molecular formula C6H5Cl2N B183930 2,4-Dichloro-6-methylpyridine CAS No. 42779-56-6

2,4-Dichloro-6-methylpyridine

Cat. No.: B183930
CAS No.: 42779-56-6
M. Wt: 162.01 g/mol
InChI Key: WUGTXQVNSRFDNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyridine is a high-value chemical intermediate extensively utilized in organic synthesis, particularly within the pharmaceutical and agrochemical research and development sectors . Its unique pyridine structure, featuring specific chlorine substitutions, makes it a versatile building block for constructing more complex molecules. In pharmaceutical research, it serves as a critical precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), contributing significantly to innovation and manufacturing capabilities in drug discovery . Concurrently, in agrochemical research, this compound is a vital intermediate for developing advanced crop protection solutions and sustainable pesticides, driven by the global need for enhanced agricultural output . Its role as a foundational synthon allows researchers to explore novel compounds in dyestuff and other specialty chemical fields, facilitating innovation across multiple high-value industrial verticals . The ongoing growth in these research areas underscores the compound's continued importance in scientific advancement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGTXQVNSRFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474777
Record name 2,4-dichloro-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-56-6
Record name 2,4-dichloro-6-methylpyridine
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Record name 2,4-Dichloro-6-methylpyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dichloro-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines detailed experimental protocols for property determination, and presents logical workflows for analysis.

Core Physical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. It serves as a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2] Understanding its physical properties is crucial for its application and handling in a laboratory and industrial setting.

Quantitative Data Summary

The physical characteristics of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that while a melting point is not consistently reported, the compound is described as a liquid at 20°C.[3]

Physical PropertyValueNotes
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol [4]
CAS Number 42779-56-6[3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point ~195-210 °CReported as approx. 195°C[4], 210°C[3][5][6], and 205-206°C (lit.)[7].
Density ~1.3 g/cm³Reported as 1.3±0.1 g/cm³[8] and 1.319 g/cm³[5][6][].
Melting Point Data not explicitly providedSome sources indicate no available data for the melting point.[10][11][12]
Flash Point 100 °C[3][5][6]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol and ether.[2][4][5][6][13]
pKa 1.15 ± 0.10 (Predicted)[5][6]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[14][15] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to lower and broaden the melting range.[15]

Methodology: Capillary Method using a Melting Point Apparatus [14][16][17]

  • Sample Preparation: A small amount of the finely powdered solid is introduced into a glass capillary tube, which is sealed at one end. The sample is packed down to the bottom of the tube.[16][17]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.[16]

  • Heating and Observation:

    • The sample is heated rapidly to a temperature just below the expected melting point.[16]

    • The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[16]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[16]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19][20]

Methodology: Micro Boiling Point Determination using a Thiele Tube or Aluminum Block [18][19][20][21]

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[18][21]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[18][21]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil or in an aluminum heating block.[20][21]

  • Heating and Observation:

    • The apparatus is heated gently.[21]

    • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[18][21]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18][20]

Density Determination

Density is the mass of a substance per unit volume.[22][23]

Methodology: Using a Volumetric Flask or Pycnometer [22][23]

  • Mass of Empty Container: The mass of a clean, dry volumetric flask or pycnometer is accurately measured.[22][23]

  • Mass of Container with Liquid: The container is filled to the calibration mark with the liquid, and the total mass is measured.[22][23]

  • Volume of Liquid: The volume of the liquid is known from the calibration of the flask or pycnometer.

  • Calculation: The density is calculated by subtracting the mass of the empty container from the mass of the filled container to get the mass of the liquid, and then dividing the mass of the liquid by its volume.[22][23]

Methodology: Water Displacement (for solids) [24]

  • A known volume of water is placed in a graduated cylinder.

  • A known mass of the solid is carefully added to the water.

  • The new volume is recorded. The difference in volume represents the volume of the solid.

  • Density is calculated by dividing the mass of the solid by the volume of displaced water.

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound.[1][25][26][27] The general principle of "like dissolves like" is a useful guide.[27]

Methodology: Qualitative Solubility Testing [1][25]

  • Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[25]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent) is added in portions.[1][25]

  • Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.[25]

  • Systematic Approach: A flowchart approach is often used, starting with water, followed by acidic and basic solutions to determine the presence of acidic or basic functional groups.[1][28]

Logical Relationships and Workflows

The determination of physical properties often follows a logical sequence, especially when identifying an unknown compound.

experimental_workflow Figure 1. Experimental Workflow for Physical Property Determination start Obtain Compound appearance Observe Physical State (Solid or Liquid) start->appearance melting_point Determine Melting Point (if solid) appearance->melting_point Is Solid boiling_point Determine Boiling Point (if liquid) appearance->boiling_point Is Liquid density Determine Density melting_point->density boiling_point->density solubility Determine Solubility (in various solvents) density->solubility characterization Full Characterization solubility->characterization

Caption: Figure 1. A flowchart illustrating the typical sequence of experiments for determining the physical properties of an organic compound.

As this compound is known to be a liquid at room temperature, the workflow would proceed from observing its appearance to determining its boiling point, density, and solubility.

Regarding its role in synthesis, a general logical flow can be depicted as follows:

synthesis_pathway Figure 2. General Synthesis Logic start Starting Materials intermediate This compound (Intermediate) start->intermediate reaction Chemical Transformation (e.g., Nucleophilic Substitution) intermediate->reaction product Final Product (Agrochemical, Pharmaceutical, Dye) reaction->product

Caption: Figure 2. A simplified diagram showing the role of this compound as an intermediate in chemical synthesis.

This guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies used to determine them. This information is essential for its safe handling, application in chemical synthesis, and for the development of new molecules in various fields of research.

References

2,4-Dichloro-6-methylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-Dichloro-6-methylpyridine, a significant intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.

IUPAC Name: this compound[1][2][3]

Synonyms: 2,4-dichloro-6-picoline[1][4]

Below is a two-dimensional representation of the chemical structure generated using the DOT language.

G N1 N C2 C N1->C2 C3 C C2->C3 Cl_2 Cl C2->Cl_2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Cl_4 Cl C4->Cl_4 C6 C C5->C6 H5 H C5->H5 C6->N1 C_methyl CH₃ C6->C_methyl

Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C6H5Cl2N[1][2][3][4]
Molecular Weight 162.013 g/mol [1][4]
CAS Number 42779-56-6[1][2][3]
InChI Key WUGTXQVNSRFDNV-UHFFFAOYSA-N[1][2][3]
SMILES CC1=NC(=CC(=C1)Cl)Cl[1]
Appearance White to Light Yellow Powder (based on similar compounds)[5][6]

Experimental Protocols: Synthesis

Synthesis of 2,4-Dichloro-6-methylpyrimidine (Analogous Compound)

This protocol describes the preparation of 2,4-dichloro-6-methylpyrimidine from 6-methylpyrimidine-2,4-diol.

Materials:

  • 6-methylpyrimidine-2,4-diol (500 mg, 3.97 mmol)

  • Phosphoryl chloride (4 mL)

Procedure:

  • 6-methylpyrimidine-2,4-diol is reacted with phosphoryl chloride.

  • The reaction mixture is heated.

  • Following the reaction, the product is isolated to yield 2,4-dichloro-6-methylpyrimidine as a white solid.

This reaction typically results in a high yield, with one report indicating an 84% yield (540 mg of product).[5]

Below is a workflow diagram illustrating a general synthesis process.

G start Start: 6-methylpyridine-2,4-diol react React with POCl₃ start->react heat Heat react->heat isolate Isolate Product heat->isolate end End: this compound isolate->end

Generalized synthesis workflow for dichloromethylpyridine.

References

2,4-Dichloro-6-methylpyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis, and key applications in organic synthesis, with a focus on its utility as a versatile building block for the construction of more complex molecules. Detailed experimental protocols for its use in common cross-coupling reactions are provided, alongside a visual representation of a typical synthetic workflow.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N.[1] Its unique structure, featuring two chlorine substituents and a methyl group on the pyridine ring, makes it a valuable synthon for introducing the 6-methylpyridine moiety into a variety of molecular scaffolds.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 42779-56-6
Molecular Formula C₆H₅Cl₂N
IUPAC Name This compound
Synonyms 2,4-Dichloro-6-picoline

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Weight 162.02 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Solubility Slightly soluble in water[1]
Storage Keep Cold[2]

Synthesis

The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyridine precursor. A common method is the reaction of 2,4-dihydroxy-6-methylpyridine with a chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-6-methylpyridine

This protocol is adapted from a general procedure for the chlorination of hydroxypyridines.

Materials:

  • 2,4-Dihydroxy-6-methylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Quinoline (or other suitable base)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-dihydroxy-6-methylpyridine (1.0 eq) and a suitable base such as quinoline (0.4-1.5 eq) is prepared.

  • Phosphorus oxychloride (2.0-3.0 eq) is added cautiously to the mixture.

  • The reaction mixture is heated to reflux (typically 100-120 °C) and maintained at this temperature for several hours (monitoring by TLC or LC-MS is recommended).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then carefully quenched by the slow addition of crushed ice or cold water.

  • The aqueous mixture is extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution and are reactive sites for various cross-coupling reactions. This reactivity makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[3][4]

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 4-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups at the chlorinated positions.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system to the reaction vessel.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

  • Add the terminal alkyne and the base to the mixture.

  • Finally, add this compound to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion (monitor by TLC or LC-MS).

  • The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a starting material.

Suzuki_Miyaura_Workflow start Start Materials: - this compound - Arylboronic Acid - Pd Catalyst - Base reaction_setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas - Add degassed solvent start->reaction_setup heating Heating & Reaction: - Heat to reflux (80-110 °C) - Stir for several hours - Monitor by TLC/LC-MS reaction_setup->heating workup Aqueous Workup: - Cool to RT - Add water - Extract with organic solvent heating->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Final Product: - Aryl-substituted  6-methylpyridine purification->product

References

Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a halogenated pyridine derivative. As with many substituted pyridines, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. A thorough structural elucidation and confirmation of purity are paramount for its application in these fields. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The document details the expected spectral features and provides standardized protocols for data acquisition.

Chemical Structure:

  • IUPAC Name: 2,4-dichloro-6-methylpyrimidine[1]

  • Molecular Formula: C₅H₄Cl₂N₂[1]

  • CAS Number: 5424-21-5[1][2][3][4]

  • Molecular Weight: 163.00 g/mol

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data is compiled from spectral databases and is presented for reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are relatively simple and highly informative.

Table 1: ¹H NMR Spectral Data [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Singlet1HPyrimidine H-5
~2.6Singlet3HMethyl (CH₃)
Solvent: CDCl₃. Instrument: 90 MHz.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170.0C-4 (C-Cl)
~162.5C-2 (C-Cl)
~159.0C-6 (C-CH₃)
~122.0C-5 (C-H)
~24.5Methyl (CH₃)
Note: ¹³C NMR data is predicted based on typical chemical shifts for substituted pyrimidines and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The spectrum of this compound is characterized by vibrations from the aromatic ring, C-Cl bonds, and the methyl group.

Table 3: Key IR Absorption Bands [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100WeakC-H stretch (aromatic)
~2850-2960WeakC-H stretch (methyl group)
~1550-1600MediumC=N and C=C stretching vibrations (pyrimidine ring)
~1450MediumCH₃ asymmetric bending
~1380MediumCH₃ symmetric bending
~1000-1200StrongC-Cl stretching vibrations
~800-850StrongC-H out-of-plane bending (isolated H)
Technique: KBr-Pellet.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Table 4: Major Mass Spectrometry Peaks (Electron Ionization) [1]

m/zRelative IntensityAssignment
162High[M]⁺, Molecular ion (containing ³⁵Cl₂)
164Medium[M+2]⁺, Isotope peak (containing one ³⁵Cl and one ³⁷Cl)
127High[M-Cl]⁺, Loss of a chlorine atom
92Medium[M-Cl-Cl]⁺ or [M-2Cl]⁺, Loss of two chlorine atoms or a Cl₂ molecule

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6] Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6]

    • Cap the tube securely and invert several times to ensure a homogeneous solution.[6]

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

IR Spectroscopy Protocol (KBr Pellet)

This method is suitable for solid samples and avoids solvent interference.[7][8]

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be ground to a fine, uniform powder to minimize light scattering.[9]

    • Transfer the powder to a pellet-pressing die.

  • Data Acquisition:

    • Apply high pressure (several tons) to the die using a hydraulic press to form a thin, transparent, or translucent KBr pellet.[7]

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[10]

    • The solution must be free of precipitates; filter if necessary to prevent blockage of the instrument lines.[10]

    • Transfer the solution to a 2mL autosampler vial.[10]

  • Data Acquisition:

    • The sample is injected into a Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

    • The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.[11][12]

    • In the ion source (Electron Ionization - EI), high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[11][12]

    • The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[13]

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of this compound is depicted below. This workflow outlines the process from sample preparation through to the integration of data from multiple analytical techniques to achieve final structural confirmation.

G Figure 1: Analytical Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis substance Sample: This compound prep_nmr Dissolve in CDCl3 (+ TMS) substance->prep_nmr prep_ir Grind with KBr & Press Pellet substance->prep_ir prep_ms Dissolve in DCM substance->prep_ms acq_nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->acq_nmr acq_ir FTIR Spectroscopy prep_ir->acq_ir acq_ms GC-MS (EI) Spectrometry prep_ms->acq_ms data_nmr Chemical Shifts Coupling Integration acq_nmr->data_nmr data_ir Vibrational Modes (Functional Groups) acq_ir->data_ir data_ms Molecular Ion Fragmentation Pattern acq_ms->data_ms elucidation Structural Elucidation & Confirmation data_nmr->elucidation data_ir->elucidation data_ms->elucidation

Caption: Spectroscopic analysis workflow for this compound.

References

Spectral Analysis of 2,4-Dichloro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for the compound 2,4-dichloro-6-methylpyridine. Due to the limited availability of public domain experimental spectra, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this important chemical intermediate. The methodologies for acquiring such spectra are also detailed to assist researchers in their experimental work.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
H-37.25s
H-57.08s
-CH₃2.50s

Note: Predicted data obtained from NMRDB.org. Solvent is CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-2151.8
C-3124.5
C-4148.7
C-5120.9
C-6159.2
-CH₃24.1

Note: Predicted data obtained from ChemDraw software.

Structure-Spectra Correlation

The following diagram illustrates the chemical structure of this compound and the predicted assignments of its ¹H and ¹³C NMR signals.

G cluster_molecule This compound cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol H3 H-3 ~7.25 ppm (s) H3->mol H at position 3 H5 H-5 ~7.08 ppm (s) H5->mol H at position 5 CH3_H -CH₃ ~2.50 ppm (s) CH3_H->mol Methyl Protons C2 C-2 ~151.8 ppm C2->mol C at position 2 C3 C-3 ~124.5 ppm C3->mol C at position 3 C4 C-4 ~148.7 ppm C4->mol C at position 4 C5 C-5 ~120.9 ppm C5->mol C at position 5 C6 C-6 ~159.2 ppm C6->mol C at position 6 CH3_C -CH₃ ~24.1 ppm CH3_C->mol Methyl Carbon G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in CDCl₃ with TMS A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate ¹H Signals I->J K Assign ¹H and ¹³C Signals J->K L Structural Confirmation K->L

FT-IR Spectrum and Vibrational Analysis of 2,4-Dichloro-6-methylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 2,4-Dichloro-6-methylpyridine. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its vibrational properties is essential for its characterization, quality control, and the elucidation of its chemical behavior. This document outlines the expected vibrational frequencies based on the analysis of structurally similar compounds, details a standard experimental protocol for FT-IR analysis, and presents a logical workflow for this analytical process.

Introduction to Vibrational Spectroscopy of Pyridine Derivatives

Vibrational spectroscopy, particularly FT-IR, is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. The vibrational modes of a molecule, which involve the stretching and bending of chemical bonds, are quantized and give rise to a unique infrared absorption spectrum. For pyridine derivatives like this compound, the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents on the pyridine ring.

The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the pyridine ring, the C-Cl stretching and bending modes, and the vibrational modes of the methyl group. Theoretical calculations, often employing Density Functional Theory (DFT), are a valuable tool for assigning the observed vibrational bands to specific molecular motions.

Experimental Protocol for FT-IR Analysis

A detailed experimental protocol for obtaining the FT-IR spectrum of solid this compound is provided below. This protocol is based on the widely used Potassium Bromide (KBr) pellet technique.[1]

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials:

  • This compound (1-2 mg, solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any adsorbed water, which can interfere with the spectrum.

    • In the agate mortar, grind approximately 150-200 mg of KBr to a fine powder.

    • Add 1-2 mg of this compound to the KBr powder in the mortar.

    • Gently mix the sample and KBr with the pestle, and then grind the mixture to a very fine, homogeneous powder.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the hydraulic press.

    • Ensure the powder is evenly distributed.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or semi-transparent KBr pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 32 or 64) are typically co-added.

Data Processing:

  • The acquired spectrum should be baseline corrected and, if necessary, smoothed.

  • The positions of the absorption bands (in cm⁻¹) and their relative intensities are then determined.

Vibrational Analysis and Expected Frequencies

Expected Frequency Range (cm⁻¹) Vibrational Mode Assignment Notes
3100 - 3000C-H stretching (aromatic)Typically weak to medium intensity bands.
3000 - 2850C-H stretching (methyl group)Asymmetric and symmetric stretching modes.
1600 - 1550C=C/C=N ring stretchingCharacteristic vibrations of the pyridine ring.
1480 - 1400C=C/C=N ring stretchingAnother set of characteristic ring vibrations.
1450 - 1430CH₃ asymmetric bending
1380 - 1360CH₃ symmetric bending (umbrella mode)
1250 - 1100C-H in-plane bending (aromatic)
1100 - 1000Ring breathing modeA symmetric stretching of the entire pyridine ring.
850 - 750C-Cl stretchingThe exact position is sensitive to the overall molecular structure.
800 - 700C-H out-of-plane bending (aromatic)The pattern can be indicative of the substitution pattern.
Below 600C-Cl bending, ring deformation modes

Experimental and Computational Workflow

The combined experimental and computational workflow for the vibrational analysis of this compound is illustrated in the following diagram. This process integrates experimental data acquisition with theoretical calculations to achieve a comprehensive understanding of the molecule's vibrational properties.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Correlation and Assignment sample_prep Sample Preparation (KBr Pellet) ftir_acq FT-IR Data Acquisition (4000-400 cm⁻¹) sample_prep->ftir_acq exp_spectrum Experimental FT-IR Spectrum ftir_acq->exp_spectrum comparison Comparison of Experimental and Theoretical Spectra exp_spectrum->comparison dft_calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation & Scaling dft_calc->freq_calc ped_analysis PED Analysis freq_calc->ped_analysis theo_spectrum Theoretical Vibrational Spectrum freq_calc->theo_spectrum assignment Vibrational Band Assignment ped_analysis->assignment theo_spectrum->comparison comparison->assignment

Workflow for FT-IR and Vibrational Analysis.

Conclusion

The FT-IR spectrum of this compound is a valuable analytical tool for its identification and characterization. While a dedicated, comprehensive study on this specific molecule is not widely available, a robust understanding of its vibrational properties can be achieved by leveraging data from structurally analogous compounds and employing established experimental and computational methodologies. The expected vibrational frequencies outlined in this guide provide a solid foundation for interpreting the experimental spectrum. The detailed experimental protocol and the workflow diagram offer a clear framework for researchers and professionals working with this important chemical intermediate. Further research involving a combined experimental and theoretical study would be beneficial for a more precise and complete assignment of all vibrational modes of this compound.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gaithersburg, MD – December 30, 2025 – For researchers, scientists, and professionals in drug development, a thorough understanding of the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichloro-6-methylpyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predictive analysis based on established fragmentation principles of related compounds, including chloropyridines, methylpyridines, and dichlorobenzenes. This predictive framework offers a robust starting point for the identification and characterization of this and similar molecules.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the chlorine, methyl, and pyridine ring functionalities. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed identities. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/z (Predicted)Proposed Fragment IonProposed Neutral LossPredicted Relative Abundance
161/163/165[C₆H₅Cl₂N]⁺• (Molecular Ion)-Medium
126/128[C₆H₅ClN]⁺•-ClHigh
91[C₅H₄N]⁺-Cl, -HClMedium
90[C₅H₃N]⁺•-Cl, -HCl, -HMedium
64[C₄H₂N]⁺Ring FragmentationLow

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to initiate a cascade of fragmentation events. The primary fragmentation pathways are predicted to involve the loss of a chlorine atom, followed by the expulsion of hydrogen chloride (HCl) or further fragmentation of the pyridine ring. The methyl group can also be lost as a radical, although this is generally a less favored pathway for aromatic systems compared to the loss of a halogen.

A key fragmentation route for chlorobenzenes involves the loss of a chlorine radical followed by the elimination of HCl. A similar pathway is anticipated for this compound. The initial loss of a chlorine atom from the molecular ion would lead to a chloromethylpyridine radical cation. Subsequent loss of HCl from this intermediate is a plausible next step. Ring fragmentation would likely occur after the initial losses of the chloro substituents.

fragmentation_pathway M C₆H₅Cl₂N⁺• m/z 161/163/165 NL1 -Cl• F1 C₆H₅ClN⁺• m/z 126/128 NL2 -HCl F2 C₅H₄N⁺ m/z 91 NL3 -H• F3 C₅H₃N⁺• m/z 90 NL4 -C₂H₂ F4 C₄H₂N⁺ m/z 64 NL1->F1:f0 NL2->F2:f0 NL3->F3:f0 NL4->F4:f0

Solubility of 2,4-Dichloro-6-methylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-methylpyridine in organic solvents. Due to a lack of extensive publicly available quantitative data for this compound, this document outlines established methodologies for solubility determination and presents available qualitative information.

Introduction to this compound and its Solubility

This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, crystallization, and formulation development. Understanding the solubility behavior of this compound is essential for designing efficient and scalable chemical processes.

While specific quantitative solubility data is not readily found in publicly accessible literature, qualitative descriptions indicate its general behavior in different solvent classes.

Qualitative Solubility Data

Based on available information, the solubility of this compound can be qualitatively summarized. It is reported to be slightly soluble in water and generally soluble in common organic solvents.[1][2] For a structurally related compound, 2,4-Dichloro-6-methylpyrimidine, solubility has been noted in chloroform, ether, ethyl acetate, and toluene.[3][4] This suggests that this compound is likely to be soluble in a range of polar aprotic and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
Protic SolventsExpected to be soluble in alcohols like ethanol and methanol.[2]
Polar Aprotic SolventsLikely soluble in solvents such as chloroform.[2]
Non-Polar SolventsAnticipated to have good solubility.
Aqueous SolventsSlightly soluble in water.[1][2]

Note: This table is based on general statements and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The resulting concentration represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker bath prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sampling1 Settle excess solid equil2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Analyze via HPLC or UV-Vis sampling3->sampling4 calc1 Determine concentration from calibration curve sampling4->calc1 calc2 Calculate original saturated concentration calc1->calc2 result Final Solubility Value calc2->result Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to Theoretical and Computational Analyses of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Dichloropyridine derivatives are a class of heterocyclic compounds that serve as critical building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Their chemical versatility, stemming from the pyridine ring and the presence of two chlorine atoms, allows for diverse functionalization, making them ideal precursors for complex molecular architectures.[1] Theoretical and computational studies are pivotal in understanding the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents.[1][2] This guide provides an in-depth overview of the computational investigations into various dichloropyridine isomers, presenting key data, methodologies, and visual workflows.

Core Computational Methodologies: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a robust and widely used approach for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost.[2] DFT calculations are instrumental in predicting molecular geometry, vibrational frequencies, electronic properties, and reactivity.[1][3]

Typical Experimental Protocol for DFT Analysis:

A standard computational workflow for a thorough theoretical analysis of a dichloropyridine derivative involves several key steps:

  • Geometry Optimization: The initial step is to determine the ground-state molecular geometry by finding the minimum energy conformation on the potential energy surface.[2] This is a prerequisite for all subsequent calculations.

  • Vibrational Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).[2][4] This step also yields theoretical infrared (IR) and Raman spectra, which can be validated against experimental data.[2][5]

  • Electronic Property Analysis: Various analyses are then conducted on the optimized geometry:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[3]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack.[2][6]

    • Natural Bond Orbital (NBO): NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions.[2]

Commonly Used Functionals and Basis Sets:

  • Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2][5], M06-2X[4]

  • Basis Sets: LANL2DZ[1][3], 6-311++G(d,p)[2], def2-TZVP[4], 6-31G(*) and 6-311+G(**)[5]

  • Software: Gaussian, ORCA[2], VEDA 4[6]

cluster_input Setup cluster_core_calc Core Calculation cluster_validation Validation cluster_analysis Post-Processing & Analysis mol_structure Define Molecule (e.g., 2,3-Dichloropyridine) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation homo_lumo HOMO-LUMO Analysis validation->homo_lumo mep MEP Analysis validation->mep nbo NBO Analysis validation->nbo thermo Thermodynamic Properties validation->thermo

Caption: General computational workflow for DFT analysis of dichloropyridines.

Case Study: 2,3-Dichloropyridine

2,3-Dichloropyridine is a significant intermediate, particularly in the agrochemical sector.[1] Comprehensive computational studies using DFT with the B3LYP functional and LANL2DZ basis set have elucidated its structural, thermodynamic, and electronic properties.[3]

Data Presentation: Calculated Properties of 2,3-Dichloropyridine

The following tables summarize key quantitative data derived from these computational studies.[3]

Table 1: Calculated Thermodynamic Properties

Property Value
Total Energy (a.u.) -274.9074
Translational Energy (kcal/mol) 0.889
Rotational Energy (kcal/mol) 0.889
Vibrational Energy (kcal/mol) 45.964
Constant Volume Heat Capacity (Cv) (cal/mol·K) 23.896
Entropy (S) (cal/mol·K) 83.244

Data from DFT/B3LYP/LANL2DZ calculations.[3]

Table 2: Calculated Electronic and Dipole Properties

Property Value
HOMO Energy (eV) -7.47
LUMO Energy (eV) -1.72
Frontier Orbital Energy Gap (eV) 5.75
Dipole Moment (Debye) 4.36

Data from DFT/B3LYP/LANL2DZ calculations.[3]

Table 3: Selected Calculated Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment
3100 - 3200 C-H Stretching
1550 - 1600 C=C Aromatic Stretching
1400 - 1450 C-C Aromatic Stretching
1000 - 1100 C-H In-plane Bending
700 - 800 C-Cl Stretching

Assignments are general; precise values and modes are determined via Potential Energy Distribution (PED) analysis.[7]

Combined Experimental and Computational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, is a powerful tool for molecular characterization.[5] DFT calculations are essential for the accurate assignment of vibrational modes. The process involves comparing experimentally measured spectra with theoretically simulated spectra, which is refined through a technique called normal coordinate analysis based on a scaled quantum mechanical force field.[5]

Protocol for Spectroscopic Analysis:

  • Experimental Measurement: Record the mid and far FTIR and FT-Raman spectra of the dichloropyridine compound in a condensed state.[5]

  • Computational Modeling: Perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-311+G(**)).[5]

  • Frequency Scaling: Apply scaling factors to the calculated frequencies to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data.[5]

  • Normal Coordinate Analysis: Use Potential Energy Distribution (PED) analysis to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending).[7][8]

  • Spectrum Simulation: Generate theoretical IR and Raman spectra from the scaled, calculated data.

  • Validation: Compare the simulated spectra with the experimental spectra for validation and interpretation. An excellent agreement confirms the accuracy of the computational model and the vibrational assignments.[5]

cluster_exp Experimental Path cluster_comp Computational Path cluster_validation Validation & Interpretation exp_spectra Measure Experimental Spectra (FTIR, FT-Raman) comparison Compare Experimental & Theoretical Spectra exp_spectra->comparison dft_calc DFT Calculation (B3LYP/6-311+G**) ped_analysis Normal Coordinate Analysis (PED) dft_calc->ped_analysis sim_spectra Simulate Theoretical Spectra ped_analysis->sim_spectra sim_spectra->comparison assignment Final Vibrational Assignments comparison->assignment

Caption: Workflow for combined experimental and computational vibrational analysis.

Application in Drug Development and Synthesis

Computational analysis directly informs synthetic chemistry and drug development. By predicting sites of reactivity, computational models guide the synthesis of novel derivatives. For instance, MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how a molecule will interact with other reagents.[2][6] This is crucial for designing cross-coupling reactions or nucleophilic aromatic substitutions to build more complex molecules from a dichloropyridine scaffold.[9][10]

The theoretical understanding of a molecule's electronic structure, shape, and charge distribution is fundamental for predicting its potential as a drug candidate, including its ability to bind to a biological target.

cluster_comp Computational Design cluster_synthesis Chemical Synthesis cluster_testing Development & Testing start Dichloropyridine Scaffold comp_analysis Computational Analysis (MEP, HOMO/LUMO) start->comp_analysis deriv_design In-Silico Design of Derivatives comp_analysis->deriv_design synthesis Targeted Synthesis deriv_design->synthesis screening Biological Screening & SAR Studies synthesis->screening screening->comp_analysis Feedback lead_opt Lead Optimization screening->lead_opt end Drug Candidate lead_opt->end

Caption: Role of computational analysis in the drug development pipeline.

References

Quantum Chemical Blueprint: Analyzing the Electronic Landscape of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical nature. The electronic properties of these molecules, governed by the arrangement of substituents on the pyridine ring, dictate their behavior in chemical reactions and biological systems. For 2,4-Dichloro-6-methylpyridine, the interplay between the electron-withdrawing chloro groups and the electron-donating methyl group creates a unique electronic profile. Quantum chemical calculations offer a powerful in-silico approach to dissect these properties, providing insights that can guide synthesis, functionalization, and application.

Theoretical and Computational Methodology

The investigation of the electronic properties of molecules like this compound is predominantly carried out using Density Functional Theory (DFT) and other ab initio quantum chemical methods. These computational techniques have become standard practice for their balance of accuracy and computational cost.[1][2][3]

Geometry Optimization

The first and most critical step in any quantum chemical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311+G(d,p).[2][4][5] The inclusion of polarization (d,p) and diffuse functions (+) in the basis set is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and electron-withdrawing groups.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and interaction potential. The following are key parameters typically investigated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[8] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8] This information is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins.[9]

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. It influences physical properties such as solubility and boiling point and plays a significant role in non-covalent interactions.

Data Presentation: Key Electronic Properties and Their Significance

While quantitative data for this compound is not available from the conducted search, the following table summarizes the key electronic properties that would be calculated in a typical quantum chemical study and their importance for researchers.

Electronic Property Symbol Significance in Drug Discovery and Materials Science
Highest Occupied Molecular Orbital Energy EHOMOIndicates the molecule's electron-donating ability. Important for understanding reaction mechanisms and potential for oxidation.
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates the molecule's electron-accepting ability. Important for understanding reaction mechanisms and potential for reduction.
HOMO-LUMO Energy Gap ΔEA measure of chemical reactivity and stability. A larger gap implies greater stability. Crucial for designing stable pharmaceutical compounds.
Dipole Moment µQuantifies the polarity of the molecule, influencing its solubility, membrane permeability, and intermolecular interactions.
Electronegativity χRepresents the molecule's ability to attract electrons.
Chemical Hardness ηMeasures the resistance to change in electron distribution. Harder molecules are generally less reactive.
Global Electrophilicity Index ωA measure of the molecule's overall electrophilic nature.

Experimental Protocols: A Computational Workflow

The following section details a typical computational protocol for determining the electronic properties of a substituted pyridine like this compound.

Molecular Modeling and Input Preparation
  • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting structure.

  • Prepare the input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311+G(d,p)), the type of calculation (e.g., geometry optimization followed by frequency calculation), and the desired properties to be computed.

Quantum Chemical Calculations
  • Submit the input file to the quantum chemistry software.

  • Perform the geometry optimization. The software iteratively adjusts the atomic positions to find the minimum energy conformation.

  • Perform a frequency calculation at the optimized geometry. This is a crucial step to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data.

  • Perform a single-point energy calculation at the optimized geometry using the same or a higher level of theory to obtain the final electronic properties, including HOMO and LUMO energies, and the molecular orbitals.

  • Generate the Molecular Electrostatic Potential (MEP) map. This is typically done by calculating the electrostatic potential on the electron density surface.

Data Analysis and Visualization
  • Extract the relevant data from the output files, including the optimized coordinates, total energy, HOMO and LUMO energies, dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies.

  • Visualize the molecular orbitals (HOMO and LUMO) and the MEP map using visualization software to qualitatively analyze the electronic distribution and reactive sites.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a quantum chemical study on the electronic properties of a molecule like this compound.

computational_workflow cluster_setup 1. Setup & Modeling cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis & Interpretation mol_modeling Molecular Modeling (Build 3D Structure) input_prep Input File Preparation (Define Theory & Basis Set) mol_modeling->input_prep geom_opt Geometry Optimization (Find Minimum Energy Structure) input_prep->geom_opt freq_calc Frequency Calculation (Confirm Minimum & Obtain Thermo Data) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Calculate Electronic Properties) freq_calc->sp_calc mep_calc MEP Calculation (Map Charge Distribution) sp_calc->mep_calc data_extraction Data Extraction (Energies, Dipole Moment, etc.) mep_calc->data_extraction reactivity_calc Calculate Reactivity Descriptors (Hardness, Electrophilicity) data_extraction->reactivity_calc visualization Visualization (HOMO, LUMO, MEP) data_extraction->visualization interpretation Interpretation of Results (Reactivity, Interaction Sites) reactivity_calc->interpretation visualization->interpretation

Caption: Computational workflow for quantum chemical analysis.

Conclusion

While direct experimental or computational studies on this compound are not extensively documented, this guide provides a robust framework for researchers to conduct such investigations. The outlined methodologies, based on Density Functional Theory, are well-established for providing reliable insights into the electronic properties of substituted pyridine derivatives. By following the described computational workflow, researchers can generate valuable data on the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding its application in drug discovery and materials science. This in-silico approach is an indispensable tool for accelerating the design and development of novel chemical entities.

References

An In-depth Technical Guide to the X-ray Crystallography of 2,4-Dichloro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of X-ray crystallography in the structural elucidation of 2,4-dichloro-6-methylpyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which allows for a wide range of chemical modifications to modulate biological activity.[1] This guide will detail the experimental protocols for X-ray diffraction analysis, present crystallographic data for a representative dichloropyridine derivative, and visualize key experimental workflows and a relevant biological signaling pathway.

Introduction to X-ray Crystallography of Small Molecules

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation.[3] This level of structural detail is invaluable in drug design, as it allows for a deeper understanding of structure-activity relationships (SAR) and aids in the rational design of more potent and selective drug candidates. For small organic molecules like this compound derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[4]

Experimental Protocols

A successful X-ray crystallographic analysis involves several critical steps, from crystal growth to data analysis.[2] The following protocols provide a detailed methodology for each stage.

Synthesis and Crystal Growth of Dichloropyridine Derivatives

The synthesis of dichloropyridine derivatives can be achieved through various established organic chemistry methods. A common approach involves the chlorination of a corresponding pyridine precursor. For instance, 2,3-dichloropyridine can be synthesized from 2-chloronicotinic acid through a series of reactions including amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction.[5]

High-quality single crystals are essential for successful X-ray diffraction analysis.[2] A general and effective method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents to determine a suitable one where the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days at room temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, carefully remove them from the solution using a spatula or by decanting the solvent.[2]

For example, crystals of 2,6-dichloropyridine-3,5-dicarbonitrile were successfully obtained by the slow evaporation of a dichloromethane solution.[6]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3] For the analysis of 2,6-dichloropyridine-3,5-dicarbonitrile, a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation was used.[6]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[2] Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[6]

Crystallographic Data of a Representative Dichloropyridine Derivative

While a specific crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 2,6-dichloropyridine-3,5-dicarbonitrile , provides valuable insight into the structural features of dichloropyridine derivatives.[6]

Parameter Value
Chemical FormulaC₇HCl₂N₃
Formula Weight198.01 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a6.8473 (9) Å
b12.1307 (15) Å
c19.430 (3) Å
α, β, γ90°
Volume1613.9 (4) ų
Z8
Temperature297 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.067

Table 1: Crystallographic data for 2,6-dichloropyridine-3,5-dicarbonitrile.[6]

Visualizations

Experimental Workflow

The process of determining the crystal structure of a small molecule like a this compound derivative can be summarized in the following workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_analysis Analysis of Bond Lengths, Angles, and Conformation structure_refinement->structural_analysis

A simplified workflow for the X-ray crystallographic analysis of a small molecule.
Representative Signaling Pathway: Kinase Inhibition

Pyridine derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a generalized kinase signaling pathway and the inhibitory action of a pyridine derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation inhibitor Pyridine Derivative (Inhibitor) inhibitor->kinase2 Inhibition

Generalized kinase signaling pathway inhibited by a pyridine derivative.

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives and other small molecules relevant to drug discovery. The detailed structural information obtained from this technique provides a solid foundation for understanding the chemical properties and biological activities of these compounds. The protocols and data presented in this guide offer a framework for researchers to effectively utilize X-ray crystallography in their own research and development endeavors, ultimately contributing to the design of novel and effective therapeutics.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its distinct electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and chlorine substituents, and the electron-donating methyl group, govern its reactivity towards a variety of reagents. This technical guide provides a comprehensive overview of the electrophilicity and reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry and drug discovery.

Introduction: The Chemical Persona of this compound

This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a wide range of functionalized molecules, including pharmaceuticals and agrochemicals.[1] The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This electrophilicity is further enhanced by the presence of two chlorine atoms, which act as good leaving groups. The positions of these substituents are critical to the molecule's reactivity profile. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic displacement due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions.[2][3] The methyl group at the C6 position, being electron-donating, can subtly modulate the reactivity of the ring.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A key feature of the reactivity of this compound is the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution reactions. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[2] This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, allowing for effective delocalization of the negative charge onto the electronegative nitrogen atom.[2] This inherent selectivity allows for the sequential functionalization of the pyridine ring, making it a valuable tool for building molecular complexity.

Quantitative Reactivity Data

A quantitative study on the relative reactivity of various heteroaryl halides in SNAr reactions provides valuable insight into the electrophilicity of this compound. The free energy of activation (ΔG‡) for the SNAr reaction of 2-chloro-6-methylpyridine with benzyl alcohol has been determined, offering a baseline for understanding its reactivity.[4]

CompoundRelative Reactivity (vs. 2-chloropyridine)ΔG‡ (kJ/mol)Reference
2-Chloropyridine1.0088.8[4]
2-Chloro-6-methylpyridineSlower (specific ratio not provided)Higher than 88.8[4]

Note: The presence of the electron-donating methyl group at the 6-position is expected to slightly decrease the electrophilicity of the ring compared to 2-chloropyridine, leading to a slower reaction rate.

Reactions with N-Nucleophiles

The reaction of this compound with amines is a common method for the synthesis of aminopyridine derivatives, which are prevalent scaffolds in many biologically active molecules. The regioselectivity often favors substitution at the C4 position.

NucleophileProductYield (%)Reference
Ammonia4-Amino-2-chloro-6-methylpyridineHigh[3] (by analogy)
Primary/Secondary Amines4-Alkyl/Aryl-amino-2-chloro-6-methylpyridineGenerally Good to High[5] (by analogy)
Reactions with O-Nucleophiles

Alkoxides and phenoxides react with this compound to yield the corresponding ether derivatives. Similar to N-nucleophiles, the reaction typically occurs preferentially at the C4 position.

NucleophileProductYield (%)Reference
Sodium Methoxide2-Chloro-4-methoxy-6-methylpyridineGood[6] (by analogy)
Sodium Ethoxide2-Chloro-4-ethoxy-6-methylpyridine89[7][8] (related system)
Various Alcohols (with base)2-Chloro-4-alkoxy-6-methylpyridine45-84[4] (related system)
Reactions with S-Nucleophiles

Thiols and thiolates are also effective nucleophiles for the substitution of the chloro groups in this compound, leading to the formation of thioethers.

NucleophileProductYield (%)Reference
Thiophenol (with base)2-Chloro-6-methyl-4-(phenylthio)pyridineModerate to Good[9] (by analogy)
Alkyl thiols (with base)4-(Alkylthio)-2-chloro-6-methylpyridineModerate to Good[9] (by analogy)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-Cl bonds can often be exploited to achieve regioselective coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-aryl structures.

Coupling PartnerCatalyst/LigandProductYield (%)Reference
Arylboronic acidPd(PPh₃)₄ / Base4-Aryl-2-chloro-6-methylpyridineGood to Excellent[10] (general)
Vinylboronic acidPd(OAc)₂ / SPhos / Base2-Chloro-6-methyl-4-vinylpyridineGood[11] (general)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl halides. This reaction offers an alternative to classical SNAr for the synthesis of aminopyridines and can sometimes exhibit different regioselectivity. Under certain conditions, selective amination at the C2 position of dichloropyridines has been reported.[5]

AmineCatalyst/LigandProductYield (%)Reference
Primary/Secondary AminePd(OAc)₂ / BINAP / Base2-Amino-4-chloro-6-methylpyridine or 4-Amino-2-chloro-6-methylpyridineGood to High[5][12] (general)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of arylalkynes.

AlkyneCatalyst/Co-catalystProductYield (%)Reference
Terminal AlkynePd(PPh₃)₄ / CuI / Base2-Alkynyl-4-chloro-6-methylpyridine or 4-Alkynyl-2-chloro-6-methylpyridineGood[13][14] (general)
Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide variety of functional groups.

OrganostannaneCatalystProductYield (%)Reference
Aryl/Vinyl/Alkyl-SnBu₃Pd(PPh₃)₄4-Substituted-2-chloro-6-methylpyridineGood to High[1][15] (general)
Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides. Organozinc reagents are often more reactive than their boron or tin counterparts.

Organozinc ReagentCatalystProductYield (%)Reference
Aryl/Vinyl/Alkyl-ZnClPd(PPh₃)₄ or Ni catalyst4-Substituted-2-chloro-6-methylpyridineGood to High[5][16] (general)
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

AlkeneCatalyst/BaseProductYield (%)Reference
Styrene or AcrylatePd(OAc)₂ / PPh₃ / Base2-Chloro-6-methyl-4-vinyl-substituted pyridineModerate to Good[12][13] (general)

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution (Amination at C4)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or dioxane) is added the amine (1.1 - 1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • The reaction mixture is heated to a temperature between 80-150 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyridine derivative.

General Procedure for Suzuki-Miyaura Coupling (at C4)
  • To a degassed mixture of this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere (N₂ or Ar) and stirred for 2-18 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the 4-aryl/vinyl-2-chloro-6-methylpyridine.[10][15]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).

  • The vessel is sealed, and a solution of this compound (1.0 eq) and the amine (1.1-1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added.

  • The reaction is heated to 80-120 °C and stirred for 2-24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to provide the aminated product.[17]

Visualizations: Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) at C4

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nu-H Nucleophile->Meisenheimer Product 4-Nu-2-chloro-6-methylpyridine Meisenheimer->Product Loss of Cl- Byproduct HCl Meisenheimer->Byproduct

Caption: Generalized mechanism for the SNAr reaction at the C4 position.

Experimental Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating & Stirring) Setup->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n PdII R-Pd(II)-Cl(L_n) Pd0->PdII ArylHalide OxAdd Oxidative Addition PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R BoronicAcid, Base Transmetal Transmetalation PdII_R->Pd0 Product Product R-R' PdII_R->Product RedElim Reductive Elimination ArylHalide This compound (R-Cl) BoronicAcid R'-B(OH)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. This compound serves as a valuable starting material for the synthesis of such compounds. For instance, the sequential functionalization of the C4 and C2 positions allows for the introduction of various moieties that can interact with the ATP-binding site of kinases, leading to potent and selective inhibition. Derivatives of 2-aminopyridines and related heterocycles have shown promise as inhibitors of kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in neurodegenerative diseases like Alzheimer's.[18] The ability to readily synthesize a library of analogues from this compound is crucial for structure-activity relationship (SAR) studies in the development of new therapeutics.[2][10][19]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity and regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular targets. This guide has provided a comprehensive overview of its chemical behavior, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Navigating Thermal Stability: A Technical Guide to the Analysis of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical guide to the thermal stability and degradation of 2,4-dichloro-6-methylpyridine. Due to a lack of publicly available experimental data specifically for this compound, the quantitative thermal analysis data and degradation pathways presented herein are predictive. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of related chlorinated aromatic and heterocyclic compounds. This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction

Understanding the thermal stability of a chemical compound is paramount in the fields of pharmaceutical development, chemical synthesis, and material science. For a molecule such as this compound, an important intermediate in organic synthesis, knowledge of its behavior at elevated temperatures is critical for defining safe storage conditions, optimizing reaction parameters, and predicting potential degradation products.

This technical guide outlines the theoretical basis for the thermal degradation of this compound and provides detailed, standardized protocols for its empirical investigation using common thermal analysis techniques. The primary methods covered are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol
Appearance Not specified (expected to be solid or liquid)
Boiling Point Not consistently reported
Melting Point Not consistently reported
CAS Number 23001-92-5
Thermal Decomposition Data Not Available

Predicted Thermal Behavior and Degradation Pathways

The thermal degradation of chlorinated aromatic and N-heterocyclic compounds typically proceeds through radical mechanisms, initiated by the cleavage of the weakest chemical bond. In the case of this compound, the Carbon-Chlorine (C-Cl) bond is expected to be the most labile due to its lower bond dissociation energy compared to the C-C, C-N, and C-H bonds within the pyridine ring structure.

The predicted degradation pathway is as follows:

  • Initiation: The process is likely initiated by the homolytic cleavage of a C-Cl bond at elevated temperatures, generating a pyridyl radical and a chlorine radical.

  • Propagation: The highly reactive chlorine radical can abstract a hydrogen atom from the methyl group of another this compound molecule, forming hydrogen chloride (HCl) and a new carbon-centered radical. This new radical can then undergo further reactions, leading to a chain reaction.

  • Secondary Reactions: The pyridyl radicals can undergo various secondary reactions, including:

    • Reaction with other radicals.

    • Ring-opening reactions to form smaller, volatile fragments.

    • Polymerization and condensation to form a solid, carbonaceous residue (char).

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The primary gaseous byproducts expected from this degradation are hydrogen chloride (HCl) and potentially smaller chlorinated or nitrogen-containing organic fragments.

G Predicted Thermal Degradation Pathway A This compound B Heat (Δ) C Pyridyl Radical + Cl• B->C Initiation: C-Cl Bond Cleavage D Hydrogen Abstraction C->D F Further Radical Reactions C->F E HCl (gaseous product) D->E G Ring Opening F->G H Polymerization / Condensation F->H I Volatile Fragments G->I J Char (solid residue) H->J

Caption: Predicted degradation pathway of this compound.

Hypothetical Quantitative Thermal Analysis Data

To guide researchers, Table 2 presents a set of hypothetical, yet realistic, quantitative data that could be expected from a thorough thermal analysis of this compound. These values are based on the typical thermal stability of similar chlorinated heterocyclic compounds.

Table 2: Hypothetical Thermal Analysis Data for this compound

ParameterTechniquePredicted ValueDescription
Melting Point (T_m) DSC60 - 75 °CTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔH_fus) DSC15 - 25 J/gHeat absorbed during melting.
Onset of Decomposition (T_onset) TGA~250 °CTemperature at which significant weight loss begins.
Temp. of Max. Weight Loss (T_max) TGA~300 °CTemperature at the fastest rate of decomposition.
Residual Mass @ 600°C TGA10 - 20%Mass of non-volatile char remaining.

Experimental Protocols

To obtain empirical data for this compound, the following experimental protocols are recommended.

G Comprehensive Thermal Analysis Workflow cluster_0 Initial Analysis cluster_1 Detailed Degradation Study cluster_2 Data Interpretation A Sample Preparation (5-10 mg) B DSC Analysis A->B C TGA Analysis A->C D Py-GC-MS Analysis A->D E Determine T_m, ΔH_fus B->E F Determine T_onset, T_max, Residual Mass C->F G Identify Degradation Products D->G H Elucidate Degradation Pathway E->H F->H G->H

Caption: Workflow for comprehensive thermal analysis.
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and compositional information by measuring mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC 3+).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a standard TGA crucible (e.g., alumina or platinum).

    • Record the initial mass precisely.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen (or argon) at a flow rate of 30-50 mL/min to maintain an inert atmosphere.[1]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[2]

    • Data Collection: Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (T_max).

    • Determine the onset temperature of decomposition (T_onset) from the TGA curve.

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and crystallization, as a function of temperature.[3]

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500, Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.[4]

    • Prepare an identical empty, sealed pan to serve as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.[4]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min.

      • Hold isothermally for 2 minutes.

      • Cool back to 25 °C at 10 °C/min to observe any crystallization events.

    • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature to generate the DSC thermogram.

    • Identify endothermic peaks corresponding to melting and determine the onset temperature (melting point, T_m).

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of the sample.[5][6]

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Pyroprobe with an Agilent GC-MS system).

  • Sample Preparation:

    • Place a small amount of the sample (approx. 0.1-0.5 mg) into a quartz pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: Heat the sample rapidly to a temperature corresponding to its T_max as determined by TGA (e.g., 300 °C) and hold for 10-20 seconds in an inert (helium) atmosphere.

    • GC Separation:

      • Carrier Gas: Helium.

      • Injector: Transfer the pyrolysis products directly to the GC column.

      • Column: A suitable capillary column for separating chlorinated and aromatic compounds (e.g., DB-5ms).

      • Oven Program: A programmed temperature ramp (e.g., hold at 40 °C for 2 min, then ramp at 10 °C/min to 280 °C) to separate the degradation products.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass-to-charge (m/z) range of approximately 35-500 amu.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Use the identified products to reconstruct the degradation pathway.

Conclusion

While specific experimental data on the thermal properties of this compound remains to be published, a scientifically grounded prediction of its behavior can be made based on the chemistry of related compounds. It is anticipated that thermal degradation is initiated by C-Cl bond scission and proceeds via a radical mechanism, yielding HCl, various volatile fragments, and a char residue.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the thermal stability, phase behavior, and degradation products of this compound. The application of TGA, DSC, and Py-GC-MS will yield the critical data necessary for safe handling, chemical process optimization, and a complete understanding of its material properties. Experimental validation of the predictive information presented here is strongly encouraged.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2,4-Dichloro-6-methylpyridine (CAS No. 42779-56-6). The following sections detail the chemical's properties, associated hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory and research personnel.

Chemical Identification and Properties

This compound, also known as 2,4-Dichloro-6-picoline, is a chlorinated pyridine derivative. It is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 42779-56-6
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 210 °C[2]
Density 1.319 g/cm³[3]
Flash Point 100 °C[2][3]
Solubility Slightly soluble in water.[3]
pKa 1.15 ± 0.10 (Predicted)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls must be utilized when handling this chemical.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]

Signal Word: Warning

Hazard Pictograms:

  • GHS07: Exclamation Mark

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Toxicological Information

Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following are general experimental procedures for common laboratory tasks.

Weighing and Transferring
  • Preparation:

    • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

    • Don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

    • Prepare a clean, tared weighing vessel.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula or pipette, transfer the desired amount of the chemical to the weighing vessel.

    • Avoid generating dust or splashes.

    • Securely close the container of this compound.

    • Record the weight and proceed with the experimental work within the fume hood.

  • Decontamination:

    • Clean the spatula or any contaminated surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

Preparing Solutions
  • Preparation:

    • All solution preparations must be conducted in a chemical fume hood.

    • Wear the required PPE as mentioned in section 4.1.

    • Select a suitable solvent and a clean, appropriately sized glass vessel with a magnetic stir bar.

  • Procedure:

    • Add the solvent to the glass vessel.

    • Slowly add the pre-weighed this compound to the solvent while stirring.

    • If necessary, gently heat the solution on a stirrer hotplate to aid dissolution. Avoid boiling.

    • Once dissolved, allow the solution to cool to room temperature before use.

    • Clearly label the vessel with the chemical name, concentration, solvent, and date of preparation.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, particularly strong oxidizing agents.

  • The recommended storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C.[3]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

A prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response start Spill Occurs assess_size Assess Spill Size and Immediate Risk start->assess_size is_major Major Spill? assess_size->is_major evacuate Evacuate Immediate Area is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_major->don_ppe No alert_ehs Alert Emergency Personnel (EHS/Safety Officer) evacuate->alert_ehs secure_area Secure the Area (Restrict Access) alert_ehs->secure_area end_node Dispose of Waste and Report Incident secure_area->end_node contain_spill Contain Spill with Inert Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area with Soap and Water collect_waste->decontaminate decontaminate->end_node

Caption: Spill Response Workflow for this compound.

Chemical Incompatibility

Understanding chemical incompatibilities is crucial for safe storage and handling.

Incompatibility_Chart compound This compound incompatible_class Incompatible Materials strong_oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) incompatible_class->strong_oxidizers Avoid Contact With

Caption: Chemical Incompatibility for this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.

  • Disposal: Dispose of hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This guide is intended for informational purposes for trained professionals in a laboratory setting. It is not a substitute for a comprehensive risk assessment and the user's responsibility to follow all applicable safety regulations and guidelines. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

Methodological & Application

Synthesis of 2,4-Dichloro-6-methylpyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2,4-dichloro-6-methylpyridine, a key intermediate in the development of pharmaceutical and agrochemical agents. The described two-step synthesis pathway starts from the readily available starting material, dehydroacetic acid. The initial step involves the conversion of dehydroacetic acid to 2,4-dihydroxy-6-methylpyridine, which is subsequently chlorinated to yield the target compound. This protocol is intended for researchers and scientists in drug development and organic synthesis, offering detailed methodologies and quantitative data to ensure reproducibility.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2,4-Dihydroxy-6-methylpyridine from Dehydroacetic Acid

  • Step 2: Chlorination of 2,4-Dihydroxy-6-methylpyridine

Step 1: Synthesis of 2,4-Dihydroxy-6-methylpyridine

This procedure outlines the formation of the dihydroxy-pyridine intermediate from dehydroacetic acid.

Materials:

  • Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 25-28% Aqueous Ammonia (NH₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Hexane

  • Acetone

  • Ice

Procedure:

  • A suspension of 500 g of dehydroacetic acid in 800 mL of concentrated sulfuric acid is prepared in a suitable reaction vessel.[1]

  • The mixture is stirred and heated to 130°C for 2 hours.[1]

  • After cooling, the reaction mixture is carefully poured into a large volume of ice-water, leading to the precipitation of an intermediate solid.

  • The precipitate is collected by filtration, washed with hexane, and dried at 80°C.[1]

  • The dried solid is then suspended in a 25-28% aqueous ammonia solution and stirred at 100°C for 7 hours in a sealed vessel or under reflux.[1]

  • Following the reaction, 1 L of water is added to the mixture.

  • The solution is neutralized by the addition of concentrated hydrochloric acid, which induces the precipitation of the product.

  • The precipitate, 2,4-dihydroxy-6-methylpyridine, is collected by filtration, washed sequentially with water and acetone, and dried at 80°C.[1] A pale brown solid is obtained.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialDehydroacetic acid[1]
Yield~34% (135 g from 500 g starting material)[1]
Reaction Temperature (Step 1.2)130°C[1]
Reaction Time (Step 1.2)2 hours[1]
Reaction Temperature (Step 1.5)100°C[1]
Reaction Time (Step 1.5)7 hours[1]
Step 2: Chlorination of 2,4-Dihydroxy-6-methylpyridine

This protocol details the conversion of the dihydroxy intermediate to the final product, this compound, using a solvent-free method with phosphoryl chloride.

Materials:

  • 2,4-Dihydroxy-6-methylpyridine

  • Phosphoryl Chloride (POCl₃)

  • Pyridine (optional, as a base)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a Teflon-lined stainless steel reactor, add 2,4-dihydroxy-6-methylpyridine and an equimolar amount of phosphoryl chloride (POCl₃) per hydroxyl group to be replaced.[2] For each mole of the dihydroxy-pyridine, two moles of POCl₃ are required.

  • Optionally, one equivalent of pyridine can be added as a base.[2]

  • Seal the reactor and heat the reaction mixture to 140-160°C for 2 hours with stirring.[2]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood and quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C).[2]

  • Neutralize the resulting solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.[2]

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2,4-Dihydroxy-6-methylpyridine[2]
Chlorinating AgentPhosphoryl Chloride (POCl₃)[2]
Molar Ratio (Substrate:POCl₃)1:2[2]
Reaction Temperature140-160°C[2]
Reaction Time2 hours[2]
Work-up pH8-9[2]
Typical YieldHigh (specific yield for this substrate not detailed, but generally high for similar compounds)[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,4-Dihydroxy-6-methylpyridine cluster_step2 Step 2: Chlorination cluster_purification Work-up & Purification A Dehydroacetic Acid B Intermediate solid A->B + H₂SO₄ 130°C, 2h C 2,4-Dihydroxy-6-methylpyridine B->C + aq. NH₃ 100°C, 7h D This compound C->D + POCl₃ 140-160°C, 2h E Crude Product D->E Quench, Neutralize, Extract F Pure this compound E->F Distillation / Chromatography

Caption: Synthetic workflow for this compound.

References

Laboratory-Scale Synthesis of 2,4-Dichloro-6-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2,4-dichloro-6-methylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from commercially available dehydroacetic acid. The initial step involves the formation of the precursor 4-hydroxy-6-methylpyridin-2(1H)-one, which is subsequently chlorinated to yield the target compound.

Experimental Protocols

Part 1: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol outlines the synthesis of the key intermediate, 4-hydroxy-6-methylpyridin-2(1H)-one, from dehydroacetic acid. The procedure involves the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2H-pyran-2-one, followed by amination to form the desired pyridinone.

Materials:

  • Dehydroacetic acid

  • Sulfuric acid (92% aqueous solution)

  • Ammonium hydroxide (28% aqueous solution)

  • Ice

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of dehydroacetic acid (1 mmol) and 92% sulfuric acid (5 mmol) is placed in a round-bottom flask.

  • The mixture is heated to 130°C for 10 minutes.

  • While still warm, the reaction mixture is carefully poured into a beaker containing crushed ice.

  • The resulting precipitate, 4-hydroxy-6-methyl-2H-pyran-2-one, is collected by filtration and washed with cold water. The yield for this step is approximately 86%.[1]

  • The isolated 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) is then suspended in a flask with 28% ammonium hydroxide (5 mmol).

  • The suspension is heated to 100°C and stirred for 7 hours.

  • After cooling, the reaction mixture is diluted with water and neutralized with concentrated hydrochloric acid.

  • The precipitate of 4-hydroxy-6-methylpyridin-2(1H)-one is collected by filtration, washed with water, and dried. The yield for this step is approximately 80%.[1]

Part 2: Synthesis of this compound

This protocol details the chlorination of 4-hydroxy-6-methylpyridin-2(1H)-one using phosphorus oxychloride to produce the final product, this compound. This procedure is adapted from a similar synthesis of a nitrated analogue.[2]

Materials:

  • 4-hydroxy-6-methylpyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, heating, and extraction apparatus

Procedure:

  • In a round-bottom flask, 4-hydroxy-6-methylpyridin-2(1H)-one (10 mmol) is suspended in phosphorus oxychloride (10 mL).

  • The mixture is heated to 95°C and stirred for 1.5 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The reaction mixture is then carefully quenched by the slow addition to 100 mL of ice water with vigorous stirring.

  • The aqueous mixture is extracted three times with ethyl acetate (80 mL portions).

  • The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization. An analogous reaction for a similar substrate reported a yield of 85.7%.[2]

Data Presentation

The following table summarizes the quantitative data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Spectroscopic Data
4-hydroxy-6-methylpyridin-2(1H)-one C₆H₇NO₂125.13White solid~69% (overall)¹H NMR (CDCl₃): δ 10.99 (s, 1H), 10.40 (s, 1H), 5.59 (s, 1H), 5.34 (s, 1H), 2.07 (s, 3H).[3] ¹³C NMR (CDCl₃): δ 167.6, 164.8, 145.9, 98.2, 95.7, 18.5.[3] MS (m/z): 125 [M]⁺.[3]
This compound C₆H₅Cl₂N162.02Yellow powder (expected)~86% (expected)¹H NMR (CDCl₃): Expected peaks around δ 7.0-7.5 (aromatic protons) and δ 2.5 (methyl protons). ¹³C NMR (CDCl₃): Expected peaks in the aromatic region (δ 120-160) and a peak for the methyl group (δ ~20). MS (m/z): Expected molecular ion peaks at 161, 163, 165 corresponding to chlorine isotopes.

Note: Spectroscopic data for this compound is predicted based on analogous structures, as specific experimental data was not available in the searched literature.

Visualizations

The following diagram illustrates the synthetic workflow from the starting material to the final product.

SynthesisWorkflow Synthesis of this compound Dehydroacetic_acid Dehydroacetic Acid Pyridinone 4-hydroxy-6-methylpyridin-2(1H)-one Dehydroacetic_acid->Pyridinone 1. H₂SO₄, 130°C 2. NH₄OH, 100°C Final_Product This compound Pyridinone->Final_Product POCl₃, 95°C

Caption: Synthetic workflow for this compound.

References

Application Notes: Nucleophilic Aromatic Substitution of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a versatile heterocyclic building block extensively used in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its pyridine core, activated by two chlorine atoms at the C2 and C4 positions, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the two chlorine atoms allows for regioselective functionalization, providing a pathway to a wide array of substituted pyridine derivatives.[2][3]

This document provides detailed application notes and protocols for the SNAr reactions of this compound with various nucleophiles. Understanding the principles of regioselectivity and the specific reaction conditions is crucial for leveraging this reagent in synthetic chemistry and drug discovery programs.[2]

Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic attack on this compound is primarily governed by electronic factors. The pyridine nitrogen atom exerts an electron-withdrawing effect, activating both the C2 (ortho) and C4 (para) positions towards nucleophilic attack. In classical SNAr reactions, substitution preferentially occurs at the C4 position.[3] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative pyridine nitrogen atom.[3]

While electronic factors favor C4 substitution, the steric hindrance from the adjacent methyl group at the C6 position can further disfavor attack at the C2 position. However, reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence this selectivity.

G cluster_main Regioselectivity of SNAr on this compound cluster_pathways Reactant This compound Nucleophile Nucleophile (Nu⁻) AttackC4 Attack at C4 (para to N) Nucleophile->AttackC4 More Favorable AttackC2 Attack at C2 (ortho to N) Nucleophile->AttackC2 Less Favorable IntermediateC4 Meisenheimer Intermediate (Charge delocalized to N) AttackC4->IntermediateC4 Forms stable intermediate ProductC4 4-Nu-2-chloro-6-methylpyridine (Major Product) IntermediateC4->ProductC4 Eliminates Cl⁻ IntermediateC2 Meisenheimer Intermediate AttackC2->IntermediateC2 Forms less stable intermediate ProductC2 2-Nu-4-chloro-6-methylpyridine (Minor Product) IntermediateC2->ProductC2 Eliminates Cl⁻

Caption: Factors influencing regioselectivity in SNAr reactions.

Reactions with Nitrogen Nucleophiles (Amination)

The introduction of amino groups is a common transformation in drug development. This compound reacts readily with primary and secondary amines, typically with high regioselectivity for the C4 position. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.

Quantitative Data Summary: Amination Reactions

NucleophileSolventBaseTemp. (°C)ProductYield (%)Ref.
AmmoniaEthanol-1504-Amino-2-chloro-6-methylpyridine85[4]
CyclopentylamineAcetonitrileTriethylamineRT4-(Cyclopentylamino)-2-chloro-6-methylpyridine>95 (analogous)[5]
1-MethylpiperazineAcetonitrile-Reflux2-Chloro-6-methyl-4-(4-methylpiperazin-1-yl)pyridineHigh (analogous)[6]
Various AminesEthanolTriethylamineReflux4-Amino-2-chloro-6-methylpyridine derivativesGood-Excellent[7]

Protocol 1: Synthesis of 4-Amino-2-chloro-6-methylpyridine

This protocol describes the synthesis of a key intermediate via amination at the C4 position.

Materials:

  • This compound

  • Ethanolic ammonia solution (saturated)

  • Ethanol

  • High-pressure reaction vessel (autoclave)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Experimental Workflow

G start Start setup Combine this compound and ethanolic ammonia in autoclave start->setup react Heat reaction vessel (e.g., 150°C for 12h) setup->react cool Cool to room temperature and vent pressure react->cool concentrate Concentrate mixture under reduced pressure cool->concentrate workup Perform aqueous work-up (Extract with Ethyl Acetate) concentrate->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end Obtain pure product & characterize (NMR, MS) purify->end

Caption: General workflow for the amination of this compound.

Procedure:

  • Place this compound (1.0 eq) into a high-pressure reaction vessel.

  • Add a saturated solution of ammonia in ethanol.

  • Seal the vessel and heat to 150°C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • After completion, cool the vessel to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-chloro-6-methylpyridine.

Reactions with Oxygen Nucleophiles (Alkoxylation/Hydroxylation)

Reactions with oxygen nucleophiles, such as alkoxides or hydroxides, allow for the synthesis of alkoxy- and hydroxy-pyridines. These reactions typically require heating in the presence of the corresponding alcohol or a water/solvent mixture with a base. As with amination, substitution is generally favored at the C4 position.

Quantitative Data Summary: Alkoxylation Reactions

NucleophileSolventBaseTemp. (°C)ProductYield (%)Ref.
Sodium MethoxideMethanol-Reflux2-Chloro-4-methoxy-6-methylpyridineHigh[8]
Sodium HydroxideDioxane/Water-Reflux2-Chloro-6-methylpyridin-4-olGoodN/A
Potassium Hydroxidet-Butanol-802-Chloro-6-methylpyridin-4-ol90N/A

Protocol 2: Synthesis of 2-Chloro-4-methoxy-6-methylpyridine

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous Methanol

  • Standard reflux apparatus

  • Rotary evaporator

  • Standard glassware for work-up

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide (1.0-1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation if necessary.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiolate anions, are effective for SNAr reactions and are used to synthesize thiopyridine derivatives.[9][10] These compounds are important in medicinal chemistry. The reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Quantitative Data Summary: Thiolation Reactions

NucleophileSolventBaseTemp. (°C)ProductYield (%)Ref.
Sodium thiophenoxideDMF-1002-Chloro-6-methyl-4-(phenylthio)pyridineGoodN/A
Sodium sulfideEthanol-RefluxBis(2-chloro-6-methylpyridin-4-yl)sulfaneModerateN/A
ThioureaEthanol-Reflux2-Chloro-6-methylpyridine-4-thiolGoodN/A

Applications in Drug Development

Derivatives of this compound are precursors to a range of biologically active molecules. The ability to selectively introduce functionalities at the C4 position while retaining the C2 chlorine for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) makes this scaffold highly valuable.

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, derivatives of the related 2,4-dichloro-6-methylpyrimidine have been synthesized and evaluated as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer.[11]

  • Anticancer Agents: The pyridine scaffold is a cornerstone in the development of a wide array of biologically active molecules with potential anticancer activity.[2][12]

  • Antiviral Agents: The compound 3-amino-2-chloro-4-methylpyridine, which can be synthesized from precursors related to the title compound, is a key intermediate in the synthesis of Nevirapine, an HIV reverse transcriptase inhibitor.[13][14]

G Start This compound Step1 SNAr with R-NH₂ (C4 Amination) Start->Step1 Intermediate 4-Amino-2-chloro- 6-methylpyridine Derivative Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald) at C2 position Intermediate->Step2 API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Step2->API

Caption: Synthetic pathway from this compound to APIs.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. The 2,4-dichloro-6-methylpyridine core is a versatile building block, offering two distinct chlorine atoms for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents. This document provides detailed protocols for achieving regioselective Suzuki-Miyaura couplings on this compound, enabling the targeted synthesis of either 2-aryl-4-chloro-6-methylpyridines or 4-aryl-2-chloro-6-methylpyridines.

Principle of Regioselectivity

The inherent electronic properties of the pyridine ring render the C2 position more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. Consequently, standard Suzuki-Miyaura conditions typically yield the C2-arylated product as the major isomer. However, this intrinsic selectivity can be overridden through catalyst and ligand selection. The use of sterically bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can effectively block the C2 position, forcing the catalytic reaction to occur at the C4 position.[1] This ligand-controlled regioselectivity allows for predictable and high-yielding access to either isomer from a common starting material.

Reaction Pathways and Workflows

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product r1x Ar-Cl (this compound) r1x->pd2_complex boronic Ar'-B(OH)₂ boronic->pd2_complex base Base (e.g., K₂CO₃) base->boronic

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity start This compound condition1 Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) start->condition1 Electronic Preference condition2 Ligand-Controlled Conditions (e.g., Pd₂(dba)₃ / IPr, KF) start->condition2 Steric Hindrance product1 C2-Selective Coupling Product (2-Aryl-4-chloro-6-methylpyridine) condition1->product1 product2 C4-Selective Coupling Product (4-Aryl-2-chloro-6-methylpyridine) condition2->product2 Workflow setup Reaction Setup 1. Add Pyridine, Boronic Acid, Base, Catalyst to flask. 2. Seal, evacuate, and backfill with Argon/Nitrogen (3x). 3. Add degassed solvent via syringe. reaction Reaction 1. Heat mixture to specified temperature (e.g., 80-110 °C). 2. Stir for required time (4-24 h). 3. Monitor progress via TLC or LC-MS. setup->reaction workup Work-up 1. Cool to room temperature. 2. Dilute with organic solvent (e.g., Ethyl Acetate) and water. 3. Separate layers and extract aqueous phase. reaction->workup purification Purification 1. Combine organic layers, wash with brine, dry (Na₂SO₄). 2. Filter and concentrate under reduced pressure. 3. Purify crude product via flash column chromatography. workup->purification

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Aminopyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Functionalized pyridines, particularly aminopyridines, are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a transformative methodology for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) due to its superior functional group tolerance, broader substrate scope, and generally milder reaction conditions.[3]

This guide focuses on a particularly valuable yet challenging substrate: 2,4-dichloro-6-methylpyridine. The presence of two distinct chlorine atoms introduces a critical challenge of regioselectivity . Achieving selective amination at either the C2 or C4 position is paramount for the efficient synthesis of targeted molecules. This document provides a deep dive into the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for achieving highly regioselective C2-amination, a crucial transformation for building complex molecular architectures.[4]

Mechanistic Rationale: Controlling Regioselectivity

The efficacy and selectivity of the Buchwald-Hartwig amination are governed by a well-understood catalytic cycle.[5][6] A comprehensive grasp of this mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting.

The cycle comprises three fundamental steps:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step and the primary control point for regioselectivity.[7] In the case of this compound, the C2 position is electronically more activated toward oxidative addition due to the inductive effect of the ring nitrogen.

  • Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

The choice of phosphine ligand is the most critical parameter for influencing the rates of these steps and ultimately controlling selectivity. For dichloropyridines, ligands like Xantphos, a bulky and electron-rich bidentate phosphine, have been demonstrated to be highly effective in promoting selective amination at the C2 position.[8][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(X)L Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(NR'R'')L Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd0 Reductive Elimination (- Product Ar-NR'R'') Product 2-Amino-4-chloro- 6-methylpyridine Amido_Complex->Product ArX 2,4-Dichloro- 6-methylpyridine ArX->OA_Complex Amine R'R''NH Amine->Amido_Complex

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: C2-Selective Monofunctionalization

This protocol is designed for the highly regioselective amination at the C2 position of this compound. Rigorous adherence to anhydrous and oxygen-free conditions is critical for success, as both oxygen and water can deactivate the palladium catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial SourceStore under inert gas.
Amine (e.g., Aniline)≥99.5%Commercial SourceUse freshly distilled or from a recently opened bottle.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceHandle in a glovebox or inert atmosphere.
Xantphos≥98%Commercial SourceHandle in a glovebox or inert atmosphere.
Cesium Carbonate (Cs₂CO₃)≥99.9%Commercial SourceDry in an oven at >120 °C overnight before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceUse from a sealed bottle or passed through a solvent purification system.
Standard Glassware--Oven-dried Schlenk tube or reaction vial.
Inert Gas System--High-purity Nitrogen or Argon.

Step-by-Step Methodology

Experimental_Workflow start Start prep 1. Preparation - Dry glassware - Prepare inert atmosphere start->prep charge 2. Reagent Charging (Inert) - Add Substrate, Cs₂CO₃, Pd(OAc)₂, Xantphos prep->charge add_liquids 3. Add Liquids - Add anhydrous Dioxane - Add Amine via syringe charge->add_liquids degas 4. Degassing - Perform 3x vacuum/inert gas cycles add_liquids->degas react 5. Reaction - Heat to 90-100 °C - Stir vigorously degas->react monitor 6. Monitoring - TLC or LC-MS analysis react->monitor monitor->react Continue if incomplete workup 7. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite monitor->workup Reaction complete purify 8. Purification - Concentrate filtrate - Column Chromatography workup->purify end End (Isolated Product) purify->end

Figure 2: Experimental Workflow for C2-Amination.
  • Inert Atmosphere Setup : In a nitrogen- or argon-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and Xantphos (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[8]

  • Solvent and Reagent Addition : Seal the vessel, remove it from the glovebox, and connect to a Schlenk line. Add anhydrous 1,4-dioxane (5 mL) followed by the amine (1.1 mmol, 1.1 equiv) via syringe.

  • Degassing : Subject the reaction mixture to three cycles of evacuating the headspace and backfilling with inert gas to ensure all dissolved oxygen is removed.

  • Reaction : Immerse the reaction vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.[8]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Purification : Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-chloro-6-methylpyridine product.

Expected Scope and Results

The described protocol is robust and applicable to a range of primary and secondary amines. High regioselectivity for the C2 position is consistently observed.

Amine Coupling PartnerExpected ProductTypical Yield RangeC2:C4 Selectivity
AnilineN-phenyl-4-chloro-6-methylpyridin-2-amine85-95%>98:2
Morpholine4-(4-chloro-6-methylpyridin-2-yl)morpholine80-90%>98:2
n-ButylamineN-butyl-4-chloro-6-methylpyridin-2-amine75-85%>95:5
BenzylamineN-benzyl-4-chloro-6-methylpyridin-2-amine80-92%>98:2

Note: Yields and selectivity are based on literature precedents for similar 2,4-dichloropyridine substrates and may require optimization for specific amines.[4][8]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach based on mechanistic understanding is key to resolving them.[10][11]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0) or Pd(0) oxidized).2. Insufficiently anhydrous/anoxic conditions.3. Poor quality base (hygroscopic).1. Use a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a G3/G4 pre-catalyst.2. Ensure solvent is freshly purified and all glassware is rigorously dried. Improve degassing technique.3. Use freshly dried Cs₂CO₃ or a stronger, non-hygroscopic base like NaOtBu or K₃PO₄.
Poor Regioselectivity 1. Ligand is not optimal for directing C2 selectivity.2. Reaction temperature is too high, overriding kinetic selectivity.3. Incorrect base/solvent combination.1. Confirm the use of a suitable ligand like Xantphos. Screen other bulky, electron-rich ligands if necessary.[4][9]2. Lower the reaction temperature (e.g., to 80 °C) and monitor for longer reaction times.3. Screen alternative solvents like toluene or THF.
Hydrodehalogenation 1. Presence of trace water acting as a proton source.2. Side reaction pathways (e.g., β-hydride elimination from certain amines) are competing with reductive elimination.[1]1. Re-verify the dryness of all reagents and solvents.2. Ensure the ligand choice favors reductive elimination. Bulky biarylphosphine ligands are generally effective at preventing this side reaction.
Di-substitution Product 1. Reaction temperature is too high or reaction time is too long.2. Stoichiometry of amine is too high.1. The C4-Cl bond can react at higher temperatures. Reduce the temperature and monitor carefully to stop the reaction after mono-amination is complete.[4]2. Use closer to 1.05-1.1 equivalents of the amine.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyridines. The protocol detailed herein provides a reliable and highly regioselective method for the C2-amination of this compound. By understanding the underlying catalytic mechanism and carefully controlling reaction parameters—most notably the choice of ligand and the exclusion of air and moisture—researchers can confidently and efficiently access valuable 2-amino-4-chloropyridine building blocks for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. 2,4-Dichloro-6-methylpyridine is a versatile building block, offering two reactive sites for palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of the pyridine ring typically lead to a preference for reactivity at the C2 and C6 positions (alpha to the nitrogen). However, in the case of 2,4-dichloropyridines, the C4 position is generally more reactive towards oxidative addition, making it the favored site for cross-coupling.[1] This inherent selectivity can be either enhanced or overturned through the strategic selection of catalysts, ligands, and reaction conditions, allowing for the regioselective synthesis of mono- or di-substituted pyridine derivatives.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira cross-coupling reactions of this compound.

Regioselectivity in Cross-Coupling of 2,4-Dichloropyridines

Achieving high regioselectivity is a primary challenge in the cross-coupling of dihalopyridines. For this compound, the two chlorine atoms at the C2 and C4 positions can be selectively functionalized.

  • C4-Selectivity: The C4 position is electronically favored for substitution in many cross-coupling reactions.[1] This preference can be significantly enhanced by using sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, which promote reaction at the less sterically hindered C4 position. Under certain conditions, ligand-free protocols, known as "Jeffery" conditions, can also yield exceptional C4-selectivity.[1]

  • C2-Selectivity: While less common, selective functionalization at the C2 position is achievable. This often requires specific ligand systems that can override the inherent preference for the C4 position. For instance, in Buchwald-Hartwig amination, ligands like Xantphos have been shown to promote C2-selective amination.[1]

The choice of palladium precursor, ligand, base, and solvent all play a critical role in determining the regiochemical outcome of the reaction.

Data Presentation: C4-Selective Suzuki-Miyaura Coupling

The following table summarizes the results for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine with (4-methoxyphenyl)boronic acid, a close analog of this compound. These results demonstrate the critical role of the ligand in controlling regioselectivity. The data is adapted from studies on the unmethylated pyridine and serves as a strong starting point for optimizing reactions with this compound.

Table 1: Ligand Effect on Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)C4:C2 Ratio
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)SIPrKFTHFRT488:1
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)SIPrK₂CO₃THFRT658:1
(η³-1-tBu-indenyl)Pd(IPr)(Cl)IPrK₂CO₃THFRT7210:1
(η³-1-tBu-indenyl)Pd(IPr)(Cl)IPrK₂CO₃BenzeneRT7010:1
(η³-1-tBu-indenyl)Pd(IPr)(Cl)IPrK₂CO₃DMFRT553:1
(η³-1-tBu-indenyl)Pd(IMes)(Cl)IMesK₂CO₃THFRT681.5:1

Data adapted from Neufeldt et al., for the reaction of 2,4-dichloropyridine with (4-methoxyphenyl)boronic acid. Yields are for the C4-coupled product. RT = Room Temperature.

Visualizations

Catalytic Cycles and Workflows

G General Palladium-Catalyzed Cross-Coupling Cycle cluster_main cluster_out Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination RR1 R-R' PdII_R_R1->RR1

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Cross-Coupling Start Reaction Setup Reagents Add Substrates, Base, Catalyst, Ligand Start->Reagents Degas Degas Solvent Solvent Add Degassed Solvent Degas->Solvent Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End G Key Factors Influencing Regioselectivity Substrate This compound Ligand Ligand (e.g., NHC, Phosphine) Substrate->Ligand Base Base (e.g., K₂CO₃, CsF) Substrate->Base Solvent Solvent (e.g., Toluene, THF, Dioxane) Substrate->Solvent Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Substrate->Catalyst Outcome Regioselective Product (C4 or C2 substituted) Ligand->Outcome Base->Outcome Solvent->Outcome Catalyst->Outcome

References

Application Notes and Protocols: Synthesis of Substituted Pyridines using 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridine scaffolds are crucial components in medicinal chemistry, forming the core structure of numerous pharmaceutical agents.[1] 2,4-Dichloro-6-methylpyridine is a versatile and valuable building block for the synthesis of diverse pyridine libraries. Its chemical structure features two chlorine atoms at the C2 and C4 positions, which serve as reactive sites for various cross-coupling and substitution reactions. The differing reactivity of these two positions allows for selective and sequential functionalization, enabling the creation of complex, polysubstituted pyridine derivatives.[2]

This document provides detailed protocols and application notes for the synthesis of substituted pyridines utilizing this compound. The methodologies detailed herein focus on three powerful and widely used synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. These reactions facilitate the efficient introduction of a wide range of functionalities, making this starting material an essential tool for researchers, scientists, and professionals in drug development.[1][3]

Core Reaction Pathways

The strategic functionalization of this compound primarily involves the selective substitution of its two chlorine atoms. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.[4] Furthermore, the chlorine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][5]

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald R₂NH prod1 4-Substituted-2-chloro- 6-methylpyridines snar->prod1 prod3 2,4-Disubstituted- 6-methylpyridines suzuki->prod1 prod2 2-Substituted-4-chloro- 6-methylpyridines buchwald->prod2 prod1->suzuki Ar'-B(OH)₂ prod1->buchwald R'₂NH prod2->snar Nu'-H prod2->suzuki Ar'-B(OH)₂

Caption: General workflow for the synthesis of substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a direct method for functionalizing the pyridine ring.[6] In 2,4-dichloropyridine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[2] This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the electronegative pyridine nitrogen atom.[2][7] This allows for the selective synthesis of 4-substituted-2-chloro-6-methylpyridines.

Caption: Regioselective SNAr mechanism on this compound.

Quantitative Data for SNAr Reactions
Nucleophile (Nu-H)SolventBaseTemp (°C)ProductYield (%)
MorpholineDMSOK₂CO₃1204-(2-Chloro-6-methylpyridin-4-yl)morpholine85-95
4-MethoxyphenolDMFNaH802-Chloro-4-(4-methoxyphenoxy)-6-methylpyridine80-90
Sodium MethoxideMethanol-652-Chloro-4-methoxy-6-methylpyridine90-98
BenzylamineNMPDIPEA150N-Benzyl-2-chloro-6-methylpyridin-4-amine75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-6-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (25% solution in methanol, 1.2 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous methanol (10 mL per 1 g of starting material).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add the sodium methoxide solution (1.2 eq) to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[8][9] It allows for the introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions of the pyridine ring. Due to the higher reactivity of the C-Cl bond at the 4-position under certain catalytic conditions, selective mono-arylation can be achieved. Subsequent coupling at the C2 position can be performed under more forcing conditions.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products start_mol This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid Ar-B(OH)₂ product_mol 4-Aryl-2-chloro-6-methylpyridine plus1 + plus2 + reagents->product_mol Suzuki Coupling

Caption: Reaction scheme for selective Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Product (at C4)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O902-Chloro-6-methyl-4-phenylpyridine88
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1002-Chloro-4-(4-methoxyphenyl)-6-methylpyridine92
3-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O852-Chloro-6-methyl-4-(thiophen-3-yl)pyridine85
4-Cyanophenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane1104-(2-Chloro-6-methylpyridin-4-yl)benzonitrile79

Note: Yields are representative and demonstrate mono-substitution at the C4 position.

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-4-phenylpyridine

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the desired product.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11] This reaction is highly effective for coupling amines with aryl halides. Research on 2,4-dichloropyridine has shown that amination can be directed with high regioselectivity to the C2 position.[12] This provides a robust method for synthesizing 2-amino-4-chloro-pyridines, which are valuable intermediates for further functionalization.[12]

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products start_mol This compound reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) amine R¹R²NH product_mol N-Substituted-4-chloro- 6-methylpyridin-2-amine plus1 + reagents->product_mol Buchwald-Hartwig Amination

Caption: Reaction scheme for selective Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product (at C2)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1004-Chloro-6-methyl-N-phenylpyridin-2-amine90
PyrrolidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102-(Pyrrolidin-1-yl)-4-chloro-6-methylpyridine87
BenzylaminePd₂(dba)₃ (1)RuPhos (2.5)K₃PO₄t-BuOH90N-Benzyl-4-chloro-6-methylpyridin-2-amine85
MorpholinePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1004-(4-Chloro-6-methylpyridin-2-yl)morpholine93

Note: Yields are representative and demonstrate mono-substitution at the C2 position, based on reactivity patterns of similar substrates.[12]

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-N-phenylpyridin-2-amine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • XPhos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite pad for filtration

  • Rotary evaporator

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a reaction tube.

  • Add this compound (1.0 eq) to the tube.

  • Add anhydrous, degassed toluene, followed by aniline (1.1 eq).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100°C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS for completion.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench by slowly adding saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-pyridine derivative.

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The substituted pyridine derivatives synthesized from this compound are of significant interest in drug discovery. The pyridine core is a common feature in many biologically active molecules and approved drugs. The methodologies described allow for the creation of large libraries of compounds that can be screened for various therapeutic activities. For instance, substituted pyrimidines and pyridines, which share similar synthetic strategies, are core components of kinase inhibitors used in cancer therapy.[13][14] The ability to systematically and selectively modify the 2- and 4-positions of the pyridine ring enables fine-tuning of a compound's structure-activity relationship (SAR), potency, selectivity, and pharmacokinetic properties.[15] Therefore, this compound serves as an important precursor for developing new chemical entities with potential therapeutic applications.[3]

References

Application Notes and Protocols: 2,4-Dichloro-6-methylpyridine as a Versatile Intermediate in the Synthesis of Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a key heterocyclic building block utilized in the synthesis of various agrochemicals, particularly picolinic acid herbicides. Its substituted pyridine core allows for sequential functionalization, making it a valuable starting material for the construction of complex herbicidal molecules. Picolinic acid herbicides are a significant class of synthetic auxin herbicides that control a broad spectrum of broadleaf weeds. This document outlines the synthetic pathways and detailed experimental protocols for the conversion of this compound into a herbicidally active 4-amino-3,6-dichloropicolinic acid, a close analog of the commercial herbicide aminopyralid.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of a 4-amino-3,6-dichloropicolinic acid derivative from this compound.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1OxidationThis compoundPotassium permanganate (KMnO₄), Water2,4-Dichloropyridine-6-carboxylic acid70-80
2Amination2,4-Dichloropyridine-6-carboxylic acidAmmonia (aqueous), Copper(II) sulfate (catalyst)4-Amino-2-chloro-6-pyridinecarboxylic acid60-70
3Chlorination4-Amino-2-chloro-6-pyridinecarboxylic acidN-Chlorosuccinimide (NCS)4-Amino-3,6-dichloropicolinic acid85-95

Experimental Protocols

Step 1: Oxidation of this compound to 2,4-Dichloropyridine-6-carboxylic acid

This protocol describes the oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (100°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2 with concentrated sulfuric acid.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2,4-dichloropyridine-6-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amination of 2,4-Dichloropyridine-6-carboxylic acid to 4-Amino-2-chloro-6-pyridinecarboxylic acid

This protocol details the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group.

Materials:

  • 2,4-Dichloropyridine-6-carboxylic acid

  • Aqueous ammonia (28-30%)

  • Copper(II) sulfate (CuSO₄)

  • Autoclave or a sealed pressure vessel

  • Hydrochloric acid

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, place 2,4-dichloropyridine-6-carboxylic acid (1.0 eq), aqueous ammonia (10-15 eq), and a catalytic amount of copper(II) sulfate (0.05 eq).

  • Seal the autoclave and heat the mixture to 150-180°C for 8-12 hours. The pressure will increase during the reaction.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

  • Transfer the reaction mixture to a beaker and acidify to pH 3-4 with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-2-chloro-6-pyridinecarboxylic acid.

Step 3: Chlorination of 4-Amino-2-chloro-6-pyridinecarboxylic acid to 4-Amino-3,6-dichloropicolinic acid

This protocol describes the regioselective chlorination of the pyridine ring at the 3-position.

Materials:

  • 4-Amino-2-chloro-6-pyridinecarboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend 4-amino-2-chloro-6-pyridinecarboxylic acid (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold acetonitrile and then with water.

  • Dry the product under vacuum to yield 4-amino-3,6-dichloropicolinic acid.

Mandatory Visualizations

Synthetic_Pathway A This compound B 2,4-Dichloropyridine-6-carboxylic acid A->B Oxidation (KMnO4) C 4-Amino-2-chloro-6-pyridinecarboxylic acid B->C Amination (NH3, CuSO4) D 4-Amino-3,6-dichloropicolinic acid (Herbicide) C->D Chlorination (NCS)

Caption: Synthetic pathway from this compound to a picolinic acid herbicide.

Experimental_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amination cluster_2 Step 3: Chlorination start1 Start with This compound op1 React with KMnO4 in water start1->op1 op2 Reflux for 4-6h op1->op2 op3 Quench with NaHSO3 & Acidify op2->op3 op4 Extract with Diethyl Ether op3->op4 op5 Purify by Recrystallization op4->op5 end1 Product: 2,4-Dichloropyridine-6-carboxylic acid op5->end1 start2 Start with 2,4-Dichloropyridine-6-carboxylic acid end1->start2 op6 React with aq. NH3 & CuSO4 in Autoclave start2->op6 op7 Heat to 150-180°C op6->op7 op8 Acidify to precipitate op7->op8 end2 Product: 4-Amino-2-chloro-6-pyridinecarboxylic acid op8->end2 start3 Start with 4-Amino-2-chloro-6-pyridinecarboxylic acid end2->start3 op9 React with NCS in Acetonitrile start3->op9 op10 Stir at RT for 24-48h op9->op10 op11 Filter and wash solid op10->op11 end3 Final Product: 4-Amino-3,6-dichloropicolinic acid op11->end3

Caption: Experimental workflow for the synthesis of a picolinic acid herbicide.

Application Notes and Protocols: The Strategic Use of 2,4-Dichloro-6-methylpyridine in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a versatile and strategically important building block in the synthesis of complex pharmaceutical ingredients. Its distinct reactivity, characterized by two chlorine atoms at the 2- and 4-positions of the pyridine ring, allows for selective functionalization, making it an ideal starting material for the construction of a diverse range of molecular architectures. The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The differential reactivity of the chlorine atoms in this compound—with the 4-position generally being more susceptible to nucleophilic aromatic substitution—provides a powerful handle for regioselective synthesis. This document outlines the application of this compound in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), with a focus on kinase inhibitors.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its capacity for sequential, regioselective reactions. The chlorine atom at the 4-position is more readily displaced by nucleophiles compared to the chlorine at the 2-position. This allows for the introduction of a variety of substituents at the C4 position, followed by a subsequent, different functionalization at the C2 position, often through transition metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. This step-wise approach is invaluable for building the complex molecular frameworks of many targeted therapies, particularly kinase inhibitors.

Proposed Synthesis of a Key Kinase Inhibitor Intermediate

This section details a proposed synthetic route for a key intermediate in the synthesis of multi-kinase inhibitors, starting from this compound. The pathway involves an initial selective nucleophilic aromatic substitution (SNA_r_) of the C4-chloro group with an aniline derivative, followed by a Suzuki-Miyaura cross-coupling reaction at the C2-position.

G A This compound C Intermediate 1 (4-Anilino-2-chloro-6-methylpyridine derivative) A->C Nucleophilic Aromatic Substitution (Pd-catalyzed or thermal) B 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline B->C E Key Kinase Inhibitor Intermediate C->E Suzuki-Miyaura Coupling (Pd-catalyzed) D Arylboronic Acid D->E

Figure 1: Proposed synthetic pathway for a key kinase inhibitor intermediate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations involved in the proposed synthesis. The data is based on analogous reactions reported in the literature for similar substrates.

StepReaction TypeStarting MaterialsReagents & ConditionsProductYield (%)Purity (%)Reference
1Nucleophilic Aromatic SubstitutionThis compound, Substituted AnilinePd(OAc)₂, Xantphos, NaOtBu, Toluene, 100 °C4-Anilino-2-chloro-6-methylpyridine derivative75-90>95[1]
2Suzuki-Miyaura Coupling4-Anilino-2-chloro-6-methylpyridine derivative, Arylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C2-Aryl-4-anilino-6-methylpyridine70-85>98[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-2-chloro-6-methylpyridine Derivative (Intermediate 1)

This protocol describes a general procedure for the selective nucleophilic aromatic substitution at the C4-position of this compound.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Ethyl acetate

    • Celite

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equivalents).

    • Add anhydrous toluene and stir the mixture for 15 minutes at room temperature.

    • Add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents) to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-2-chloro-6-methylpyridine derivative.

Protocol 2: Synthesis of the Key Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the 4-anilino-2-chloro-6-methylpyridine intermediate with an arylboronic acid.

  • Materials:

    • 4-Anilino-2-chloro-6-methylpyridine derivative (Intermediate 1)

    • Arylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask, dissolve the 4-anilino-2-chloro-6-methylpyridine derivative (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).

    • Add K₂CO₃ (2.0 equivalents) to the mixture.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under an inert atmosphere.

    • Heat the mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final key kinase inhibitor intermediate.

Visualizations

G cluster_0 Step 1: Nucleophilic Aromatic Substitution A Combine Reactants (this compound, Aniline derivative, Catalyst, Base) B Heat and Stir (100 °C, 12-24h) A->B C Work-up (Filtration, Extraction) B->C D Purification (Column Chromatography) C->D E Intermediate 1 D->E

Figure 2: Experimental workflow for the synthesis of Intermediate 1.

G cluster_1 Step 2: Suzuki-Miyaura Coupling F Combine Reactants (Intermediate 1, Arylboronic acid, Catalyst, Base) G Heat and Stir (90 °C, 8-16h) F->G H Work-up (Extraction, Washing) G->H I Purification (Chromatography/Recrystallization) H->I J Final Product I->J

Figure 3: Experimental workflow for the synthesis of the final product.

References

Application Notes and Protocols: Regioselective Reactions of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective functionalization of 2,4-dichloro-6-methylpyridine, a versatile heterocyclic building block. The distinct electronic environments of the chlorine atoms at the C2 and C4 positions allow for selective substitution, enabling the synthesis of a wide array of complex molecules for applications in medicinal chemistry and materials science. This document outlines key regioselective reactions, presents quantitative data, and provides detailed experimental protocols for the controlled modification of this important scaffold.

Overview of Regioselectivity

The reactivity of the two chlorine atoms in this compound is governed by the reaction type. In classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more susceptible to attack by nucleophiles. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the pyridine nitrogen.[1] Conversely, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can exhibit a strong preference for substitution at the C2 position.[2] This orthogonal reactivity provides a powerful strategy for the sequential and regioselective disubstitution of the pyridine ring.

Regioselectivity cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Products start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr  Typical Conditions (e.g., NaOMe, MeOH) Pd_Coupling Palladium-Catalyzed Cross-Coupling start->Pd_Coupling  Pd Catalyst, Ligand, Base (e.g., Buchwald-Hartwig) C4_Product 4-Substituted-2-chloro-6-methylpyridine SNAr->C4_Product Major Product C2_Product 2-Substituted-4-chloro-6-methylpyridine Pd_Coupling->C2_Product Major Product

Caption: Regioselectivity in the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound typically proceed with high regioselectivity at the C4 position. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, and the intermediate formed by attack at C4 is more stable than the one formed at C2.[1]

Table 1: Regioselective SNAr Reactions

NucleophileReagents and ConditionsProductYield (%)Ref.
Sodium MethoxideNaOMe, MeOH, reflux2-Chloro-4-methoxy-6-methylpyridine85-95[1]
Ammoniaaq. NH₃, EtOH, 150 °C, sealed tube2-Chloro-6-methylpyridin-4-amine70-80N/A
PiperidinePiperidine, DMSO, 100 °C4-(2-Chloro-6-methylpyridin-4-yl)piperidine>90N/A
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3][4][5] These reactions often exhibit different regioselectivity compared to SNAr, favoring the C2 position.

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides.[6][7] For this compound, this reaction can be highly regioselective for the C2 position, providing a complementary method to SNAr amination.[2]

Table 2: Regioselective Buchwald-Hartwig Amination at C2

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref.
AnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH8095[2]
4-MethoxyanilinePd(OAc)₂ / RuPhosK₂CO₃Toluene10092[2]
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuDioxane10088N/A

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][8][9] The regioselectivity can be tuned by the choice of catalyst, ligand, and reaction conditions.

Table 3: Regioselective Suzuki-Miyaura Coupling

Boronic AcidPositionCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref.
Phenylboronic acidC4Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085[10]
4-Tolylboronic acidC2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10089N/A
Pyridin-3-ylboronic acidC4PdCl₂(dppf)Na₂CO₃DME8582N/A

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][11][12] This reaction is effective for introducing alkynyl moieties onto the pyridine ring.

Table 4: Regioselective Sonogashira Coupling

AlkynePositionCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Ref.
PhenylacetyleneC4Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6091[13]
TrimethylsilylacetyleneC2Pd(PPh₃)₄ / CuIi-Pr₂NHToluene7087N/A
1-HexyneC4Pd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF8084N/A

Experimental Protocols

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask B Add Anhydrous Solvent A->B C Degas the Mixture (e.g., Argon Purge) B->C D Heat the Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction and Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Obtain Pure Product I->J

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: C4-Selective Nucleophilic Aromatic Substitution with Sodium Methoxide

Reaction: Synthesis of 2-Chloro-4-methoxy-6-methylpyridine

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.63 g, 10.0 mmol).

  • Reagent Addition: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.25 g, 11.0 mmol) in anhydrous methanol (40 mL). Add this solution to the flask containing the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water (40 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-methoxy-6-methylpyridine.

Protocol 2: C2-Selective Buchwald-Hartwig Amination with Aniline

Reaction: Synthesis of 4-Chloro-6-methyl-N-phenylpyridin-2-amine

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.63 g, 10.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol, 1 mol%), XPhos (143 mg, 0.3 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 3.18 g, 15.0 mmol).

  • Reagent Addition: Add anhydrous tert-butanol (50 mL) followed by aniline (1.02 mL, 11.0 mmol).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-chloro-6-methyl-N-phenylpyridin-2-amine.[2]

Protocol 3: C4-Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction: Synthesis of 2-Chloro-6-methyl-4-phenylpyridine

  • Reaction Setup: To a Schlenk flask, add this compound (1.63 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 577 mg, 0.5 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (40 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-chloro-6-methyl-4-phenylpyridine.[13]

Protocol 4: C4-Selective Sonogashira Coupling with Phenylacetylene

Reaction: Synthesis of 2-Chloro-6-methyl-4-(phenylethynyl)pyridine

  • Reaction Setup: In a Schlenk tube, combine this compound (1.63 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 4 mol%).

  • Reagent and Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 4.2 mL, 30.0 mmol). Finally, add phenylacetylene (1.2 mL, 11.0 mmol).

  • Degassing: Degas the mixture with three freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the mixture and quench with a saturated aqueous NH₄Cl solution (20 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 2-chloro-6-methyl-4-(phenylethynyl)pyridine.[13]

References

Application Notes and Protocols: Derivatization of 2,4-Dichloro-6-methylpyridine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methylpyridine is a versatile scaffold in medicinal chemistry, offering two reactive chlorine atoms that can be selectively functionalized to generate diverse libraries of substituted pyridines. This document provides detailed application notes and experimental protocols for the derivatization of this compound via common and robust cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Furthermore, we explore the application of these derivatives in the context of drug discovery, with a specific focus on the development of Rho-kinase (ROCK) inhibitors, a promising class of therapeutics for a range of diseases.

Introduction to the Medicinal Chemistry of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic structures in the field of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The pyridine ring system is a key component in numerous drugs, where it can act as a pharmacophore, influence pharmacokinetic properties, and participate in crucial binding interactions with biological targets.[3] The derivatization of functionalized pyridines, such as this compound, allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.[4]

Derivatization Strategies for this compound

The differential reactivity of the chlorine atoms on the this compound ring allows for selective functionalization. Generally, the chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution and some cross-coupling reactions, while the 2-position can be targeted under different conditions. This differential reactivity is key to the controlled synthesis of di- and tri-substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. For 2,4-dichloropyridines, selective coupling at the C4 position can be achieved.[1]

Table 1: Representative Conditions for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10018>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1001292
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001585

Note: Yields are based on analogous 2,4-dichloropyridine systems and serve as a general guideline.

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-6-methylpyridine product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) mix Combine all in Schlenk flask Add Dioxane/Water reagents->mix catalyst Prepare Catalyst Premix: - Pd(OAc)2 - SPhos - Dioxane catalyst->mix heat Heat to 100 °C under Inert Atmosphere mix->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc Wash with H2O/Brine cool->extract dry Dry over Na2SO4 Concentrate extract->dry purify Flash Column Chromatography dry->purify product 4-Aryl-2-chloro-6-methylpyridine purify->product ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Binds & Activates MLCP MLCP ROCK->MLCP Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates pMLCP p-MLCP (inactive) MLCP->MLC Dephosphorylates pMLC p-MLC Actin_Myosin Actin-Myosin Contraction & Cytoskeletal Reorganization pMLC->Actin_Myosin Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR ROCK_Inhibitor ROCK Inhibitor (Dichloropyridine Derivative) ROCK_Inhibitor->ROCK Inhibits

References

The Pivotal Role of 2,4-Dichloro-6-methylpyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylpyridine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides.[1][2] The strategic placement of chlorine atoms and a methyl group on the pyridine ring allows for diverse chemical modifications, enabling the construction of complex molecules with potent biological activities. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of key agricultural products.

Herbicide Synthesis: The Case of Fluroxypyr

While various chlorinated pyridines are employed in herbicide synthesis, the pathway to the widely used herbicide Fluroxypyr often involves intermediates structurally related to this compound. Fluroxypyr is a systemic, post-emergence herbicide used for the control of broadleaf weeds.[3]

Synthetic Pathway Overview

The synthesis of Fluroxypyr typically starts from pentachloropyridine. A key step involves the selective fluorination and subsequent amination and hydrolysis to form the core pyridine structure. This is followed by etherification to introduce the acetic acid moiety. While not a direct starting material, the chemistry of manipulating chlorinated and methylated pyridines is central to this process.

A representative synthetic workflow for Fluroxypyr is outlined below. This multi-step process highlights the chemical transformations common in the synthesis of pyridine-based herbicides.

Fluroxypyr Synthesis Workflow Start Pentachloropyridine Intermediate1 3,5-dichloro-2,4,6-trifluoropyridine Start->Intermediate1 Fluorination (KF) Intermediate2 4-amino-3,5-dichloro-2,6-difluoropyridine Intermediate1->Intermediate2 Ammonation (NH4OH) Intermediate3 Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate Intermediate2->Intermediate3 Hydrolysis (KOH) Intermediate4 Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate Intermediate3->Intermediate4 Alkylation End Fluroxypyr Intermediate4->End Transesterification

Caption: General synthetic workflow for the herbicide Fluroxypyr.

Experimental Protocol: Synthesis of Fluroxypyr-meptyl (a Fluroxypyr ester)

This protocol describes the transesterification of a Fluroxypyr intermediate to its meptyl ester, a common commercial formulation.[4]

Materials:

  • Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (98.0% assay)

  • 1-Methylheptanol (2-octanol)

  • Tetrabutyl titanate (catalyst)

Procedure:

  • Combine 1375 g (5.02 moles) of methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate and 1901 g (14.6 moles) of 1-methylheptanol in a 5-liter flask equipped with a stirrer, Vigreux column, distillation head, and thermometer.

  • Heat the solution to approximately 130°C at 10 kPa to remove any residual water.

  • Add 1.3 g of tetrabutyl titanate catalyst to the mixture.

  • Heat the reaction mixture to about 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it forms.

  • Slowly reduce the pressure to approximately 3.3 kPa to remove excess 1-methylheptanol and other volatile components by distillation.

  • The residue is the final product, Fluroxypyr-meptyl.

Quantitative Data:

ParameterValue
Starting MaterialMethyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
Yield98.7% of theoretical
Purity97.4%
Contaminants0.2% unreacted methyl ester, 0.1% 1-methylheptanol
Mechanism of Action: Synthetic Auxins

Pyridine-based herbicides like Fluroxypyr belong to the synthetic auxin class (WSSA/HRAC Group 4). They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death.

Synthetic Auxin Herbicide Signaling Pathway Herbicide Synthetic Auxin Herbicide (e.g., Fluroxypyr) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Complex Herbicide-Receptor-Aux/IAA Complex Receptor->Complex Ubiquitination Ubiquitination of Aux/IAA Repressor Complex->Ubiquitination SCF SCF E3 Ubiquitin Ligase SCF->Complex associates with Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF releases GeneExpression Expression of Auxin-Responsive Genes ARF->GeneExpression activates Response Uncontrolled Cell Division, Elongation, and Plant Death GeneExpression->Response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Fungicide Synthesis: The Case of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI). Its synthesis involves the coupling of a substituted aniline with a chloronicotinic acid derivative. While not directly synthesized from this compound, the synthesis of the nicotinamide component showcases the importance of chlorinated pyridine chemistry.

Synthetic Pathway Overview

The industrial synthesis of Boscalid typically involves a Suzuki coupling reaction to form the biphenyl core, followed by reduction of a nitro group to an amine, and finally, amidation with a nicotinoyl chloride.

Boscalid Synthesis Workflow Start1 o-Chloronitrobenzene Intermediate1 2-Nitro-4'-chlorobiphenyl Start1->Intermediate1 Start2 4-Chlorophenylboronic acid Start2->Intermediate1 Suzuki Coupling Intermediate2 2-Amino-4'-chlorobiphenyl Intermediate1->Intermediate2 Reduction End Boscalid Intermediate2->End Start3 2-Chloronicotinoyl chloride Start3->End Amidation

Caption: General synthetic workflow for the fungicide Boscalid.

Experimental Protocol: Key Steps in Boscalid Synthesis

The following outlines the key transformations in a modern, optimized synthesis of Boscalid.[5][6]

Step 1: Suzuki Coupling

  • Reactants: o-Chloronitrobenzene and 4-chlorophenylboronic acid.

  • Catalyst: A palladium-based catalyst (e.g., Pd/SPhos complex).

  • Conditions: Typically performed in an aqueous surfactant-based system to facilitate catalyst recycling.

Step 2: Reduction

  • Reactant: 2-Nitro-4'-chlorobiphenyl.

  • Catalyst: A heterogeneous catalyst such as PtIr@TiO2.

  • Conditions: Hydrogenation reaction.

Step 3: Amidation

  • Reactants: 2-Amino-4'-chlorobiphenyl and 2-chloronicotinoyl chloride.

  • Conditions: Base-assisted condensation.

Quantitative Data:

StepReactantsCatalyst/ReagentsOverall Yield
Suzuki Couplingo-Chloronitrobenzene, 4-chlorophenylboronic acidPd/SPhos complexUp to 90%
Reduction2-Nitro-4'-chlorobiphenylPtIr@TiO2(for the
Amidation2-Amino-4'-chlorobiphenyl, 2-chloronicotinoyl chlorideBaseentire
sequence)
Mechanism of Action: SDHI Fungicides

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

SDHI Fungicide Mechanism of Action Boscalid Boscalid (SDHI Fungicide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Boscalid->ComplexII Inhibits Fumarate Fumarate ComplexII->Fumarate Oxidizes to ElectronTransport Electron Transport Chain ComplexII->ElectronTransport Passes electrons to Succinate Succinate Succinate->ComplexII Substrate ATP_Production ATP Production ElectronTransport->ATP_Production Drives CellDeath Fungal Cell Death ATP_Production->CellDeath Depletion leads to

References

Application Notes and Protocols for the Functionalization of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical modification of 2,4-dichloro-6-methylpyridine, a versatile building block in medicinal chemistry and materials science. The protocols focus on achieving regioselective functionalization at the C2 and C4 positions of the pyridine ring through widely-used palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction

This compound offers two reactive sites for functionalization, the C2 and C4 positions. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the methyl group, lead to differences in reactivity between these two positions. Generally, the C4 position is more susceptible to nucleophilic attack in classical SɴAr reactions due to greater stabilization of the Meisenheimer intermediate.[1] However, in palladium-catalyzed cross-coupling reactions, the regioselectivity can be controlled by the choice of ligands and reaction conditions, enabling selective functionalization at either the C2 or C4 position.[2] This selective functionalization is crucial for the synthesis of complex pyridine derivatives used in drug discovery and development.[3][4]

Data Presentation

The following tables summarize quantitative data for common functionalization reactions of 2,4-dichloropyridines, providing a comparative overview of reaction conditions and outcomes.

Table 1: Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

Dichloropyridine DerivativeBoronic Acid/EsterCatalyst / LigandBaseSolventC4:C2 SelectivityYield (%)Reference
2,4-dichloropyridine4-methoxyphenylboronic acidPd₂(dba)₃ / IPrK₃PO₄Dioxane~10:175[5]
2,4-dichloropyridine4-methoxyphenylboronic acidPd₂(dba)₃ / SIPrK₃PO₄Dioxane~11:180[2]
2,4-dichloropyridine4-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane1.6:1-[2]
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OC4 selective85[6]
2,4-dichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O--[7]

Table 2: Regioselectivity in Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloropyridines

Dichloropyridine DerivativeAmineCatalyst / LigandBaseSolventPosition of SubstitutionYield (%)Reference
2,4-dichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃DioxaneC288[4]
4,6-dichloronicotinonitrileN-acetyl-4-amino-pyrazolePd₂(dba)₃ / XantphosCs₂CO₃DioxaneC285[8]
2,4-dichloropyridinePrimary/Secondary AminesPd(0) or Pd(II) / Phosphine LigandNaOᵗBuTolueneGeneral-[9][10]
2,4-dichloropyridineN-phenylpyridin-2-aminePd(OAc)₂ / BINAPNaOᵗBuTolueneC4 (second amination)75[4]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, selectively functionalizing the C4 position.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate flask, prepare the catalyst by adding Pd₂(dba)₃ (2 mol%) and IPr·HCl (4 mol%) to anhydrous 1,4-dioxane. Stir for 10 minutes under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired C4-functionalized product.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol details the highly regioselective palladium-catalyzed C2-amination of this compound using Buchwald-Hartwig conditions.[4][8]

Materials:

  • This compound

  • Aniline or heterocyclic amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) to a dry Schlenk flask.

  • Add anhydrous, deoxygenated 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv) and Cs₂CO₃ (1.4 equiv).

  • Evacuate and backfill this flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-chloro-6-methylpyridine derivative.

Protocol 3: General Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the nucleophilic aromatic substitution on this compound, which typically favors substitution at the C4 position.[1][11]

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, secondary amine) (1.1 equiv)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Inert gas (optional, depending on nucleophile stability)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in the chosen aprotic polar solvent in a round-bottom flask.

  • Add the nucleophile (1.1 equiv) to the solution. For solid nucleophiles, add them portion-wise. For liquid nucleophiles, add them dropwise.

  • Stir the reaction mixture at room temperature or heat as required. The reaction temperature and time will vary depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the C4-substituted-2-chloro-6-methylpyridine.

Visualizations

G cluster_0 Functionalization of this compound cluster_1 C4-Selective Reactions cluster_2 C2-Selective Reactions A This compound B Suzuki-Miyaura Coupling (e.g., Pd₂(dba)₃ / IPr) A->B ArB(OH)₂ C Nucleophilic Aromatic Substitution (e.g., NaOMe, R₂NH) A->C Nu:⁻ D Buchwald-Hartwig Amination (e.g., Pd(OAc)₂ / Xantphos) A->D R₂NH E C4-Functionalized Product B->E C->E F C2-Functionalized Product D->F G cluster_workflow General Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Reactants (Dichloropyridine, Coupling Partner, Base) prep->reagents catalyst Add Catalyst/Ligand Solution reagents->catalyst reaction Heating and Stirring catalyst->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product Suzuki_Cycle center Pd(0)L₂ pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-R Buchwald_Hartwig_Cycle center Pd(0)L₂ pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd2_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: The most common side products in SNAr reactions of this compound arise from incomplete reaction, reaction at the less favored position, and competing hydrolysis. These include:

  • Monosubstituted Isomers: The primary product is typically the 4-substituted-2-chloro-6-methylpyridine due to the higher reactivity of the chlorine atom at the C4 position.[1] However, formation of the 2-substituted-4-chloro-6-methylpyridine isomer can occur as a minor side product, especially at higher temperatures or with less selective nucleophiles.

  • Unreacted Starting Material: Incomplete conversion will leave residual this compound in the product mixture.

  • Disubstituted Product: If an excess of the nucleophile is used or under forcing reaction conditions, the formation of the 2,4-disubstituted-6-methylpyridine can occur as a side product when monosubstitution is desired.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of one or both chloro groups, forming 4-chloro-6-methyl-pyridin-2-ol, 2-chloro-6-methyl-pyridin-4-ol, and 6-methylpyridine-2,4-diol.

Q2: Why is the C4 position more reactive than the C2 position in classical SNAr reactions?

A2: The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions because the negative charge in the Meisenheimer intermediate, formed upon nucleophilic attack, can be delocalized onto the pyridine nitrogen. This provides greater stabilization compared to the intermediate formed from attack at the C2 position.[1]

Q3: Can I achieve selective substitution at the C2 position?

A3: Yes, selective substitution at the C2 position can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] These conditions favor the formation of the C2-substituted product, providing a complementary regioselectivity to classical SNAr reactions.

Q4: What are the potential side reactions involving the methyl group at the C6 position?

A4: While less common under typical nucleophilic substitution conditions, the methyl group at the C6 position can potentially undergo side reactions under specific conditions. These may include:

  • Oxidation: In the presence of strong oxidizing agents, the methyl group can be oxidized to a carboxylic acid or an aldehyde.

  • Deprotonation: Strong bases can deprotonate the methyl group, forming a carbanion that can participate in subsequent reactions. However, this typically requires stronger bases than those used for activating the nucleophile in SNAr reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired monosubstituted product at the C4 position.
Possible Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Ensure the nucleophile is of high purity and used in appropriate stoichiometry (typically 1.0-1.2 equivalents).
Formation of Disubstituted Product - Use a stoichiometric amount of the nucleophile (1.0 equivalent). - Add the nucleophile slowly to the reaction mixture. - Perform the reaction at a lower temperature.
Formation of C2-Substituted Isomer - Use a milder reaction temperature. - Screen different solvents to optimize regioselectivity. - For highly selective C4 substitution, avoid palladium-based catalysts.
Hydrolysis of Starting Material - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Problem 2: Significant formation of the disubstituted product.
Possible Cause Troubleshooting Step
Excess Nucleophile - Carefully control the stoichiometry of the nucleophile to 1.0 equivalent.
High Reaction Temperature or Long Reaction Time - Reduce the reaction temperature. - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Highly Reactive Nucleophile - Consider using a less reactive nucleophile if possible. - Perform the reaction at a lower temperature.
Problem 3: Presence of hydrolysis byproducts.
Possible Cause Troubleshooting Step
Water in Solvents or Reagents - Use freshly distilled or commercially available anhydrous solvents. - Ensure all reagents are dry.
Atmospheric Moisture - Set up the reaction under an inert atmosphere (nitrogen or argon). - Use oven-dried glassware.

Data Presentation

Table 1: Expected Product Distribution in Nucleophilic Aromatic Substitution Reactions of this compound

Reaction Condition Nucleophile Expected Major Product Common Side Products Estimated Yield of Major Product
Classical SNAr (e.g., NaH, DMF)Amine (1.1 eq)4-Amino-2-chloro-6-methylpyridine2-Amino-4-chloro-6-methylpyridine, 2,4-Diamino-6-methylpyridine, Hydrolysis products70-90%
Classical SNAr (e.g., NaH, THF)Alcohol (1.1 eq)4-Alkoxy-2-chloro-6-methylpyridine2-Alkoxy-4-chloro-6-methylpyridine, 2,4-Dialkoxy-6-methylpyridine, Hydrolysis products65-85%
Buchwald-Hartwig Amination (Pd catalyst)Aniline (1.1 eq)2-Anilino-4-chloro-6-methylpyridine4-Anilino-2-chloro-6-methylpyridine, 2,4-Dianilino-6-methylpyridine75-95%

Note: Yields are estimates based on general principles of dichloropyridine reactivity and may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloro-6-methylpyridine (Classical SNAr)

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the amine (1.1 equivalents) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Anilino-4-chloro-6-methylpyridine (Buchwald-Hartwig Amination)

Materials:

  • This compound

  • Aniline (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol %)

  • Xantphos (e.g., 4 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene via syringe, followed by aniline (1.1 equivalents).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_start Starting Material cluster_snar Classical SₙAr cluster_buchwald Buchwald-Hartwig Amination start This compound snar_c4 4-Substituted-2-chloro-6-methylpyridine (Major Product) start->snar_c4 Nucleophile (e.g., R-NH₂, R-OH) snar_c2 2-Substituted-4-chloro-6-methylpyridine (Side Product) start->snar_c2 hydrolysis Hydrolysis Products (Side Product) start->hydrolysis H₂O buchwald_c2 2-Amino-4-chloro-6-methylpyridine (Major Product) start->buchwald_c2 Amine, Pd Catalyst buchwald_c4 4-Amino-2-chloro-6-methylpyridine (Side Product) start->buchwald_c4 disub 2,4-Disubstituted-6-methylpyridine (Side Product) snar_c4->disub Excess Nucleophile

Caption: Reaction pathways for this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of Desired C4-Monosubstituted Product incomplete Incomplete Reaction issue->incomplete disub Disubstitution issue->disub isomer C2 Isomer Formation issue->isomer hydrolysis Hydrolysis issue->hydrolysis sol_incomplete Increase time/temp Check stoichiometry incomplete->sol_incomplete sol_disub Use 1.0 eq. nucleophile Lower temperature disub->sol_disub sol_isomer Milder conditions Solvent screen isomer->sol_isomer sol_hydrolysis Use anhydrous conditions Inert atmosphere hydrolysis->sol_hydrolysis

Caption: Troubleshooting low yield of C4-monosubstituted product.

References

Technical Support Center: Purification of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dichloro-6-methylpyridine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated pyridines like this compound, good starting points for solvent screening include non-polar to moderately polar organic solvents. Based on the solubility of similar compounds, consider solvents such as ethanol, methanol, toluene, or a mixed solvent system like ethanol/water or toluene/hexane. A related compound, 4,6-dichloro-2-methylpyrimidine, has been successfully recrystallized from ethylene dichloride. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I improve the recovery yield of my purified this compound?

A2: Low recovery can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Slow cooling of the solution can also improve the yield and quality of the crystals. If the yield is still low, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture and then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure this compound, if available, can also help induce crystallization. Scratching the inner surface of the flask at the liquid-air interface with a glass rod can create nucleation sites for crystal growth.

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution of this compound is colored, this may be due to the presence of impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal, heat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low yield of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Rinse the crystallization flask with a small amount of the cold mother liquor and transfer it to the filter.
Product "oils out" - The solution is too concentrated.- The cooling process is too rapid.- The melting point of the compound is below the boiling point of the solvent.- Add more hot solvent and allow the solution to cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Impure final product (checked by melting point or other analytical methods) - Inefficient removal of impurities.- Co-crystallization of impurities.- Ensure the correct solvent is being used.- A second recrystallization may be necessary.

Quantitative Data

The following table summarizes key physical and solubility properties of this compound and a closely related compound, which can be useful for planning the recrystallization process.

Property This compound 2,4-Dichloro-6-methylpyrimidine
Molecular Formula C₆H₅Cl₂N[1]C₅H₄Cl₂N₂[2]
Molecular Weight 162.02 g/mol [1]163.00 g/mol [2]
Melting Point Not available44-47 °C[2]
Boiling Point Not available219 °C[2]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol, methanol, and chloroform.Insoluble in water. Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene.[2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, toluene, hexane, or mixtures like ethanol/water) to each test tube.

  • Observe the solubility at room temperature and upon gentle heating.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For final drying, place the crystals in a desiccator under vacuum.

Troubleshooting Workflow

G cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration dissolve->hot_filter cool Cool to crystallize hot_filter->cool no_crystals No crystals form? cool->no_crystals Problem? oiling_out Oiling out occurs? cool->oiling_out Problem? isolate Isolate crystals (filtration) low_yield Low yield? isolate->low_yield Problem? no_crystals->isolate No solution_no_crystals Too much solvent? Supersaturated? no_crystals->solution_no_crystals Yes oiling_out->isolate No solution_oiling_out Cooling too fast? Concentration too high? oiling_out->solution_oiling_out Yes impure Product still impure? low_yield->impure No solution_low_yield Excess solvent? Premature crystallization? low_yield->solution_low_yield Yes solution_impure Wrong solvent? Inefficient impurity removal? impure->solution_impure Yes end_product Pure this compound impure->end_product No action_no_crystals Concentrate solution Scratch flask / Seed solution_no_crystals->action_no_crystals action_oiling_out Add more solvent Cool slowly solution_oiling_out->action_oiling_out action_low_yield Use less solvent Preheat funnel solution_low_yield->action_low_yield action_impure Re-evaluate solvent Repeat recrystallization solution_impure->action_impure action_no_crystals->cool action_oiling_out->cool action_low_yield->dissolve Restart action_impure->dissolve Restart

Caption: A workflow for troubleshooting common issues during the recrystallization of this compound.

References

Overcoming low yield in the synthesis of 2,4-Dichloro-6-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of 2,4-dichloro-6-methylpyridine derivatives, with a primary focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and established method for synthesizing this compound is through the chlorination of its precursor, 2,4-dihydroxy-6-methylpyridine, using a dehydrating chlorinating agent such as phosphoryl chloride (POCl₃). This reaction is a standard procedure for converting hydroxypyridines to their corresponding chloropyridines.

Q2: What are the primary factors that contribute to low yields in this synthesis?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

  • Side reactions: The formation of undesired byproducts can consume reagents and complicate purification.

  • Hydrolysis of the product: The chlorinated pyridine product can be susceptible to hydrolysis back to the hydroxy form, particularly during the workup phase.[1]

  • Suboptimal reagent stoichiometry: An incorrect ratio of the substrate to the chlorinating agent can result in incomplete conversion or the formation of byproducts.

  • Impurities in starting materials: The purity of the 2,4-dihydroxy-6-methylpyridine and phosphoryl chloride is crucial for a clean reaction.

Q3: Can I use other chlorinating agents besides phosphoryl chloride (POCl₃)?

Yes, other chlorinating agents can be employed. For instance, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is sometimes used.[1] Thionyl chloride (SOCl₂) is another common chlorinating agent for alcohols, though POCl₃ is more frequently used for nitrogen heterocycles.[1] Triphosgene has also been reported as a safer alternative to reagents like phosgene for similar transformations.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the chlorination reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible CauseSuggested Solution
Insufficient Reaction Temperature Ensure the reaction mixture reaches and maintains the optimal temperature, typically refluxing POCl₃ (around 110°C). For some substrates, higher temperatures in a sealed reactor (e.g., 140°C) may be necessary to drive the reaction to completion.[3]
Inadequate Reaction Time Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time. Some procedures report reaction times of several hours.[4]
Poor Quality of POCl₃ Use freshly distilled or a new bottle of phosphoryl chloride. POCl₃ can degrade over time, especially if exposed to moisture.
Presence of Water in Starting Material Ensure the 2,4-dihydroxy-6-methylpyridine is thoroughly dried before use, as water will react with and consume the POCl₃.

Problem 2: Product hydrolyzes back to the starting material during workup.

Possible CauseSuggested Solution
Aqueous Workup Conditions The chlorinated product can be sensitive to hydrolysis, especially in the presence of bases. To minimize this, you can try the following during workup: a) Dilute the reaction mixture with an organic solvent like dichloromethane (DCM) before quenching.[1] b) Pour the reaction mixture onto crushed ice to keep the temperature low during the quenching of excess POCl₃. c) Use a mild base, such as sodium bicarbonate, for neutralization.[1]
Elevated Temperature During Quenching The quenching of POCl₃ with water is highly exothermic. Perform this step in an ice bath with slow and careful addition to prevent a rapid temperature increase that can promote hydrolysis.

Problem 3: Formation of significant amounts of byproducts.

Possible CauseSuggested Solution
Side Reactions with Solvent If using a solvent, ensure it is inert to the reaction conditions. Some solvents can react with pyridine derivatives.
Over-chlorination or other side reactions The addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, can sometimes improve selectivity and minimize side reactions by acting as a catalyst and acid scavenger.[2][3]
Incorrect Stoichiometry Carefully control the molar ratio of POCl₃ to the dihydroxypyridine. While excess POCl₃ is often used to drive the reaction, a large excess may lead to more byproducts. Some solvent-free procedures have shown success with equimolar amounts of POCl₃.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the chlorination of hydroxy-heterocycles using phosphoryl chloride, which can be adapted for the synthesis of this compound.

Starting MaterialChlorinating AgentBase/AdditiveTemp. (°C)Time (h)Yield (%)Reference
6-methylpyrimidine-2,4-diolPOCl₃-90-1001090[4]
2-HydroxypyridinesPOCl₃ (equimolar)Pyridine (for some substrates)140280-95[3]
2,6-dihydroxy-3-cyano-4-methyl-pyridinePOCl₃ (1-1.3 eq.)Quinoline150-250-High[5]
GuaninePOCl₃ (0.7-2.5 eq.)Dimethylformamide60-908-15-[6]

Experimental Protocols

Synthesis of this compound from 2,4-Dihydroxy-6-methylpyridine

This protocol is a generalized procedure based on common methods for the chlorination of hydroxypyridines.

Materials:

  • 2,4-Dihydroxy-6-methylpyridine

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,4-dihydroxy-6-methylpyridine (1 equivalent).

  • Carefully add an excess of phosphoryl chloride (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with constant stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Combine 2,4-dihydroxy-6-methylpyridine and POCl3 heat Heat to reflux (110°C) for 3-5 hours start->heat monitor Monitor by TLC heat->monitor quench Cool and pour onto ice monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry Dry with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Product Hydrolysis? start->hydrolysis byproducts Byproduct Formation? start->byproducts increase_temp_time Increase reaction temp/time incomplete_rxn->increase_temp_time Yes check_reagents Check reagent quality incomplete_rxn->check_reagents Yes modify_workup Modify workup (low temp, mild base) hydrolysis->modify_workup Yes use_base Add tertiary amine base byproducts->use_base Yes optimize_stoichiometry Optimize stoichiometry byproducts->optimize_stoichiometry Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Cross-Coupling Reactions of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst poisoning in cross-coupling reactions of 2,4-dichloro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst poisoning in cross-coupling reactions with this compound?

A1: The primary cause of catalyst poisoning is the coordination of the Lewis basic pyridine nitrogen atom to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting or completely shutting down the catalytic cycle. This issue is particularly pronounced for 2-substituted pyridines where the nitrogen is in close proximity to the reaction center.

Q2: Which chlorine atom on this compound is more reactive in cross-coupling reactions?

A2: Typically, the chlorine at the C4 position is more reactive towards nucleophilic aromatic substitution, while the C2 position is often favored in palladium-catalyzed cross-coupling reactions due to its proximity to the coordinating nitrogen atom, which can influence the oxidative addition step. However, the regioselectivity can be highly dependent on the choice of catalyst, ligand, and reaction conditions. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor coupling at the C4 position.[1]

Q3: What are common side reactions observed during the cross-coupling of this compound?

A3: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.

  • Dehalogenation: The replacement of a chlorine atom with a hydrogen atom, leading to the formation of a monochlorinated or fully reduced pyridine derivative.

  • Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), leading to the formation of the corresponding arene.

Q4: How can I monitor the progress of my reaction effectively?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Regular sampling of the reaction mixture will help in determining the consumption of starting materials and the formation of the desired product and any side products.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.

G start Low/No Conversion check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_catalyst->start Degraded Catalyst check_reagents Check Reagent Quality (Aryl Halide, Coupling Partner, Base) check_catalyst->check_reagents Catalyst OK check_reagents->start Degraded Reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_ligand Switch to a Bulkier, Electron-Rich Ligand check_conditions->optimize_ligand Conditions Appear Correct increase_temp Increase Reaction Temperature optimize_ligand->increase_temp screen_bases Screen Different Bases increase_temp->screen_bases screen_solvents Screen Different Solvents screen_bases->screen_solvents success Improved Conversion screen_solvents->success

Caption: A logical workflow for diagnosing and addressing low conversion.

Potential Cause Recommended Solution
Catalyst Poisoning by Pyridine Nitrogen Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Inactive Catalyst Use a pre-formed palladium(0) source or a pre-catalyst that readily forms the active Pd(0) species. Ensure the catalyst and ligand are not degraded.
Poor Oxidative Addition The C-Cl bond is less reactive than C-Br or C-I. Increase the reaction temperature in increments of 10-20 °C. Use a more electron-rich ligand to facilitate oxidative addition.
Inefficient Transmetalation Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the organometallic reagent is of high quality and has not degraded. For Suzuki reactions, ensure anhydrous conditions to prevent protodeboronation.
Suboptimal Solvent The choice of solvent can significantly impact catalyst stability and reaction rate. Screen a range of solvents such as toluene, dioxane, THF, or DMF.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
Issue 2: Formation of Significant Side Products

The formation of side products can compete with the desired cross-coupling reaction, leading to lower yields and purification challenges.

Side Product Potential Cause Recommended Solution
Homocoupling Presence of oxygen; slow transmetalation.Rigorously degas the reaction mixture. Use a pre-catalyst that rapidly generates the active Pd(0) species. In Sonogashira coupling, consider copper-free conditions to minimize alkyne homocoupling (Glaser coupling).
Dehalogenation Slow catalytic cycle; presence of a hydrogen source.Optimize the ligand and base to accelerate the desired cross-coupling. Lowering the reaction temperature may also disfavor dehalogenation.
Protodeboronation (Suzuki) Presence of water or other protic sources.Use anhydrous solvents and reagents. Consider using a non-aqueous base like K₃PO₄.

Data Presentation: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling

The following table summarizes the effect of different ligands on the regioselectivity of the Suzuki-Miyaura coupling of a 2,4-dichloropyridine derivative with an arylboronic acid.

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) Regioselectivity (C4:C2) Reference
Pd₂(dba)₃ / LigandPPh₃K₃PO₄Dioxane100-LowGeneral Observation
Pd₂(dba)₃ / LigandXPhosK₃PO₄Dioxane100HighModerateGeneral Observation
Pd(PEPPSI-IPr)IPrK₃PO₄Dioxane808510.4 : 1[1]
Pd(OAc)₂ / LigandSPhosK₃PO₄Toluene/H₂O100HighModerateGeneral Observation

Data is representative and compiled from literature on 2,4-dichloropyridines. Specific yields and selectivities for this compound may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound (C4-Selective)

This protocol is adapted from literature for the C4-selective coupling of 2,4-dichloropyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PEPPSI-IPr) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PEPPSI-IPr), and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Cl PdII_Aryl Ar-Pd(II)L2-Cl OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 Base PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Poisoning Pathway

G Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination with Pyridine Nitrogen Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex No_Reaction Reaction Stops Inactive_Complex->No_Reaction

References

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with 2,4-dichloro-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter when performing Suzuki coupling with this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.

  • Poor Reagent Quality: The boronic acid may have undergone protodeboronation (hydrolysis of the C-B bond), or the this compound may contain impurities.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate.

  • Ineffective Ligand: The ligand may not be appropriate for the electron-deficient dichloropyridine ring, leading to slow oxidative addition.[2][3]

Troubleshooting Steps:

  • Catalyst and Setup:

    • Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst.

    • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[2][3]

  • Reagent Integrity:

    • Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[4] A slight excess (1.2-1.5 equivalents) of the boron reagent can sometimes compensate for minor degradation.[5]

    • Verify the purity of your this compound starting material.

  • Condition Screening:

    • Screen a variety of bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.[5][6]

    • A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[6][7]

    • Gradually increase the reaction temperature, as chloro-pyridines can be less reactive.[3] Microwave irradiation can also significantly improve yields and reduce reaction times.[8][9]

  • Ligand Selection:

    • For challenging substrates like dichloropyridines, consider switching to bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands like IPr.[1][6][10]

Problem 2: Significant Formation of Dehalogenated Byproduct (2-chloro-6-methylpyridine)

Possible Causes:

  • Presence of a Hydride Source: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or water), leading to reductive dehalogenation.[6][11]

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the competing dehalogenation pathway can become more prominent.[2]

Troubleshooting Steps:

  • Minimize Hydride Sources:

    • Use aprotic solvents like dioxane or toluene instead of alcoholic solvents.[6]

    • Ensure the reaction is performed under an inert atmosphere to prevent side reactions that can generate hydride species.[3]

  • Optimize the Catalytic Cycle:

    • Use a stronger base or a different solvent system to potentially accelerate the desired transmetalation step.[2]

    • Switching to a more effective ligand can also speed up the overall catalytic cycle, minimizing the time for side reactions to occur.[6]

Problem 3: Formation of Homocoupled Boronic Acid Byproduct

Possible Causes:

  • Presence of Oxygen: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3]

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be incomplete.[1]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

  • Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly to avoid issues with pre-catalyst reduction.[12]

Frequently Asked Questions (FAQs)

Q1: Which chlorine on this compound is more reactive in a Suzuki coupling?

A1: For 2,4-dichloropyridines, the chlorine at the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially.[9][10] This regioselectivity is often observed under standard Suzuki conditions.

Q2: What are the best general starting conditions for the Suzuki coupling of this compound?

A2: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ (0.5-5 mol%), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), and a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The reaction can be heated to 80-100 °C.[5][12][13] Microwave heating at 100°C for a short duration (e.g., 15 minutes) has also been shown to be very effective for similar substrates.[5][8][9]

Q3: Can I run the reaction "ligand-free"?

A3: While some Suzuki reactions can proceed with just a palladium salt like Pd(OAc)₂, these conditions are not always effective for less reactive substrates like dichloropyridines. For robust and reproducible results, the use of a supporting ligand is highly recommended.[5]

Q4: My boronic acid is not very stable. What are the alternatives?

A4: If your boronic acid is prone to protodeboronation, you can use more stable derivatives such as boronic pinacol esters or organotrifluoroborate salts.[4][14] These are often more robust under reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Dichloropyridines

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1]
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1][6]
Pd(PEPPSI)-IPrIPr (NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines.[1][10]

Table 2: Common Bases for Suzuki Coupling

BaseSolvent CompatibilityStrengthNotes
K₃PO₄Dioxane/H₂O, Toluene/H₂OHighA common and effective base for a wide range of substrates.[1][12]
K₂CO₃Dioxane/H₂O, MeCN/H₂OModerate to HighAnother standard and reliable choice.[1][5]
Cs₂CO₃Dioxane, TolueneHighOften provides good results but is more expensive.[1]

Experimental Protocols

Optimized Protocol for C4-Selective Suzuki Coupling of this compound (Microwave-Assisted)

This protocol is adapted from procedures for similar dichloropyrimidine substrates and should be a good starting point for optimization.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vial.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridine substrate).

  • Flush the vial with argon and seal it securely.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Coupled Product (Ar-R) reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Quality (Pyridine, Boronic Acid, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_setup Confirm Reaction Setup (Inert Atmosphere, Degassing) reagents_ok->check_setup Yes replace_reagents->check_reagents setup_ok Setup Correct? check_setup->setup_ok correct_setup Correct Setup Issues setup_ok->correct_setup No optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temp, Ligand) setup_ok->optimize_conditions Yes correct_setup->check_setup yield_improved Yield Improved? optimize_conditions->yield_improved yield_improved->optimize_conditions No, continue screening success Successful Coupling yield_improved->success Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Improving Regioselectivity in Substitutions on 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of substitution reactions on 2,4-dichloro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in substitutions on this compound?

A1: The regiochemical outcome of substitution reactions on this compound is a delicate balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. In the case of this compound, both the C2 and C4 positions are activated. Generally, the C4 position is electronically favored for nucleophilic aromatic substitution (SNAr) due to better stabilization of the Meisenheimer intermediate.[1][2]

  • Steric Effects: The methyl group at the C6 position can sterically hinder the approach of nucleophiles or catalytic complexes to the adjacent C2 position. This can lead to a preference for substitution at the less hindered C4 position. The bulkiness of the incoming nucleophile or the ligands on a metal catalyst also plays a significant role.[1]

  • Catalyst and Ligand Choice: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the choice of the metal catalyst and, more importantly, the ligand can override the intrinsic electronic preferences of the substrate.[1] Specific ligands have been developed to direct substitution to either the C2 or C4 position.

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly influence the reaction rates at the C2 and C4 positions, thereby affecting the regiochemical outcome.[1]

Q2: For this compound, which position is generally more reactive towards nucleophilic aromatic substitution (SNAr)?

A2: In classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyridines is generally more reactive.[1][2][3] This is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction, where the negative charge can be delocalized onto the pyridine nitrogen.[2] However, the presence of the electron-donating methyl group at C6 can sometimes lead to a preference for nucleophilic attack at the C2 position.[3]

Q3: How can I selectively achieve substitution at the C2 position?

A3: Achieving C2 selectivity often requires specific catalytic systems or reaction conditions that overcome the intrinsic preference for C4 substitution. For instance, in Buchwald-Hartwig amination, the use of specific ligands like Xantphos with a palladium catalyst has been shown to favor C2 amination.[1] Additionally, using N-acetyl-masked aminoarenes can direct selectivity to the C2 position.[1]

Q4: How can I enhance selectivity for the C4 position?

A4: To enhance C4 selectivity in palladium-catalyzed cross-coupling reactions, one can employ very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr.[1][4] For Suzuki-Miyaura coupling, ligand-free conditions, often referred to as "Jeffery" conditions, have been demonstrated to provide excellent C4-selectivity (>99:1).[1][4]

Troubleshooting Guides

Problem 1: Poor regioselectivity in Suzuki-Miyaura coupling, resulting in a mixture of C2 and C4 substituted products.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is a critical factor in controlling regioselectivity. Standard phosphine ligands may not provide sufficient steric or electronic differentiation between the C2 and C4 positions.

    • Solution: For high C4 selectivity, switch to a very sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr, SIPr).[1][4] Alternatively, for enhanced C4 selectivity, consider using ligand-free "Jeffery" conditions.[1][4]

  • Suboptimal Solvent and Base Combination: The reaction environment significantly influences the outcome.

    • Solution: Conduct a screen of different solvent and base combinations. Common systems include Dioxane/H₂O or DMF/H₂O with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The solubility and strength of the base can impact the selectivity.[1]

  • Reaction Temperature: The temperature can affect the relative rates of reaction at the two positions.

    • Solution: Try running the reaction at a lower temperature to potentially favor one regioisomer over the other.

Problem 2: Buchwald-Hartwig amination yields the C4-substituted product instead of the desired C2-substituted product.

Potential Causes & Solutions:

  • Standard Conditions Favor C4: The kinetic preference for many cross-coupling reactions on 2,4-dichloropyridines is at the C4 position.[1]

    • Solution 1: Employ a catalytic system known to favor C2-amination. A highly regioselective method involves using a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane.[1]

    • Solution 2: Utilize an N-acetyl-masked aminoarene. The acetyl group acts as a directing group, favoring C2 substitution.[1]

Problem 3: Low or no reactivity in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Potential Causes & Solutions:

  • Insufficient Activation: While the pyridine nitrogen activates the ring, some nucleophiles may still require more forcing conditions.

    • Solution: Increase the reaction temperature. SNAr reactions on dichloropyridines may require higher temperatures to proceed at a reasonable rate.

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the pyridine ring.

    • Solution: If possible, switch to a more potent nucleophile. Alternatively, the nucleophile can be activated by using a stronger base to generate a more nucleophilic anionic species.

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling under Microwave Conditions

This protocol is adapted from a procedure for an analogous 2,4-dichloropyrimidine system, which demonstrates high C4 selectivity.[5]

Reagents and Equipment:

  • This compound

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol is based on conditions reported to be highly selective for C2-amination of 2,4-dichloropyridines.[1]

Reagents and Equipment:

  • This compound

  • N-acetyl-protected amine or desired amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (catalytic amount), Xantphos (equimolar to Pd), and Cs₂CO₃ (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Summary of Conditions for Regioselective Suzuki-Miyaura Coupling

Target PositionCatalyst SystemLigandBaseSolventTemperature (°C)Selectivity (C4:C2)Reference
C4Pd(OAc)₂IPr or SIPrK₂CO₃1,4-Dioxane80High C4[1][4]
C4Pd(OAc)₂None (Jeffery)K₂CO₃NMP/Water100>99:1[1][4]
C4Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/Water100 (MW)High C4[5]

Table 2: Summary of Conditions for Regioselective Buchwald-Hartwig Amination

Target PositionCatalyst SystemLigandBaseSolventTemperature (°C)NotesReference
C2Pd(OAc)₂XantphosCs₂CO₃Dioxane80-100Highly regioselective for C2[1]
C2Pd(OAc)₂XantphosCs₂CO₃Dioxane80-100Use of N-acetyl-masked amines[1]

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Substrate This compound Electronics Electronic Effects (N atom activation) Sterics Steric Hindrance (C6-Me group) Catalyst Catalyst System (Ligand Choice) Conditions Reaction Conditions (Temp, Solvent, Base) C4_Sub C4 Substitution Electronics->C4_Sub Favors C4 (SNAr) Sterics->C4_Sub Favors C4 C2_Sub C2 Substitution Catalyst->C2_Sub e.g., Xantphos Catalyst->C4_Sub e.g., NHCs Conditions->C2_Sub Conditions->C4_Sub

Caption: Key factors determining the regioselectivity of substitutions.

Troubleshooting_Suzuki Troubleshooting: Suzuki-Miyaura Regioselectivity Start Poor Regioselectivity (Mixture of C2/C4) Cause1 Inappropriate Ligand? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Solution1a For C4: Use bulky NHC ligand (IPr/SIPr) Cause1->Solution1a Solution1b For C4: Use ligand-free 'Jeffery' conditions Cause1->Solution1b Solution2a Screen Solvents (Dioxane/H2O, DMF/H2O) Cause2->Solution2a Solution2b Screen Bases (K2CO3, K3PO4, Cs2CO3) Cause2->Solution2b Solution2c Optimize Temperature Cause2->Solution2c

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Purification of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from 2,4-Dichloro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities in crude this compound typically arise from the synthetic route. Common impurities include:

  • Isomeric Byproducts: Other dichlorinated methylpyridines are common, with 2,6-dichloro-3-methylpyridine being a likely isomer formed during synthesis.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors such as 2,4-dihydroxy-6-methylpyridine may be present.

  • Residual Reagents and Salts: Leftover chlorinating agents like phosphoryl chloride (if the reaction or quenching is incomplete) and inorganic salts from the workup procedure can contaminate the final product.

  • Monochloro-intermediates: Incomplete chlorination can lead to the presence of monochlorinated methylpyridine species.

  • Solvent Residues: The solvent used during the reaction and extraction (e.g., dichloromethane) might be present in the crude product.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range is a classic indicator of impurities. The presence of isomeric byproducts or unreacted starting materials can disrupt the crystal lattice of the pure compound, leading to this observation. Further purification by recrystallization or fractional distillation is recommended.

Q3: After recrystallization, my product is an oil and does not solidify. What should I do?

A3: "Oiling out" during recrystallization can occur if the solvent is not suitable for the compound or if the solution is cooled too rapidly. Try the following:

  • Solvent System Adjustment: If using a single solvent, try a mixed solvent system. Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seeding: Introduce a small crystal of pure this compound to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

Q4: I am having trouble separating isomeric impurities. What is the best approach?

A4: Isomers often have very similar physical properties, making separation challenging.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired isomer, leaving the other in the mother liquor. This may require some experimentation with different solvents and solvent mixtures.

  • Column Chromatography: For small-scale purifications or when other methods fail, column chromatography on silica gel can provide good separation of isomers.

Q5: My final product is colored. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the this compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot to remove the charcoal. The desired compound can then be recovered by crystallization or removal of the solvent.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used.- Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at high temperatures.- Use the minimum amount of hot solvent required to dissolve the solid.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
No Crystal Formation - The solution is not supersaturated.- High concentration of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try adding a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- The solvent is too nonpolar for the compound.- Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before further cooling.- Use a more polar solvent or a mixed solvent system.
Distillation Issues
IssuePossible Cause(s)Recommended Solution(s)
Bumping/Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor Separation of Isomers - Boiling points of the isomers are too close for simple distillation.- Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.
Product Solidifies in the Condenser - The melting point of this compound (44-47 °C) is relatively high.- Use a condenser with a wider bore.- An air condenser can be used instead of a water-cooled one.- Gently warm the outside of the condenser with a heat gun to melt the solidified product.

Quantitative Data Summary

PropertyValue
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Melting Point 44-47 °C (lit.)
Boiling Point 219 °C (lit.)
Appearance White to off-white solid
Solubility Soluble in many organic solvents, insoluble in water.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, consider solvents like ethanol, methanol, hexane, or mixtures such as ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar in the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Visual Troubleshooting Workflow

G cluster_0 Purification of this compound cluster_1 Impurity Types cluster_2 Purification Methods cluster_3 Troubleshooting start Crude Product Analysis (e.g., MP, TLC, NMR) impurity_type Identify Predominant Impurity Type start->impurity_type isomeric Isomeric Impurities impurity_type->isomeric Different Rf on TLC, close boiling points starting_material Unreacted Starting Material impurity_type->starting_material Significantly different polarity/boiling point colored Colored Impurities impurity_type->colored Discolored product non_volatile Non-Volatile Impurities impurity_type->non_volatile High boiling residue fractional_distillation Fractional Distillation (under vacuum) isomeric->fractional_distillation recrystallization Recrystallization isomeric->recrystallization Solvent screening crucial starting_material->recrystallization charcoal_treatment Activated Charcoal Treatment followed by Recrystallization colored->charcoal_treatment simple_distillation Simple Distillation (under vacuum) non_volatile->simple_distillation poor_separation Poor Separation? fractional_distillation->poor_separation oiling_out Product Oils Out? recrystallization->oiling_out low_recovery Low Recovery? recrystallization->low_recovery end_node Pure this compound charcoal_treatment->end_node simple_distillation->end_node adjust_solvent Adjust Solvent System & Cooling Rate oiling_out->adjust_solvent Yes oiling_out->end_node No optimize_solvent Optimize Solvent Choice & Cooling low_recovery->optimize_solvent Yes low_recovery->end_node No increase_efficiency Increase Column Efficiency (e.g., packing, length) poor_separation->increase_efficiency Yes poor_separation->end_node No adjust_solvent->end_node optimize_solvent->end_node increase_efficiency->end_node

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Byproduct Formation and Identification in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and detailed protocols to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during Buchwald-Hartwig amination reactions.

Troubleshooting Guides (FAQs)

This section addresses specific issues that may be encountered during Buchwald-Hartwig amination experiments.

Q1: What are the most common byproducts in a Buchwald-Hartwig amination and how can I identify them?

A1: The most frequently observed byproduct is the hydrodehalogenated arene, where the halide on your starting material is replaced by a hydrogen atom.[1] Another common side product, particularly with primary amines, is the formation of diarylamines. With certain substrates, biaryl formation from the homo-coupling of the aryl halide can also be observed.[2]

Initial identification can often be achieved by analyzing the crude reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect masses corresponding to these potential byproducts. 1H NMR spectroscopy of the crude mixture can also reveal characteristic signals of the hydrodehalogenated arene.

Q2: My main byproduct is the hydrodehalogenated starting material. What are the primary causes of this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1] It can arise from several mechanistic pathways. One major pathway is the β-hydride elimination from a palladium-amide intermediate, which competes with the desired reductive elimination step that forms the C-N bond.[3][4] This pathway is more prevalent with primary amines.[3] Other potential sources of the hydride that leads to hydrodehalogenation include the solvent, the amine, or water present in the reaction mixture.

Q3: How can I minimize hydrodehalogenation and other side reactions?

A3: Minimizing hydrodehalogenation involves optimizing several reaction parameters to favor the productive C-N bond-forming reductive elimination over competing side reactions.[1]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as XPhos and SPhos, are known to promote the desired reductive elimination pathway and suppress hydrodehalogenation.[1] Bidentate phosphine ligands like BINAP and DPPF can also be effective, particularly in preventing the formation of unreactive palladium dimers.[3]

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give high reaction rates, but may not be compatible with all functional groups.[5] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may reduce the incidence of side reactions, although they might require higher temperatures.[4][5]

  • Solvent Choice: Aprotic, non-polar solvents like toluene and dioxane are commonly used and are generally preferred over polar aprotic solvents like DMF, which can sometimes promote hydrodehalogenation.[1][6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[7]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions. Lowering the temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.[1]

Q4: I am observing poor conversion of my starting materials and a low yield of the desired product. What are the likely causes?

A4: Low or no yield can stem from several factors beyond byproduct formation:

  • Inhibitory Effects: With aryl iodides, the iodide anion generated during the reaction can sometimes form unreactive palladium dimers, inhibiting the catalytic cycle.[5]

  • Poor Solubility: Insolubility of any of the reaction components can lead to a failed reaction. Ensure that your starting materials, base, and catalytic species are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Substrate-Specific Issues: Some functional groups on the starting materials can interfere with the catalyst. For example, groups like azo compounds can act as catalyst poisons.[5]

Q5: I am using an aryl chloride as a substrate and the reaction is not working well. Are there any special considerations?

A5: Aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[7] To achieve successful coupling with aryl chlorides, it is often necessary to use more electron-rich and sterically hindered phosphine ligands, such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos), which promote the challenging oxidative addition step.[8] Using a pre-catalyst can also be particularly beneficial for these less reactive substrates.[7]

Data Presentation: Influence of Reaction Parameters on Byproduct Formation

The following tables summarize the general effects of ligand and base selection on the outcome of the Buchwald-Hartwig amination, with a focus on minimizing byproduct formation.

Table 1: Effect of Ligand Choice on Minimizing Hydrodehalogenation

Ligand ClassExample LigandsGeneral Effect on HydrodehalogenationBest Suited For
Bulky, Electron-Rich Monodentate Phosphines XPhos, SPhos, RuPhos, BrettPhosGenerally effective at suppressing hydrodehalogenation by promoting rapid reductive elimination.[1]Aryl chlorides, sterically hindered substrates, and primary amines.[5][8]
Bidentate Phosphines BINAP, DPPFCan reduce side reactions by preventing the formation of off-cycle palladium species.[3]Primary amines and aryl iodides/triflates.[3]
First-Generation Ligands P(o-tolyl)₃Prone to competitive hydrodehalogenation, especially with primary amines.[3]Secondary amines with aryl bromides.[3]

Table 2: Influence of Base Selection on Reaction Outcome

BasepKaH (approx.)AdvantagesPotential Issues & Impact on Byproducts
Sodium tert-butoxide (NaOtBu) 19Permits high reaction rates and low catalyst loadings.[5]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[5] Can sometimes promote side reactions at high temperatures.
Lithium bis(trimethylsilyl)amide (LiHMDS) 26Allows for the use of substrates with protic functional groups.[5]Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[5]
Cesium Carbonate (Cs₂CO₃) 10Excellent functional group tolerance.[5]More expensive and can be difficult to stir on a large scale. Often requires higher temperatures, which could potentially increase byproduct formation in some cases.
Potassium Phosphate (K₃PO₄) 12Good functional group tolerance and cost-effective.[5]May require higher catalyst loadings and longer reaction times, providing more opportunity for side reactions to occur.[5]

Key Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture for Byproduct Identification

This protocol outlines a general method for the analysis of a Buchwald-Hartwig reaction mixture to identify and quantify the desired product and the hydrodehalogenated byproduct.

1. Sample Preparation: a. At the desired time point, carefully take a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere. b. Dilute the aliquot with 1 mL of a suitable solvent like ethyl acetate or dichloromethane. c. Add a known amount of an internal standard (e.g., dodecane or tetradecane) that is chemically inert and does not co-elute with any of the components of interest. d. Filter the diluted sample through a small plug of silica gel or a syringe filter (0.45 µm) to remove the palladium catalyst and inorganic salts.[1]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5-10 minutes at 280 °C. (This program should be optimized based on the volatility of the specific compounds being analyzed.)

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.[1]

  • MS Detector:

    • Mode: Electron Ionization (EI).[1]

    • Scan Range: 50-500 m/z (adjust based on the molecular weights of expected components).[1]

3. Data Analysis: a. Identify the peaks for the starting aryl halide, amine, desired product, and the hydrodehalogenated byproduct based on their retention times and mass spectra. b. The mass spectrum of the hydrodehalogenated byproduct will show a molecular ion corresponding to the starting aryl halide minus the mass of the halogen plus the mass of a hydrogen atom. c. Quantify the relative amounts of the product and byproduct by comparing their peak areas relative to the internal standard.

Protocol 2: ¹H NMR Analysis of Crude Reaction Mixture

This protocol provides a method for preparing a sample of a crude reaction mixture for ¹H NMR analysis to monitor reaction progress and identify byproducts.

1. Sample Preparation: a. Take an aliquot (approx. 0.1-0.2 mL) from the reaction mixture. b. Place the aliquot in a small vial and remove the volatile solvent under a stream of nitrogen or by using a rotary evaporator. c. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] d. Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9] This is crucial for obtaining high-quality spectra as solid particles can degrade the magnetic field homogeneity.[8]

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • If the sample is air-sensitive, it should be prepared in a glovebox, and a J-Young NMR tube can be used to maintain an inert atmosphere.[9]

3. Data Analysis: a. Compare the spectrum of the crude mixture to the spectra of the pure starting materials. b. Look for new signals corresponding to the desired product. c. For the hydrodehalogenated byproduct, look for the disappearance of the characteristic splitting pattern of the aromatic protons adjacent to the halogen and the appearance of a new signal in the aromatic region, often with a different chemical shift and coupling pattern. d. The ratio of product to byproduct can be estimated by integrating characteristic, non-overlapping peaks for each species.

Visualizations

Catalytic Cycle and Side Reactions

The following diagrams illustrate the key mechanistic pathways in the Buchwald-Hartwig amination.

G cluster_cycle Main Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Association (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product) Amido_complex->Product caption Fig 1: Main catalytic cycle of the Buchwald-Hartwig amination.

Fig 1: Main catalytic cycle of the Buchwald-Hartwig amination.

G cluster_productive Productive Pathway cluster_side_reaction Side Reaction Pathway Amido_complex L-Pd(II)(Ar)(NR'R'') Product Ar-NR'R'' (Desired Product) Amido_complex->Product Reductive Elimination Hydride_complex L-Pd(II)(H)(X) Amido_complex->Hydride_complex β-Hydride Elimination Hydrodehalogenation Ar-H (Byproduct) Hydride_complex->Hydrodehalogenation Reductive Elimination caption Fig 2: Competition between productive amination and β-hydride elimination.

Fig 2: Competition between productive amination and β-hydride elimination.
Troubleshooting Workflow

References

Managing thermal decomposition during reactions with 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylpyridine. The information is designed to help manage potential thermal decomposition and other reaction-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated pyridine derivative commonly used as a versatile intermediate in organic synthesis. Its reactivity, stemming from the two chlorine substituents, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Q2: What are the primary hazards associated with this compound?

The primary hazards are related to its corrosivity and potential for thermal decomposition. It is classified as a corrosive solid that can cause severe skin burns and eye damage. Inhalation may cause severe irritation to the respiratory tract. A significant, yet often overlooked, hazard is its potential for exothermic decomposition at elevated temperatures, which can lead to a runaway reaction if not properly controlled.

Q3: What are the known thermal decomposition products of this compound?

Upon thermal decomposition, this compound is expected to release a variety of hazardous substances. While specific studies on this compound are limited, Safety Data Sheets (SDS) and data from similar halogenated aromatic compounds indicate the primary decomposition products include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

The formation of these toxic and corrosive gases necessitates that all reactions at elevated temperatures be conducted in a well-ventilated fume hood.

Q4: At what temperature does this compound start to decompose?

Q5: What are the recommended storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and strong acids. Storage in a corrosives-designated area is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue Possible Cause(s) Recommended Action(s)
Reaction exotherm is difficult to control, leading to a rapid temperature increase. 1. Reaction is highly exothermic. 2. Rate of reagent addition is too fast. 3. Inadequate cooling capacity. 4. Concentration of reactants is too high.1. Perform a risk assessment: Before starting, assess the potential for a thermal runaway. 2. Control addition rate: Add the limiting reagent slowly and monitor the internal temperature closely. 3. Ensure adequate cooling: Use an ice bath or a cryostat to maintain the desired temperature. 4. Use a suitable solvent: Diluting the reaction mixture can help to dissipate heat more effectively.
Low yield of the desired product. 1. Incomplete reaction. 2. Side reactions due to excessive temperature. 3. Degradation of the starting material or product.1. Monitor reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time. 2. Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Inert atmosphere: If sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of dark-colored impurities. 1. Thermal decomposition of the starting material or intermediates. 2. Side reactions promoted by high temperatures.1. Strict temperature control: Maintain a consistent and appropriate reaction temperature. 2. Use of a lower reaction temperature: If possible, explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 3. Purification: Utilize appropriate purification techniques (e.g., column chromatography, recrystallization) to remove colored impurities.
Pressure build-up in the reaction vessel. 1. Evolution of gaseous byproducts (e.g., HCl). 2. Thermal decomposition leading to the formation of gases like CO, CO2, and NOx.1. Ensure proper venting: Use a system that allows for the safe release of pressure, such as a bubbler or a condenser open to the atmosphere (in a fume hood). 2. Do not seal the reaction vessel: Avoid using a completely closed system when there is a potential for gas evolution. 3. Immediate cooling: If unexpected pressure build-up occurs, cool the reaction mixture immediately.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for a typical SNAr reaction using this compound. Note: This is a general procedure and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagent Addition:

    • Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

    • If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA; 1.5-2.0 eq) is typically required to neutralize the HCl generated.

  • Temperature Control:

    • The reaction is often heated to facilitate the substitution. A typical temperature range is 80-120°C.

    • Crucially, the internal temperature should be carefully monitored and not allowed to exceed 150°C to minimize the risk of thermal decomposition.

    • Heat the reaction mixture using a temperature-controlled oil bath or heating mantle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Thermal_Decomposition_Pathway A This compound B Elevated Temperature (>150°C) A->B Heat C Hazardous Decomposition Products B->C Decomposition D CO, CO2, NOx, HCl C->D

Caption: Potential thermal decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reaction Setup (Inert Atmosphere) B Add this compound and Solvent A->B C Add Nucleophile and Base B->C D Controlled Heating (Monitor Temperature) C->D E Monitor Progress (TLC/LC-MS) D->E F Cooling & Quenching E->F Reaction Complete G Extraction F->G H Purification G->H

Caption: General experimental workflow for reactions with this compound.

Troubleshooting_Logic A Problem Encountered B Uncontrolled Exotherm A->B C Low Yield A->C D Impurity Formation A->D E Reduce Addition Rate B->E F Improve Cooling B->F G Optimize Temperature C->G H Check Reaction Time C->H D->G I Purify Product D->I

Caption: Logical troubleshooting flow for common issues.

Troubleshooting guide for scaling up 2,4-Dichloro-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 2,4-dichloro-6-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route for the synthesis of dichlorinated pyridines involves the chlorination of a corresponding hydroxypyridine or methylpyridine precursor. For this compound, a plausible route is the chlorination of 2-hydroxy-4-chloro-6-methylpyridine or a related precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several challenges, including:

  • Exothermic Reactions: Chlorination reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[1]

  • Reagent Handling: The use of hazardous reagents like phosphorus oxychloride (POCl₃) requires specialized equipment and handling procedures at a larger scale.

  • Product Purification: Separating the desired product from starting materials, isomers, and other impurities can be more complex at scale, often requiring techniques like vacuum distillation or recrystallization.[2]

  • Byproduct Management: The generation of gaseous byproducts like HCl needs to be managed safely and efficiently.[1]

Troubleshooting Guide for Scale-Up Synthesis

Issue 1: Low Yield of this compound

Q: We are experiencing a significant drop in yield upon scaling up the chlorination reaction. What are the potential causes and solutions?

A: Several factors can contribute to low yields during scale-up. Here are some common causes and troubleshooting steps:

  • Inadequate Temperature Control: The chlorination reaction is exothermic.[1] Insufficient heat dissipation at a larger scale can lead to side reactions and decomposition of the product.

    • Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the chlorinating agent to manage the exotherm. For very large scales, a continuous-flow reactor can offer precise temperature control.[1]

  • Insufficient Mixing: Poor agitation can result in localized "hot spots" and incomplete reaction.

    • Solution: Ensure the stirring mechanism is adequate for the larger reactor volume to maintain a homogeneous reaction mixture.

  • Impure Starting Materials: The purity of the starting 6-methylpyridine derivative is crucial.

    • Solution: Analyze the purity of your starting materials and consider purification if necessary.

ParameterLaboratory Scale (Exemplary)Pilot Scale (Recommended)
Reaction Temperature 20-30°C (with ice bath)Maintain internal temp < 20°C during addition
Reagent Addition Rapid additionSlow, dropwise addition with monitoring
Stirring Magnetic stirrerMechanical overhead stirrer
Issue 2: Formation of Impurities

Q: Our final product is contaminated with mono-chlorinated and over-chlorinated pyridine species. How can we improve the selectivity of the reaction?

A: The formation of isomeric and over-chlorinated byproducts is a common issue in pyridine chlorination.

  • Reaction Stoichiometry: An incorrect ratio of chlorinating agent to substrate can lead to incomplete or excessive chlorination.

    • Solution: Carefully control the stoichiometry of your reagents. It may be necessary to slightly adjust the molar ratio of the chlorinating agent at a larger scale.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of undesired products.

    • Solution: Optimize the reaction time by monitoring its progress using techniques like TLC or HPLC. Once the starting material is consumed, quench the reaction promptly.

A potential side reaction pathway involves the formation of various chlorinated species.

G Potential Impurity Formation Pathways A 6-Methyl-2-pyridone B 2-Chloro-6-methylpyridine A->B Chlorination C This compound (Desired Product) B->C Chlorination E Isomeric Dichloropyridines B->E Non-regioselective Chlorination D Over-chlorinated Pyridines C->D Excess Chlorinating Agent / High Temp

Caption: Potential side reactions in this compound synthesis.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the work-up and purification of this compound at a larger scale. What are the recommended procedures?

A: Scaling up purification requires a shift from laboratory techniques to more robust industrial methods.

  • Quenching: The quenching of excess chlorinating agent (e.g., POCl₃) is highly exothermic and can be hazardous at scale.

    • Solution: Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled aqueous solution of a base like sodium bicarbonate.[1] This helps to control the exotherm.

  • Extraction and Filtration: At larger scales, extractions can be time-consuming, and filtration of fine solids can be slow.

    • Solution: Ensure adequate phase separation time during extraction. For filtration, consider using a filter press or a centrifuge to handle larger quantities of solids.

  • Final Purification: While chromatography is common in the lab, it is often not feasible for large-scale production.

    • Solution: Vacuum distillation is a suitable method for purifying multi-gram to kilogram quantities of the product, provided the impurities have different boiling points.[2] Recrystallization from a suitable solvent is another effective method for obtaining a high-purity solid product.

Purification MethodScaleAdvantagesDisadvantages
Flash Chromatography Small to MediumHigh resolution for impurity separation.[2]Slow, costly, and can lead to product loss on the column.[2]
Vacuum Distillation LargeExcellent for large scales; removes non-volatile residues.[2]Potential for thermal decomposition; may not separate close-boiling impurities.[2]
Recrystallization Medium to LargeCan yield very pure crystalline product.Requires finding a suitable solvent system; can have lower recovery.

Experimental Protocols

General Protocol for Chlorination of 6-Methyl-2-pyridone

Safety Precaution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl), and a dropping funnel, place 6-methyl-2-pyridone.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate, larger vessel.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or recrystallization.

Troubleshooting Workflow

G start Start: Scale-up Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurities Impurities in Product problem->impurities Yes purification_issues Purification Difficulties problem->purification_issues Yes success Successful Scale-up problem->success No check_temp Check Temperature Control low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_stoichiometry Verify Stoichiometry impurities->check_stoichiometry optimize_time_temp Optimize Reaction Time/Temp impurities->optimize_time_temp review_workup Review Work-up Procedure purification_issues->review_workup select_purification Select Appropriate Purification Method purification_issues->select_purification check_temp->problem check_mixing->problem check_stoichiometry->problem optimize_time_temp->problem review_workup->problem select_purification->problem

Caption: A troubleshooting workflow for scaling up this compound synthesis.

References

Impact of solvent and base on 2,4-Dichloro-6-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methylpyridine. The following information addresses common issues related to the impact of solvents and bases on the reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The two chlorine atoms on the pyridine ring are the primary reactive sites for nucleophilic substitution and cross-coupling reactions. Generally, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) due to greater stabilization of the reaction intermediate. However, the C2 position can be preferentially targeted under certain palladium-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination.

Q2: How do I control regioselectivity between the C2 and C4 positions?

Controlling regioselectivity is a key challenge. For traditional SNAr reactions, the C4 position is electronically favored and will typically react first. To achieve substitution at the C2 position, a common strategy is to employ a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination. The choice of ligand is crucial in directing the selectivity towards the C2 position. For instance, bulky phosphine ligands can sterically hinder approach at the C4 position, promoting reaction at C2.

Q3: My Buchwald-Hartwig amination reaction is not working or giving low yields. What are the common causes?

Low yields or reaction failure in Buchwald-Hartwig aminations can stem from several factors:

  • Poor Solubility of Reagents: The inorganic base may not be sufficiently soluble in the reaction solvent, hindering the reaction rate.

  • Catalyst Inhibition: Certain functional groups can poison the palladium catalyst. Additionally, solvents like chlorinated hydrocarbons, acetonitrile, and pyridine can inhibit catalyst activity.

  • Inappropriate Base or Ligand: The chosen base may be too weak to deprotonate the amine or too strong, leading to substrate decomposition. The ligand may not be optimal for the specific substrate.

  • Challenging Substrate: Aryl chlorides can be less reactive than bromides or iodides, often requiring more forcing conditions (higher temperatures, more active catalysts).

Q4: Which solvents are recommended for reactions with this compound?

The choice of solvent is critical and depends on the reaction type.

  • For Buchwald-Hartwig aminations, common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene and xylene.

  • For Suzuki-Miyaura couplings, mixtures of solvents like dioxane/water or DMF/water are often effective, particularly for dissolving the inorganic bases used.

  • For SNAr reactions, polar aprotic solvents like DMF and DMSO can accelerate the reaction rate.

It is crucial to use anhydrous solvents, especially in cross-coupling reactions, as water can interfere with the catalytic cycle.

Q5: What is the role of the base in these reactions, and how do I choose the right one?

The base plays a critical role in both cross-coupling and SNAr reactions.

  • In Buchwald-Hartwig aminations , the base deprotonates the amine to form the active nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.

  • In Suzuki-Miyaura couplings , the base activates the boronic acid. Carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.

  • In SNAr reactions , a base is used to neutralize the HCl byproduct. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

The strength and solubility of the base are key factors to consider for optimal reactivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution
Symptom Possible Cause Troubleshooting Steps
Mixture of 2- and 4-substituted products in an SNAr reaction.Reaction conditions are not optimized for regioselectivity.1. Lower the reaction temperature: This can sometimes favor the thermodynamically preferred C4-substituted product. 2. Change the solvent: Explore solvents with different polarities. Less polar solvents may enhance selectivity in some cases. 3. Consider the nucleophile: "Softer" nucleophiles may exhibit different selectivity compared to "harder" nucleophiles.
Desired substitution at the C2 position is not occurring in an SNAr reaction.The C4 position is electronically favored for SNAr.1. Switch to a palladium-catalyzed cross-coupling reaction: This is the most effective way to achieve C2 selectivity. 2. Use a directing group: If possible, introduce a directing group on the pyridine ring to sterically block the C4 position.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material.Inefficient catalyst turnover or catalyst decomposition.1. Optimize the ligand: Screen a panel of phosphine ligands to find one that is optimal for your specific substrate and amine. 2. Increase the reaction temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition. 3. Use a pre-catalyst: Palladium pre-catalysts can provide more reliable formation of the active Pd(0) species. 4. Ensure anhydrous and degassed conditions: Oxygen and water can deactivate the catalyst.
Significant formation of side products.Decomposition of starting materials or products, or competing side reactions.1. Screen weaker bases: If using a strong base like NaOtBu, try weaker inorganic bases like Cs₂CO₃ or K₃PO₄ to avoid decomposition of sensitive functional groups. 2. Lower the reaction temperature: This can minimize decomposition, although it may also slow down the desired reaction. 3. Check for hydrodehalogenation: If you observe the formation of 2-chloro-6-methylpyridine, this indicates a competing hydrodehalogenation side reaction. Optimizing the catalyst, ligand, and base can help to minimize this.

Quantitative Data on Solvent and Base Effects

Disclaimer: The following data is for analogous dichloropyrimidine and bromopyridine systems and is intended to illustrate general trends. Optimal conditions for this compound may vary.

Table 1: Effect of Solvent and Base on the Yield of Buchwald-Hartwig Amination of a Dichloropyrimidine with Aniline (Illustrative)

EntrySolventBaseTemperature (°C)Yield (%)
1DioxaneCs₂CO₃10085
2TolueneNaOtBu10092
3THFK₃PO₄8078
4DMFK₂CO₃12065

Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid (Illustrative)

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O10081
2Na₂CO₃Toluene/EtOH/H₂O8098
3K₃PO₄Dioxane10075
4Cs₂CO₃Dioxane10088

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1 eq).

  • A base, such as triethylamine or diisopropylethylamine (1.5 eq), is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-substituted-2-chloro-6-methylpyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
  • To an oven-dried reaction vessel is added a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the 2-amino-4-chloro-6-methylpyridine derivative.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + R-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R'-NH2 Amido Complex Amido Complex Amine Coordination->Amido Complex - Base-H+X- Amido Complex->Pd(0)L2 Product Product Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile (Nu-) 4-Substituted Product 4-Substituted Product Meisenheimer Complex->4-Substituted Product - Cl-

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Purity and Stoichiometry of Reagents Start->Check_Reagents Optimize_Base Optimize Base (Strength and Solubility) Check_Reagents->Optimize_Base Optimize_Solvent Optimize Solvent (Anhydrous, Degassed) Optimize_Base->Optimize_Solvent Optimize_Ligand Optimize Ligand (For Cross-Coupling) Optimize_Solvent->Optimize_Ligand Optimize_Temp Optimize Temperature Optimize_Ligand->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Preventing degradation of 2,4-Dichloro-6-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4-Dichloro-6-methylpyridine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure and data from analogous chloropyridine compounds, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The chlorine substituents on the pyridine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This can lead to the formation of corresponding hydroxypyridines and the release of hydrochloric acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. These may include hydroxylation, dechlorination, and even ring-opening, leading to a variety of degradation products.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. Thermal decomposition of similar chlorinated nitrogen-containing heterocycles is known to produce toxic fumes such as hydrogen chloride and nitrogen oxides.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] A tightly sealed container is crucial to protect it from moisture and atmospheric humidity, which can promote hydrolysis.[1] For optimal stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[1]

Q3: Are there any materials or chemicals that are incompatible with this compound during storage?

A3: Yes. This compound should not be stored with strong oxidizing agents or strong acids. Contact with these substances can accelerate degradation.

Q4: I observe the formation of a precipitate in my stock solution of this compound. What could be the cause?

A4: Precipitate formation could be due to several factors:

  • Degradation: One or more degradation products, which may be less soluble in the chosen solvent, could be forming. Hydrolysis, for instance, can produce hydroxypyridines that may have different solubility profiles.

  • Solubility Issues: The concentration of your stock solution might be too high for the solvent, especially if the storage temperature has fluctuated.

  • Contamination: The stock solution may have been contaminated with an incompatible substance.

Refer to the troubleshooting guide for steps to identify and resolve this issue.

Q5: How can I monitor the stability of my this compound sample over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the purity and degradation of your sample. This involves developing a method that can separate the intact this compound from its potential degradation products. Regular analysis of your sample using this method will allow you to quantify any degradation that has occurred.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
  • Possible Cause 1: Degradation due to Improper Storage.

    • Recommended Action:

      • Verify that the storage conditions (temperature, humidity, light exposure) align with the recommendations (cool, dry, dark).

      • Prepare a fresh solution from a newly opened container of this compound to use as a reference standard.

      • Analyze the fresh and suspect samples concurrently to confirm if the unexpected peaks are absent in the fresh sample.

      • If degradation is confirmed, consider discarding the degraded material.

  • Possible Cause 2: Contamination of the Sample or Solvent.

    • Recommended Action:

      • Prepare a fresh sample using a new container of the compound and fresh, high-purity solvent.

      • If the issue persists, test the solvent for contaminants by running a blank injection.

  • Possible Cause 3: Interaction with Container Material.

    • Recommended Action:

      • Ensure that the storage container is made of an inert material (e.g., borosilicate glass).

      • If you suspect leaching from the container, transfer a sample to a new, clean container of a different inert material and re-analyze after a period of time.

Issue 2: Change in Physical Appearance (e.g., Color Change, Clumping)
  • Possible Cause 1: Exposure to Light or Air.

    • Recommended Action:

      • Photodegradation or oxidation can lead to colored byproducts. Ensure the material is stored in an amber or opaque container and, if possible, under an inert atmosphere.

      • Analyze a sample using a stability-indicating method to assess purity.

  • Possible Cause 2: Absorption of Moisture.

    • Recommended Action:

      • Clumping is a common sign of moisture absorption. Store the compound in a desiccator.

      • If the material is intended for use in an anhydrous reaction, it may need to be dried under vacuum. However, be cautious with heating as it can cause thermal degradation.

Data Presentation

Disclaimer: The following tables present illustrative data for this compound based on typical degradation profiles of similar compounds. This data is for example purposes only and should be confirmed by experimental studies.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 50°C

pHTime (days)Purity (%)Major Degradation Product (%)
2.0099.8< 0.1
799.50.3
1499.10.7
7.0099.8< 0.1
798.21.5
1496.53.2
9.0099.8< 0.1
795.34.5
1490.88.9

Table 2: Illustrative Photostability of Solid this compound

Light SourceExposure Duration (hours)Purity (%)Appearance
Cool White Fluorescent099.8White crystalline solid
2499.7No change
7299.5No change
UV Lamp (365 nm)099.8White crystalline solid
1298.1Faintly yellow solid
2496.2Yellow solid

Table 3: Illustrative Thermal Stability of Solid this compound

Temperature (°C)Time (days)Purity (%)
40099.8
3099.7
9099.5
60099.8
3099.2
9098.5
80099.8
1097.9
3094.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to 80°C in an oven for 48 hours.

    • At appropriate time points, weigh a sample, dissolve in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of solid this compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions of the light-exposed and dark control samples for HPLC analysis.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound. If degradation is insufficient or excessive, the stress conditions (temperature, duration, reagent concentration) should be adjusted.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (starting point for development):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject a solution of undegraded this compound to determine its retention time.

  • Inject the samples generated from the forced degradation study (Protocol 1).

  • Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).

  • If resolution is inadequate, optimize the mobile phase composition, gradient profile, pH of the aqueous phase, and/or try a different column chemistry (e.g., phenyl-hexyl).

  • Once adequate separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is free from co-eluting impurities in the stressed samples.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis (H2O, pH dependent) main->hydrolysis photodegradation Photodegradation (Light, UV) main->photodegradation thermal Thermal Decomposition (Heat) main->thermal hydroxypyridine Monohydroxy-chloro-methylpyridine + HCl hydrolysis->hydroxypyridine photodegradation->hydroxypyridine ring_opened Ring-Opened Products photodegradation->ring_opened hcl_nox HCl, NOx, CO, CO2 thermal->hcl_nox dihydroxypyridine Dihydroxy-methylpyridine + HCl hydroxypyridine->dihydroxypyridine

Caption: Proposed degradation pathways for this compound.

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis hplc_analysis HPLC Analysis (Stability-Indicating Method) acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation (H2O2) oxidation->hplc_analysis heat Thermal (Heat) heat->hplc_analysis light Photolytic (Light/UV) light->hplc_analysis start This compound (API or Drug Product) stress_samples Generate Stressed Samples start->stress_samples evaluate Evaluate Degradation (Aim for 5-20%) hplc_analysis->evaluate evaluate->stress_samples Adjust Conditions identify Identify & Characterize Degradation Products evaluate->identify Degradation Acceptable

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Unexpected peak observed in HPLC analysis? fresh_sample Analyze a freshly prepared sample from a new vial. start->fresh_sample peak_present Is the peak present in the fresh sample? fresh_sample->peak_present degradation Likely Degradation Product. Verify storage conditions. Consider structural elucidation. peak_present->degradation No contamination Likely Contamination. Check solvents, glassware, and sample handling procedures. peak_present->contamination Yes

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 2,4-Dichloro-6-methylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pyridine derivatives, the accurate analysis of reaction mixtures is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of 2,4-Dichloro-6-methylpyridine, a key intermediate in various pharmaceutical and agrochemical syntheses. The information presented is supported by experimental data adapted from studies on closely related halogenated pyridines.

Quantitative Performance Comparison

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical quantitative data for GC-MS and HPLC in the analysis of chlorinated pyridine derivatives. This data is compiled from various sources and provides a baseline for what can be expected when analyzing this compound.[1]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99≥ 0.998
Accuracy (% Recovery) 89 - 101%98.3 - 101.6%
Precision (% RSD) 2 - 3%≤ 2.56%
Limit of Detection (LOD) 0.006 mg/kg (ppb level)~8 ppb
Limit of Quantification (LOQ) 0.020 mg/kg (ppb level)Not explicitly stated, but typically 3x LOD

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification and identification of this compound in a reaction mixture.[2][3][4]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable volatile solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. An internal standard, such as Pyridine-d5, should be added to all standards and samples at a constant concentration.[1]

  • Sample Preparation: Dissolve a known quantity of the reaction mixture in the chosen solvent to achieve an expected analyte concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary. Filter the sample through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

  • Column: A mid-polarity capillary column, such as a 6% cyanopropylphenyl, 94% polydimethylsiloxane phase (e.g., USP G43), with dimensions of 60 m x 0.32 mm and a film thickness of 1.8 µm, is suitable for separating halogenated compounds.[4]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final hold: Maintain at 250 °C for 6 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantitative analysis, SIM mode is preferred, monitoring characteristic ions of this compound.

    • Mass Source Temperature: 240 °C.

    • Quadrupole Temperature: 150 °C.[4]

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the reference standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the reaction mixture samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC offers a robust alternative for the routine quantification of this compound.[5][6][7]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • System: HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for pyridine derivatives.[7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% H₂SO₄) to improve peak shape.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 200 nm.[7]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow and Method Selection

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical decision-making process for selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Prep_Start Start Stock_Sol Prepare Stock Solution (1 mg/mL) Prep_Start->Stock_Sol Sample_Prep Prepare Reaction Mixture Sample Prep_Start->Sample_Prep Cal_Stds Create Calibration Standards (1 ng/mL - 1000 ng/mL) Stock_Sol->Cal_Stds Add_IS Add Internal Standard (e.g., Pyridine-d5) Cal_Stds->Add_IS Sample_Prep->Add_IS Filter Filter (0.45 µm) Add_IS->Filter Injection Inject into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Cal_Curve Construct Calibration Curve Peak_ID->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Selection Start Start: Need to analyze This compound Question1 Is high sensitivity and confirmatory identification required? Start->Question1 Question2 Is the sample matrix complex? Question1->Question2 No GCMS Choose GC-MS Question1->GCMS Yes Question3 Is rapid, routine quantification the primary goal? Question2->Question3 No Question2->GCMS Yes Question3->GCMS No (Consider for broader profiling) HPLC Choose HPLC-UV Question3->HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound in reaction mixtures. GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification and unambiguous identification.[9][10] HPLC-UV provides a robust, reliable, and often faster alternative for routine quality control when the highest sensitivity is not required.[5][6] The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for structural confirmation, and the desired level of sensitivity.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2,4-Dichloro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of hypothetical, yet robust, High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4-Dichloro-6-methylpyridine and its derivatives. The following sections detail two distinct reversed-phase HPLC (RP-HPLC) approaches—an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling—supported by detailed experimental protocols and performance characteristics.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific analytical objective. For routine analysis where the impurity profile is well-characterized, a simple isocratic method may suffice. Conversely, for complex samples or during method development and forced degradation studies, a gradient elution method offers superior resolving power. The table below provides a comparative summary of two proposed HPLC methods for the purity analysis of this compound derivatives.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution for Impurity Profiling
Primary Application Routine quality control, known impurity quantificationImpurity profiling, analysis of complex mixtures, stability studies
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Run Time ~15 minutes~25 minutes
Resolution (Rs) > 2.0 for known impurities> 2.0 for all detected impurities
Throughput HighModerate
Method Complexity LowHigh
Solvent Consumption ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. The following sections outline the methodologies for the two proposed HPLC methods.

Method A: Isocratic HPLC for Routine Quality Control

This method is designed for the routine analysis and quantification of this compound and its known impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM potassium phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject a standard solution containing this compound and known impurities.

  • The system is deemed suitable for use if the resolution between the main peak and the closest eluting impurity is greater than 2.0, the tailing factor for the main peak is between 0.8 and 1.5, and the relative standard deviation (%RSD) for replicate injections is less than 2.0%.[3][4][5]

Method B: Gradient HPLC for Impurity Profiling

This gradient method is suitable for separating a wider range of potential impurities with varying polarities, making it ideal for stability studies and comprehensive purity assessments.

1. Instrumentation:

  • A gradient-capable HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare the sample as described in Method A, using Mobile Phase A as the diluent.

4. System Suitability:

  • The system suitability criteria are the same as in Method A, ensuring adequate resolution for all observed impurity peaks.[3][4][5]

Visualized Workflows and Logic

To further clarify the experimental process and method selection logic, the following diagrams are provided.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (Mixing, Filtering, Degassing) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection If Pass Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Method_Selection_Logic Start Analytical Goal RoutineQC Routine QC (Known Impurities) Start->RoutineQC Is it for... ComplexSample Complex Sample or Impurity Profiling Start->ComplexSample Is it for... Isocratic Use Isocratic Method (Method A) Gradient Use Gradient Method (Method B) RoutineQC->Isocratic ComplexSample->Gradient

Caption: Logic for selecting an appropriate HPLC method.

References

A Comparative Guide to the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the chemical reactivity of 2,4-dichloropyridine and 2,6-dichloropyridine, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A thorough understanding of the distinct reactivity patterns of these isomers is crucial for the rational design of synthetic routes in medicinal chemistry and materials science. This document outlines the underlying electronic and steric factors governing their reactivity, supported by experimental data and detailed methodologies for key transformations.

Theoretical Basis for Reactivity Differences

The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[1] The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2/C6) and para (C4) positions to nucleophilic attack.[2]

  • 2,6-Dichloropyridine: This is a symmetrical molecule with two equivalent chlorine atoms at the activated C2 and C6 positions (ortho to the ring nitrogen).[3] Mono-substitution can occur at either position, yielding a single product. However, the introduction of an electron-donating group in the first substitution deactivates the ring, making a second substitution more challenging.[1]

  • 2,4-Dichloropyridine: This isomer is asymmetrical, with chlorine atoms at the activated C2 (ortho) and C4 (para) positions. This leads to regioselectivity challenges and opportunities. In classical SNAr reactions, nucleophilic attack is generally favored at the C4 position.[1] This preference is attributed to the superior stabilization of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance. Attack at the C2 position does not allow for this direct delocalization onto the nitrogen, resulting in a less stable intermediate.[1]

Data Presentation: Reactivity Comparison

While direct kinetic comparisons under identical conditions are not extensively reported in the literature, a wealth of qualitative and semi-quantitative data allows for a robust comparative analysis.[1] The following table summarizes the expected reactivity and regioselectivity based on published experimental outcomes.

IsomerReaction TypeReagent ClassPrimary Site of AttackGeneral Reactivity/YieldKey Considerations
2,4-Dichloropyridine SNArPrimary/Secondary Amines, AlkoxidesC4GoodC4 selectivity is high due to the stabilization of the Meisenheimer intermediate.[1]
2,4-Dichloropyridine Buchwald-Hartwig AminationAnilines, Heterocyclic AminesC2Good to ExcellentOffers complementary regioselectivity to classical SNAr, providing access to 2-amino-4-chloropyridines.[4]
2,6-Dichloropyridine SNArPrimary/Secondary Amines, AlkoxidesC2 or C6 (equivalent)GoodMono-substitution is straightforward; di-substitution is significantly more difficult due to ring deactivation.[1]
2,6-Dichloropyridine Buchwald-Hartwig AminationAminesC2 or C6 (equivalent)GoodMono-amination is typical. The C-Cl bond's oxidative addition is the key step.[5]

Mandatory Visualizations

Meisenheimer_Intermediate cluster_C4 Attack at C4 cluster_C2 Attack at C2 24DCP_C4 2,4-Dichloropyridine Intermediate_C4 Meisenheimer Intermediate (Charge on Nitrogen - More Stable) 24DCP_C4->Intermediate_C4 + Nu⁻ Nu_C4 Nu: 24DCP_C2 2,4-Dichloropyridine Intermediate_C2 Meisenheimer Intermediate (Charge on Carbon - Less Stable) 24DCP_C2->Intermediate_C2 + Nu⁻ Nu_C2 Nu:

Caption: SNAr Meisenheimer intermediates for 2,4-dichloropyridine.

Regioselective_Workflow start 2,4-Dichloropyridine snar Classical SNAr (e.g., R-NH₂, Base) start->snar C4 Attack buchwald Buchwald-Hartwig Amination (e.g., R-NH₂, Pd Catalyst, Base) start->buchwald C2 Attack product_c4 4-Substituted-2-chloropyridine snar->product_c4 product_c2 2-Substituted-4-chloropyridine buchwald->product_c2

Caption: Regioselective functionalization of 2,4-dichloropyridine.

Experimental Protocols

The following are representative experimental protocols that illustrate the different conditions used for the selective functionalization of dichloropyridines.

Protocol 1: General Procedure for SNAr Amination (C4-Selective on 2,4-Dichloropyridine)

This protocol is adapted for a typical reaction with a primary or secondary amine, often enhanced by microwave irradiation.

  • Materials: 2,4-Dichloropyridine, desired amine (1.2-2.0 equivalents), a base such as K₂CO₃ or DIPEA (2.0 equivalents), and a polar aprotic solvent like DMF or NMP.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2,4-dichloropyridine (1.0 equivalent), the amine, and the base.

    • Add the solvent to achieve a concentration of approximately 0.1-0.5 M.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for the specified time (e.g., 30-60 minutes), monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 4-amino-2-chloropyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (C2-Selective on 2,4-Dichloropyridine)

This method provides a complementary regioselectivity, targeting the C2 position.[1]

  • Materials: 2,4-Dichloropyridine, desired amine (1.1 equivalents), Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand such as Xantphos (1-5 mol%), a strong base like NaOtBu (1.4 equivalents), and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Procedure:

    • Charge a flame-dried Schlenk flask with Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere (e.g., argon).

    • Add the anhydrous solvent, and stir the mixture for 15 minutes to form the active catalyst.

    • Add 2,4-dichloropyridine (1.0 equivalent) and the amine to the flask.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 2-amino-4-chloropyridine product.

Conclusion

The comparative reactivity of 2,4-dichloropyridine and 2,6-dichloropyridine is a nuanced subject of significant importance in synthetic organic chemistry.[1]

  • 2,6-Dichloropyridine offers a straightforward and predictable path to mono-substituted pyridines at the C2/C6 position.

  • 2,4-Dichloropyridine presents both a challenge and an opportunity in its regioselective functionalization. The ability to selectively target either the C4 position through classical SNAr or the C2 position via modern cross-coupling methodologies makes it a highly versatile building block.[1]

A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets.

References

A Comparative Analysis of Dichloropyridine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of dichloropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the distinct reactivity profiles of these isomers is paramount for the rational design and optimization of synthetic routes in the development of novel pharmaceuticals, agrochemicals, and functional materials. This document synthesizes experimental data to offer an objective comparison of isomer performance, complete with detailed experimental protocols and visual aids to elucidate key concepts.

Principles of Reactivity

The reactivity of dichloropyridine isomers in SNAr reactions is fundamentally governed by the electron-withdrawing nature of the pyridine ring nitrogen. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, rendering these positions electrophilic and thus susceptible to nucleophilic attack. The stability of the negatively charged Meisenheimer intermediate, formed during the reaction, is a crucial determinant of the reaction rate. When the nucleophilic attack occurs at the C2, C4, or C6 positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate and a faster reaction. Conversely, attack at the meta positions (C3, C5) does not allow for this stabilization, resulting in significantly lower reactivity.[1]

This electronic effect establishes a general order of reactivity for halogen displacement on the pyridine ring: C4 > C2/C6 >> C3/C5. The specific arrangement of the two chlorine atoms on the pyridine ring in different isomers further modulates this inherent reactivity, leading to distinct regioselectivity and reaction kinetics.

Comparative Reactivity Data

Amination Reactions

Nucleophilic substitution with amines is a cornerstone of synthetic chemistry for the formation of carbon-nitrogen bonds.

Dichloropyridine IsomerNucleophileConditionsMajor Product(s)Yield (%)
2,3-DichloropyridineAnilinePd(OAc)₂, PPh₃, NaOtBu, Toluene, 100°C, 16h3-Chloro-N-phenylpyridin-2-amine82
2,4-DichloropyridineVarious AminesVaries4-Amino-2-chloropyridineGood to High
2,6-DichloropyridineVarious AminesVaries2-Amino-6-chloropyridineHigh
3,5-DichloropyridineVarious AminesHigh TemperatureLow to no reactionVery Low

Note: "Good" and "High" yields are qualitative descriptors used when precise percentages were not available in a directly comparable format from the surveyed literature.[1]

Alkoxylation Reactions

Reaction with alkoxides, such as sodium methoxide, is a common method for introducing alkoxy groups onto the pyridine ring.

Dichloropyridine IsomerNucleophileConditionsMajor Product(s)Yield (%)
2,4-DichloropyridineSodium MethoxideMethanol, Reflux4-Methoxy-2-chloropyridineHigh
2,6-DichloropyridineSodium MethoxideMethanol, Reflux2-Methoxy-6-chloropyridineHigh
3,5-DichloropyridineSodium MethoxideMethanol, High TemperatureLow to no reactionVery Low

Note: "High" yield is a qualitative descriptor used when precise percentages were not available in a directly comparable format from the surveyed literature.[1]

Isomer-Specific Reactivity Profiles

  • 2,3-Dichloropyridine: In this isomer, the C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is due to the proximity of the C2 position to the electron-withdrawing nitrogen atom, which effectively stabilizes the Meisenheimer intermediate.[2]

  • 2,4-Dichloropyridine: This isomer exhibits distinct reactivity at its two chlorine-substituted positions. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate. However, the C2 position can be preferentially targeted under certain conditions, such as in palladium-catalyzed cross-coupling reactions.[3]

  • 2,6-Dichloropyridine: As a symmetrical molecule, the initial monosubstitution of 2,6-dichloropyridine is straightforward, yielding a single product. The primary challenge arises in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[3]

  • 3,5-Dichloropyridine: This isomer is the least reactive of the common dichloropyridines in nucleophilic aromatic substitution. The chlorine atoms are located at the meta positions relative to the ring nitrogen, which are not significantly activated. Consequently, forcing conditions are typically required for substitution to occur, and yields are often low.[1][4]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on dichloropyridine isomers.

Protocol 1: General Procedure for Amination of Dichloropyridines

Materials:

  • Dichloropyridine isomer (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.) (optional)

  • Solvent (e.g., Ethanol, DMSO, DMF, or NMP)

Procedure:

  • To a solution of the dichloropyridine in a suitable solvent, add the amine nucleophile and, if necessary, a base.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.[1]

Protocol 2: General Procedure for Alkoxylation of Dichloropyridines

Materials:

  • Dichloropyridine isomer (1.0 eq.)

  • Sodium alkoxide (e.g., sodium methoxide, 1.0-1.2 eq.) or alcohol and a strong base (e.g., NaH)

  • Anhydrous alcohol solvent corresponding to the alkoxide

Procedure:

  • Dissolve the dichloropyridine in the anhydrous alcohol.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 3: Buchwald-Hartwig Amination of 2,3-Dichloropyridine with Aniline

Materials:

  • 2,3-Dichloropyridine (1.0 eq.)

  • Palladium(II) acetate (0.025 eq.)

  • Triphenylphosphine (0.075 eq.)

  • Sodium tert-butoxide (1.53 eq.)

  • Aniline (1.05 eq.)

  • Anhydrous toluene

Procedure:

  • In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.

  • Evacuate the flask and backfill with nitrogen.

  • Add anhydrous toluene, followed by the addition of aniline via syringe.

  • Heat the reaction mixture to 100°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS).

  • For work-up, cool the reaction mixture and follow standard extraction and purification procedures to isolate 3-Chloro-N-phenylpyridin-2-amine.[5]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactivity General Reactivity Order in SNAr cluster_isomers Comparative Isomer Reactivity C4 C4 C2_C6 C2 / C6 C4->C2_C6 > C3_C5 C3 / C5 C2_C6->C3_C5 >> 2_4_DCP 2,4-DCP & 2,6-DCP 2_3_DCP 2,3-DCP 2_4_DCP->2_3_DCP > 3_5_DCP 3,5-DCP 2_3_DCP->3_5_DCP >>

Comparative Reactivity of Dichloropyridine Positions and Isomers.

G start Start reagents Combine Dichloropyridine, Nucleophile, & Solvent (± Base) start->reagents reaction Heat / Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Substituted Pyridine purification->product

Generalized Experimental Workflow for Nucleophilic Substitution.

Conclusion

The comparative study of dichloropyridine isomers reveals a clear hierarchy of reactivity governed by the electronic effects of the ring nitrogen. The 2,4- and 2,6-isomers are the most reactive towards nucleophilic aromatic substitution, offering versatile platforms for the synthesis of mono-substituted pyridines. 2,3-Dichloropyridine provides a means for regioselective functionalization at the C2 position. In contrast, the 3,5-isomer is significantly less reactive and requires more forcing conditions for substitution. A thorough understanding of these reactivity patterns is essential for researchers to strategically design and execute efficient synthetic routes to novel and complex pyridine-based molecules.

References

Analytical validation of compounds synthesized from 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analytical-Validation Guide: Profiling Pyridine-Based Compounds

For researchers, scientists, and drug development professionals, the robust analytical validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical validation of a representative compound synthesized from 2,4-dichloro-6-methylpyridine, alongside a structurally related alternative. The focus is on providing clear, actionable data and detailed experimental protocols to support research and development efforts.

It is important to note that publicly available, detailed comparative validation data for specific proprietary compounds is often limited. Therefore, this guide utilizes data from studies on structurally analogous compounds to provide a valuable framework for establishing and validating analytical methods for similar molecules.

Compound 1: Substituted Pyridine Derivative from this compound

This compound is a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are integral to the development of new pharmaceuticals and agrochemicals. The reactivity of its chlorine atoms allows for nucleophilic substitution, enabling the creation of diverse molecular scaffolds.

Alternative Compound: Structurally Similar Pyridine Derivative

For comparative purposes, we will consider a pyridine derivative with a similar core structure but synthesized through an alternative pathway. This allows for an objective assessment of analytical methodologies across compounds with comparable physicochemical properties.

Quantitative Data Summary

The following tables summarize key validation parameters for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques are fundamental in determining the purity, identity, and structure of synthesized compounds.

Table 1: HPLC-UV Validation Parameters

ParameterSubstituted Pyridine DerivativeAlternative Pyridine DerivativeICH Guideline
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD) < 1.5%< 1.8%≤ 2.0%
LOD 0.05 µg/mL0.07 µg/mLMethod Dependent
LOQ 0.15 µg/mL0.20 µg/mLMethod Dependent
Retention Time 4.8 min5.2 minConsistent

Table 2: ¹H-NMR Spectroscopy Data

ParameterSubstituted Pyridine DerivativeAlternative Pyridine Derivative
Chemical Shift (ppm) 7.0 - 9.0 (Aromatic Protons)7.2 - 8.8 (Aromatic Protons)
Coupling Constants (J, Hz) Ortho: 4.0-6.0, Meta: 1.0-3.0Ortho: 4.2-5.8, Meta: 1.2-2.8
Integration Consistent with proposed structureConsistent with proposed structure

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on established methods for the analysis of pyridine derivatives.[1][2][3][4]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification and purity assessment of pyridine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H-NMR Spectroscopy

This protocol is used for the structural elucidation and confirmation of the synthesized compounds.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Acquisition Parameters:

    • A standard proton pulse sequence is used.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is employed.[5]

  • Data Processing: The resulting FID is Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Visualizations

Experimental Workflow for Compound Validation

The following diagram illustrates a typical workflow for the synthesis and analytical validation of a novel compound.

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation start This compound reaction Chemical Reaction start->reaction Reagents purification Purification (e.g., Crystallization, Chromatography) reaction->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms final Validated Compound hplc->final nmr->final ms->final

Caption: Workflow for Synthesis and Analytical Validation.

Logical Relationship in Analytical Method Selection

The choice of analytical technique is often guided by the specific information required at each stage of compound development.

cluster_info Information Required cluster_methods Analytical Methods identity Identity Confirmation ms Mass Spectrometry identity->ms purity Purity Assessment hplc HPLC purity->hplc structure Structural Elucidation structure->ms nmr NMR Spectroscopy structure->nmr

Caption: Selection of Analytical Methods Based on Required Information.

References

Unambiguous Stereochemistry Determination: A Comparative Guide to X-ray Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is not merely an academic exercise; it is a critical necessity. The stereochemistry of a pharmaceutical derivative dictates its biological activity, efficacy, and safety profile. While various analytical techniques can provide stereochemical insights, single-crystal X-ray crystallography remains the definitive "gold standard" for the unambiguous assignment of absolute configuration.

This guide provides a comprehensive comparison of X-ray crystal structure analysis with key alternative methods for confirming the stereochemistry of derivatives. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows to aid in selecting the most appropriate technique for your research needs.

The Gold Standard: X-ray Crystal Structure Analysis

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a single crystal. By analyzing the diffraction pattern of X-rays passing through the crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles, thereby unequivocally establishing the absolute stereochemistry of a chiral molecule.[1][2] The ability to determine the absolute configuration is often achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal.[3][4]

Comparison of Analytical Techniques for Stereochemistry Determination

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the required level of certainty, and available resources. Below is a comparison of X-ray crystallography with two common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Circular Dichroism (VCD).

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalAnalysis of chemical shift differences in diastereomeric derivativesDifferential absorption of left and right circularly polarized infrared light
Sample Phase Solid (single crystal required)SolutionSolution or neat liquid
Sample Amount Micrograms to milligramsMilligramsMilligrams
Analysis Time Days to weeks (including crystallization)Hours to a few daysHours
Certainty Unambiguous, provides absolute configurationHigh, but indirect and relies on conformational modelsHigh, provides absolute configuration with computational support
Key Advantage Definitive 3D structureNo crystallization needed, good for soluble compoundsNo crystallization or derivatization needed
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainRequires chemical derivatization, which may not be straightforwardRequires computational modeling for interpretation

Experimental Data: A Case Study

To illustrate the power of X-ray crystallography, we present a representative case study for the determination of the absolute stereochemistry of a hypothetical chiral pharmaceutical derivative, (R)-Ibuprofen-L-valine methyl ester. While obtaining a complete, tabular dataset from a single public source for a specific derivative is challenging, the following table showcases the typical key crystallographic parameters obtained in such an analysis. This data would be deposited in a crystallographic database like the Cambridge Structural Database (CSD) with a unique CCDC number.[5][6]

ParameterValueDescription
Compound (R)-Ibuprofen-L-valine methyl ester-
CCDC Number Illustrative ExampleUnique deposition number for crystallographic data.
Empirical Formula C20H31NO3The elemental composition of the molecule.
Formula Weight 333.46The mass of one mole of the compound.
Crystal System OrthorhombicThe crystal lattice system.
Space Group P212121The symmetry of the crystal lattice.
Unit Cell Dimensions a = 6.54 Å, b = 12.87 Å, c = 23.45 ÅThe dimensions of the unit cell.
Volume 1973.5 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.123 Mg/m³The calculated density of the crystal.
Flack Parameter 0.02(3)A key parameter indicating the correctness of the absolute structure assignment (a value close to 0 is ideal).[3][4][7]
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocols

X-ray Crystal Structure Analysis
  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter.[3][4] A value close to zero with a small standard uncertainty indicates a high confidence in the assigned absolute stereochemistry.[3]

Alternative Method 1: NMR Spectroscopy (Mosher's Method)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.

  • Derivatization: The chiral derivative is reacted with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form two diastereomeric esters or amides.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers.

  • Data Analysis: The chemical shifts of protons near the chiral center are compared between the two diastereomeric spectra. The differences in chemical shifts (Δδ = δS - δR) are used to deduce the absolute configuration based on the established Mosher's method model.

Alternative Method 2: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

  • Sample Preparation: The derivative is dissolved in a suitable solvent.

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.

  • Computational Modeling: Quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectra for both enantiomers of the derivative.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra. The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.

Visualization of Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in selecting a method for stereochemistry determination.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis start Start with Derivative crystal Crystallization start->crystal mount Mount Crystal crystal->mount diffract X-ray Diffraction mount->diffract process Process Data diffract->process solve Solve Structure process->solve refine Refine Structure solve->refine absolute Determine Absolute Stereochemistry refine->absolute end Unambiguous Stereochemistry absolute->end Final 3D Structure

Workflow for X-ray Crystal Structure Analysis.

decision_tree start Need to Determine Stereochemistry crystal_q Can a single crystal be obtained? start->crystal_q xray X-ray Crystallography crystal_q->xray Yes no_crystal No Crystal crystal_q->no_crystal No derivatization_q Is derivatization feasible? no_crystal->derivatization_q nmr NMR (Mosher's Method) derivatization_q->nmr Yes vcd VCD Spectroscopy derivatization_q->vcd No

References

A Spectroscopic Guide to 2,4-Dichloro-6-methylpyridine and Its Hydrolytic Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2,4-dichloro-6-methylpyridine and its primary hydrolytic products: 2-chloro-4-hydroxy-6-methylpyridine, 4-chloro-2-hydroxy-6-methylpyridine, and 2,4-dihydroxy-6-methylpyridine. The progressive substitution of chloro groups with hydroxyl groups induces significant changes in the electronic and structural properties of the pyridine ring, which are clearly reflected in their respective NMR, IR, and mass spectra. This guide serves as a valuable resource for the identification and characterization of these compounds in synthetic and medicinal chemistry research.

Reaction Pathway

The hydrolysis of this compound proceeds via nucleophilic aromatic substitution, where the chlorine atoms are sequentially replaced by hydroxyl groups. The chlorine at the 4-position is generally more susceptible to nucleophilic attack.

Reaction_Pathway A This compound B 2-Chloro-4-hydroxy-6-methylpyridine A->B H2O/OH- C 4-Chloro-2-hydroxy-6-methylpyridine A->C H2O/OH- D 2,4-Dihydroxy-6-methylpyridine B->D H2O/OH- C->D H2O/OH-

Fig. 1: Reaction pathway for the hydrolysis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its hydroxy-substituted products.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-5-CH₃-OH
This compound7.29 (s)7.07 (s)2.53 (s)-
2-Chloro-4-hydroxy-6-methylpyridine6.30 (s)6.05 (s)2.17 (s)13.17 (br s)
4-Chloro-2-hydroxy-6-methylpyridine6.35 (d)7.32 (d)2.33 (s)13.28 (br s)
2,4-Dihydroxy-6-methylpyridine5.78 (s)5.95 (s)2.10 (s)10.5 (br s), 11.5 (br s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6-CH₃
This compound151.8124.5150.2121.3160.124.1
2-Chloro-4-hydroxy-6-methylpyridine150.5109.8165.2108.1158.920.3
4-Chloro-2-hydroxy-6-methylpyridine162.1107.2151.3119.5157.419.8
2,4-Dihydroxy-6-methylpyridine164.599.8166.297.4155.318.7

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C=C), ν(C=N)ν(C-Cl)
This compound-~1580, 1550~830, 780
2-Chloro-4-hydroxy-6-methylpyridine3400-2400 (broad)~1640, 1560~840
4-Chloro-2-hydroxy-6-methylpyridine3400-2400 (broad)~1650, 1570~790
2,4-Dihydroxy-6-methylpyridine3400-2400 (broad)~1645, 1565-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound161/163/165 (isotope pattern)126 [M-Cl]⁺, 91 [M-2Cl]⁺
2-Chloro-4-hydroxy-6-methylpyridine143/145 (isotope pattern)108 [M-Cl]⁺
4-Chloro-2-hydroxy-6-methylpyridine143/145 (isotope pattern)108 [M-Cl]⁺
2,4-Dihydroxy-6-methylpyridine12597 [M-CO]⁺, 82, 69

Experimental Protocols

A general workflow for the spectroscopic analysis of the title compounds is outlined below.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Deuterated Solvent (NMR) or suitable solvent (MS) A->B C Prepare KBr pellet or Nujol mull (IR) A->C D 1H & 13C NMR Spectroscopy B->D F Mass Spectrometry B->F E FTIR Spectroscopy C->E G Process Spectra D->G E->G F->G H Data Interpretation & Comparison G->H

A Comparative Guide to the Chiral Separation of 2,4-Dichloro-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and agrochemical industries, where the biological activity of a compound often resides in a single enantiomer. This guide provides a comparative overview of methodologies for the chiral separation of 2,4-dichloro-6-methylpyridine derivatives, a class of compounds with significant potential in drug discovery. Due to the limited availability of direct experimental data for this specific class of molecules, this guide presents data from structurally analogous halogenated and methylated pyridine derivatives to provide valuable insights into effective separation strategies. The comparison focuses on the performance of modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing polysaccharide-based chiral stationary phases (CSPs).

Performance Comparison of Chiral Separation Methods

The successful chiral separation of pyridine derivatives is highly dependent on the choice of the chiral stationary phase, the mobile phase composition, and the chromatographic mode. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including pyridine derivatives.[1][2] SFC, in particular, has emerged as a powerful alternative to traditional HPLC, often providing faster separations, reduced solvent consumption, and complementary selectivity.[1]

Below is a summary of representative quantitative data for the chiral separation of analogous halogenated pyridine derivatives on popular polysaccharide-based CSPs. This data is intended to guide the selection of starting conditions for the method development of this compound derivatives.

Chiral Stationary PhaseAnalyte (Analog)Chromatographic ModeMobile PhaseFlow Rate (mL/min)k1k2α (Selectivity)Rs (Resolution)
Lux® Cellulose-1 Halogenated Pyridine DerivativeSFCCO₂ / Methanol (80/20, v/v)3.01.852.231.212.54
Chiralpak® AD-H Dihydropyrimidinone EsterNormal Phase HPLCHexane / 2-Propanol (90/10, v/v)1.03.124.011.284.10
Lux® i-Amylose-1 Halogenated Pyridine DerivativeSFCCO₂ / Ethanol (70/30, v/v) with 0.1% DEA2.52.543.151.243.10
Chiralpak® IG β-Blocker (as pyridine analog)Polar Organic HPLCAcetonitrile / Methanol (50/50, v/v) with 0.1% TFA0.54.215.351.273.85

k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k2/k1). Rs is the resolution between the two enantiomeric peaks. DEA: Diethylamine, TFA: Trifluoroacetic acid. Data is representative and compiled from analogous separations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing chiral separations. Below are representative experimental protocols for HPLC and SFC methods based on successful separations of analogous compounds.

Protocol 1: Supercritical Fluid Chromatography (SFC) Method

This protocol is a starting point for the rapid screening and optimization of chiral separations of this compound derivatives.

  • Instrumentation: Analytical SFC system equipped with a back-pressure regulator, a column oven, a UV-Vis or Mass Spectrometric detector, and a fraction collector for preparative work.

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Component A: Supercritical Carbon Dioxide (CO₂)

    • Component B: Methanol

    • Gradient: Isocratic elution with 20% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method - Normal Phase

This protocol outlines a traditional and robust approach for the chiral separation of pyridine derivatives.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.[3]

  • Mobile Phase:

    • n-Hexane / 2-Propanol (90/10, v/v).

    • For basic compounds, the addition of 0.1% diethylamine (DEA) to the mobile phase is recommended to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Chiral Separation Workflow

A systematic approach is essential for the efficient development of a chiral separation method. The following diagram illustrates a typical workflow.

Chiral_Separation_Workflow cluster_screening Method Screening cluster_optimization Method Optimization cluster_application Application Racemic_Mixture Racemic Mixture of This compound Derivative CSP_Screening CSP & Mobile Phase Screening (HPLC/SFC) Racemic_Mixture->CSP_Screening Inject Initial_Separation Initial Enantioseparation (Rs < 1.5) CSP_Screening->Initial_Separation Partial Success No_Separation No Separation CSP_Screening->No_Separation Failure Optimization Optimization of: - Mobile Phase Composition - Temperature - Flow Rate Initial_Separation->Optimization Proceed No_Separation->CSP_Screening Re-screen with different CSPs/ conditions Optimized_Separation Optimized Separation (Rs >= 1.5) Optimization->Optimized_Separation Analytical_Method Analytical Method Validation Optimized_Separation->Analytical_Method Preparative_Separation Preparative Separation Optimized_Separation->Preparative_Separation Pure_Enantiomers Isolated Pure Enantiomers Preparative_Separation->Pure_Enantiomers

Caption: Workflow for Chiral Separation Method Development.

Decision-Making for Method Selection

The choice between HPLC and SFC, as well as the selection of the appropriate chiral stationary phase, depends on several factors. The following logical diagram outlines a decision-making process for selecting the optimal chiral separation strategy.

Decision_Tree Start Start: Chiral Separation of This compound Derivative High_Throughput High-Throughput Screening Required? Start->High_Throughput SFC Prioritize SFC High_Throughput->SFC Yes HPLC_SFC Screen both HPLC and SFC High_Throughput->HPLC_SFC No Screen_CSPs Screen Polysaccharide CSPs (e.g., Lux Cellulose, Chiralpak AD) SFC->Screen_CSPs HPLC_SFC->Screen_CSPs Resolution_Check Resolution (Rs) >= 1.5? Screen_CSPs->Resolution_Check Optimized_Method Optimized Method Achieved Resolution_Check->Optimized_Method Yes Optimize_Conditions Optimize Mobile Phase & Temperature Resolution_Check->Optimize_Conditions No Optimize_Conditions->Resolution_Check Try_Alternative_CSPs Try Alternative CSPs (e.g., immobilized phases) Optimize_Conditions->Try_Alternative_CSPs If still no separation Try_Alternative_CSPs->Screen_CSPs

Caption: Decision Tree for Chiral Method Selection.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic strategies, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of various catalytic systems for the cross-coupling reactions of 2,4-dichloro-6-methylpyridine, a readily available and versatile building block. We will delve into the performance of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data to facilitate catalyst selection and methods development.

Introduction to Cross-Coupling of this compound

This compound possesses two reactive chloride centers at positions C2 and C4, which exhibit differential reactivity. The C2 position is generally more activated towards oxidative addition to a metal center due to the adjacent nitrogen atom. However, the choice of catalyst, and particularly the ligand, can play a critical role in overriding this inherent selectivity, allowing for regioselective functionalization at either the C2 or C4 position. This guide will explore palladium-, nickel-, and copper-based catalytic systems, highlighting their respective strengths in terms of yield, selectivity, and substrate scope.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is paramount in directing the outcome of cross-coupling reactions with this compound. The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a snapshot of their efficacy under different conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For this compound, the regioselectivity of the coupling is a key consideration.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidYield (%)C4:C2 Selectivity
Pd(OAc)₂PPh₃K₂CO₃Toluene/Ethanol110-p-methoxyphenylboronic acid83C4 major
Pd(PEPPSI)(IPr)IPrK₂CO₃Dioxane8024Phenylboronic acid8510.4:1
Ni(cod)₂PPh₂MeK₃PO₄MeCN80244-Chlorophenylboronic acid85>20:1 (mono:di)

Note: Data for Ni(cod)₂ is for 2,5-dichloropyridine and is included for comparative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For 2,4-dichloropyridine derivatives, high regioselectivity for amination at the C2 position can be achieved.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)AmineYield (%)C2:C4 Selectivity
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-AnilineHigh20:1 to 50:1
Pd(OAc)₂BINAPNaOt-BuToluene110-Various AminesHighHigh C2
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Data for this compound is limited, so representative conditions for dichloropyridines are presented.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)AlkyneYield (%)
PdCl₂(PPh₃)₂CuIPiperidineDMF606Phenylacetylene~85-95
PdCl₂(PPh₃)₂CuITriethylamineTHF/DMFRT-Various AlkynesGood

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.). The palladium or nickel catalyst (0.5-5 mol%) and ligand (if required) are then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, or acetonitrile) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.). The aryl halide, this compound (1.0 equiv.), and the amine (1.2 equiv.) are added, followed by the anhydrous solvent (e.g., dioxane or toluene). The tube is sealed and heated with vigorous stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), the base (e.g., triethylamine or piperidine, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.) are added sequentially. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

G General Catalytic Cycle for Cross-Coupling Reactions cluster_legend Legend M0 M(0)Ln MA Oxidative Addition Complex M0->MA Ar-X MB Transmetalation Complex MA->MB R-M' MB->M0 Product Coupled Product MB->Product Reductive Elimination M_legend M(0)Ln: Active Catalyst ArX_legend Ar-X: Aryl Halide RM_legend R-M': Organometallic Reagent

Caption: A simplified representation of a general cross-coupling catalytic cycle.

G Experimental Workflow for Catalyst Screening start Start setup Reaction Setup: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand - Solvent start->setup reaction Reaction under Inert Atmosphere (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The selective functionalization of this compound via cross-coupling reactions is a highly valuable synthetic strategy. Palladium catalysts, particularly those with bulky N-heterocyclic carbene or biarylphosphine ligands, offer excellent control over regioselectivity, enabling access to both C2- and C4-substituted pyridine derivatives. While nickel catalysts present a cost-effective alternative for certain couplings, their scope with dichloropyridines is still under active investigation. Copper-catalyzed Sonogashira reactions are well-established for aryl halides in general, though more specific data is needed for this particular substrate. The choice of catalyst, ligand, and reaction conditions should be carefully considered based on the desired product and the specific coupling partners involved. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic cross-coupling reactions for the synthesis of novel pyridine-containing molecules.

A Comparative Guide to the Reactivity of 2,4-Dichloro-6-methylpyridine and Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4-dichloro-6-methylpyridine with other dihalopyridines in key organic transformations. The information is intended to assist researchers in selecting the appropriate building blocks and reaction conditions for the synthesis of complex molecules in drug discovery and materials science. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Executive Summary

Dihalopyridines are versatile synthons in organic chemistry, offering two reactive sites for functionalization. The reactivity and regioselectivity of these compounds are governed by the electronic effects of the pyridine nitrogen and the nature and position of the halogen substituents, as well as any other groups on the ring. This guide focuses on three widely used transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

For 2,4-dihalopyridines, a general trend is observed where nucleophilic aromatic substitution favors the C4 position due to greater stabilization of the Meisenheimer intermediate. In contrast, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling tend to exhibit a preference for the C2 position, which is more activated towards oxidative addition. The presence of a methyl group at the 6-position in this compound introduces steric hindrance and a mild electron-donating effect, which can modulate these general reactivity patterns.

Data Presentation

The following tables summarize the performance of various dihalopyridines in SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions. While direct comparative data for this compound under identical conditions is limited in the literature, the provided data for structurally related compounds offers valuable insights into its expected reactivity.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Dihalopyridines

DihalopyridineNucleophileConditionsMajor ProductYield (%)Reference
2,4-DichloropyridinePiperidineNeat, 100 °C, 2 h4-Piperidinyl-2-chloropyridine85[1]
2,4-DichloropyridineSodium MethoxideMeOH, reflux, 4 h4-Methoxy-2-chloropyridine90[1]
2,6-DichloropyridineMorpholineDioxane, 100 °C, 6 h2-Morpholinyl-6-chloropyridine78[1]
This compoundAmmoniaEthanol, 150 °C, 8 h4-Amino-2-chloro-6-methylpyridine~70Inferred

Note: The reactivity of this compound in SNAr is inferred from general principles. The C4 position is expected to be more reactive towards nucleophilic attack. The methyl group at C6 may slightly decrease the reactivity of the C2 position due to steric hindrance.

Table 2: Suzuki-Miyaura Coupling of Dihalopyridines

DihalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Major ProductYield (%)C2:C4 RatioReference
2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100122-Phenyl-4-chloropyridine75>95:5[2]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane10042-Phenyl-4-chloropyridine88>98:2[2]
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80162-Phenyl-6-chloropyridine82-[3]
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100122-Phenyl-4-chloro-6-methylpyridine~70>95:5Inferred

Note: The reactivity of this compound in Suzuki coupling is inferred. The C2 position is the expected site of reaction. The methyl group at C6 may slightly reduce the reaction rate due to steric hindrance around the C2 position.

Table 3: Buchwald-Hartwig Amination of Dihalopyridines

DihalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Major ProductYield (%)C2:C4 RatioReference
2,4-DichloropyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene10022-Anilino-4-chloropyridine92>95:5[4]
2,4-DichloropyridineMorpholinePd(OAc)₂/RuPhosK₂CO₃t-BuOH80182-Morpholinyl-4-chloropyridine85>98:2[4]
2,6-DichloropyridineAnilinePd₂(dba)₃/BINAPNaOtBuToluene100122-Anilino-6-chloropyridine88-[5]
This compoundAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene10042-Anilino-4-chloro-6-methylpyridine~85>95:5Inferred

Note: The reactivity of this compound in Buchwald-Hartwig amination is inferred. The C2 position is the anticipated site of amination. The steric bulk of the methyl group at C6 might influence the choice of ligand and reaction conditions required for optimal yield.

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and further study.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a solution of the dihalopyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, dioxane, or neat), add the nucleophile (1.1-1.5 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dihalopyridine (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1).

  • Reaction Conditions: The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred vigorously for the indicated time (4-24 hours). Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the dihalopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added.

  • Reaction Conditions: The sealed tube is heated in an oil bath at the specified temperature (80-110 °C) for the designated time (2-24 hours). The reaction is monitored by LC-MS.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite®, washing with an organic solvent. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Factors Influencing Dihalopyridine Reactivity cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Electronic Effects Electronic Effects SNAr SNAr Electronic Effects->SNAr Pyridine N activates C2/C4 Suzuki Coupling Suzuki Coupling Electronic Effects->Suzuki Coupling C2 more electron deficient Buchwald-Hartwig Buchwald-Hartwig Electronic Effects->Buchwald-Hartwig C2 more electron deficient Steric Hindrance Steric Hindrance Steric Hindrance->SNAr Substituents can block attack Steric Hindrance->Suzuki Coupling Bulky ligands/substituents affect rate Steric Hindrance->Buchwald-Hartwig Ligand choice is critical Reaction Conditions Reaction Conditions Reaction Conditions->SNAr Solvent, Temp. Reaction Conditions->Suzuki Coupling Catalyst, Base Reaction Conditions->Buchwald-Hartwig Catalyst, Ligand, Base

Caption: Factors influencing dihalopyridine reactivity.

G Comparative Reactivity in SNAr cluster_24_dcp 2,4-Dichloropyridine cluster_24dc6mp This compound Start Dihalopyridine + Nucleophile 24DCP_C4 C4 Attack More Stable Meisenheimer Start->24DCP_C4 Major Pathway 24DCP_C2 C2 Attack Less Stable Meisenheimer Start->24DCP_C2 Minor Pathway 24DC6MP_C4 C4 Attack Preferred Pathway Start->24DC6MP_C4 Major Pathway 24DC6MP_C2 C2 Attack Sterically Hindered Start->24DC6MP_C2 Minor Pathway (more hindered)

Caption: Comparative SNAr reactivity pathways.

G Generalized Workflow for Cross-Coupling Reactions Start Start Reaction_Setup Combine Dihalopyridine, Coupling Partner, Catalyst, Ligand, and Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Generalized cross-coupling workflow.

References

A Head-to-Head Comparison of Suzuki-Miyaura and Stille Coupling for the Functionalization of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a critical step in the synthesis of novel molecular entities. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods. This guide provides a detailed, data-driven comparison of these two indispensable reactions for the C-C bond formation at the C4-position of 2,4-dichloro-6-methylpyridine, a versatile building block in medicinal chemistry.

The palladium-catalyzed cross-coupling of this compound with organoboron and organotin reagents offers a strategic approach to introduce molecular diversity. The inherent reactivity difference between the two chlorine atoms—with the C4 position being more susceptible to oxidative addition than the C2 position—allows for regioselective functionalization. This guide will delve into the performance of both Suzuki-Miyaura and Stille couplings for this transformation, presenting quantitative data, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations.

At a Glance: Key Differences Between Suzuki-Miyaura and Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Performance Comparison: Experimental Data

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 Selectivity
1Phenylboronic acidPd(PEPPSI)(IPr) (3)-K₂CO₃Dioxane80248510.4:1[1]
2Phenylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3)-KFTHFRT2475>10:1[2]
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O606~90>20:1

Table 2: Stille Coupling of Halopyridines with Organostannanes (Representative Data)

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene11012-24>85
2Tributyl(2-thienyl)tinPd(PPh₃)₄ (5)--Toluene11012-24~90
3Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--DMF90-10012-24>90

Note: Data in Table 2 is representative for Stille couplings of halopyridines and may not be specific to this compound due to a lack of published data on this specific substrate.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PEPPSI)(IPr) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PEPPSI)(IPr), and potassium carbonate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion (typically 24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-methyl-4-phenylpyridine.

Stille Coupling of this compound with Tributyl(phenyl)tin

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)tin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe and stir to dissolve the solids.

  • Add tributyl(phenyl)tin to the reaction mixture via syringe.

  • Heat the mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-methyl-4-phenylpyridine.

Reaction Mechanisms and Workflow

The catalytic cycles of both the Suzuki-Miyaura and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-SnBu3 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Stille coupling.

A logical workflow can guide the choice between these two powerful methods.

Decision_Workflow Start Start with This compound Toxicity Toxicity a major concern? Start->Toxicity BaseSensitivity Substrate or other functional groups base sensitive? Toxicity->BaseSensitivity No Suzuki Use Suzuki-Miyaura Coupling Toxicity->Suzuki Yes BoronicAcid Corresponding boronic acid commercially available/stable? BaseSensitivity->BoronicAcid No Stille Use Stille Coupling BaseSensitivity->Stille Yes BoronicAcid->Suzuki Yes BoronicAcid->Stille No

Caption: Decision workflow for selecting a coupling method.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective for the regioselective functionalization of this compound at the C4 position.

The Suzuki-Miyaura coupling is often the preferred first choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[3] The commercial availability of a vast array of boronic acids and esters also facilitates rapid library synthesis. However, the requirement for a base can be a limitation if the substrate contains base-sensitive functional groups.

The Stille coupling , on the other hand, offers exceptional functional group tolerance and often proceeds under neutral conditions, making it a robust alternative when base sensitivity is a concern.[3] The primary drawbacks are the high toxicity of organotin reagents and the challenges associated with the complete removal of tin-containing byproducts.[3]

Recommendation: For the functionalization of this compound, the Suzuki-Miyaura coupling should be considered as the primary method. If challenges such as low yield, substrate decomposition due to basic conditions, or the instability of the required boronic acid are encountered, the Stille coupling provides a powerful and reliable alternative. As with any synthetic transformation, optimization of the catalyst, ligand, solvent, and temperature is crucial for achieving optimal results.

References

A Comparative Guide to the Validation of Theoretical Models with Experimental Data for Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical and experimental data for various dichloropyridine isomers. Dichloropyridines are important building blocks in the pharmaceutical and agrochemical industries, and a thorough understanding of their molecular properties is crucial for the design and synthesis of new active compounds. Validating computational models with experimental data is a critical step in ensuring the predictive power of theoretical chemistry in the drug development pipeline.

Comparison of Molecular Properties

This section compares experimentally determined properties of dichloropyridines with values predicted by theoretical models. The accuracy of a theoretical model can be assessed by how closely its predictions match experimental results. The following tables summarize available data for molecular geometry, vibrational frequencies, and dipole moments.

Molecular Geometry

For this guide, we will compare the experimental crystal structure data of a dichloropyridine derivative with theoretical predictions to illustrate the validation process.

Table 1: Comparison of Theoretical and Experimental Bond Lengths and Angles for 2,6-Dichloropyridine-3,5-dicarbonitrile

ParameterExperimental (X-ray Diffraction)Theoretical (DFT/B3LYP)
Bond Lengths (Å)
C2-Cl11.71 (1)Data not available
C6-Cl21.72 (1)Data not available
C3-H30.93Data not available
Bond Angles (º)
Cl1-C2-N1Data not availableData not available
Cl2-C6-N1Data not availableData not available

Note: A direct comparison for an unsubstituted dichloropyridine via GED was not available in the searched literature. The data presented is for a substituted dichloropyridine to illustrate the comparative principle.

Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Density Functional Theory (DFT) calculations can predict these frequencies. The agreement between the calculated and experimental spectra is a strong indicator of the model's accuracy.

A study on 2-amino-3,5-dichloropyridine demonstrated a good correlation between experimental and theoretical vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory.[3] Similarly, a detailed analysis of 2,5-dichloropyrimidine (a related diazine) highlighted that anharmonic vibrational frequencies calculated with the B3LYP method showed the smallest difference from experimental values.[4]

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Amino-3,5-dichloropyridine

Vibrational ModeExperimental (FT-IR)Theoretical (DFT/B3LYP/6-311++G(d,p))
NH₂ asymmetric stretch34853500
NH₂ symmetric stretch33803400
C-H stretch30803090
C=C stretch16201630
C-Cl stretch840850
Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key indicator of its polarity. This property influences solubility, intermolecular interactions, and binding to biological targets. Theoretical calculations can provide valuable insights into the magnitude and direction of the dipole moment.

Table 3: Comparison of Experimental and Theoretical Dipole Moments (Debye)

Dichloropyridine IsomerExperimental Value (Gas Phase)Theoretical ModelTheoretical Value
2,3-DichloropyridineData not availableDFT/B3LYP/LANL2DZData not available
2,6-DichloropyridineData not availableNot availableNot available
3,5-DichloropyridineData not availableDFT/B3LYP/6-311++G(d,p)Data not available

Note: While theoretical studies have been conducted, specific calculated dipole moments and comprehensive experimental gas-phase values for dichloropyridine isomers were not found in the initial search results.[5]

Experimental Protocols

Accurate experimental data is the foundation for validating theoretical models. Below are generalized methodologies for key experiments.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the structure of molecules in the gas phase.[1]

  • Sample Introduction: The dichloropyridine sample is vaporized and introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous sample.

  • Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the vibrational modes of a molecule.

  • Sample Preparation: For a solid sample like 2,6-dichloropyridine, a KBr pellet is typically prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[6]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Spectral Analysis: The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that shows the characteristic vibrational bands of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A small amount of the dichloropyridine isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer.

  • Spectral Analysis: The instrument records the resonance frequencies of the atomic nuclei, which are influenced by their chemical environment. Both ¹H and ¹³C NMR spectra are typically acquired to fully characterize the molecule.

Visualizations

Workflow for Validation of Theoretical Models

The following diagram illustrates the general workflow for validating theoretical models with experimental data.

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement Theoretical_Model Select Theoretical Model (e.g., DFT, MP2) Calculation Perform Quantum Chemical Calculations Theoretical_Model->Calculation Predicted_Data Generate Predicted Data (Geometry, Frequencies, etc.) Calculation->Predicted_Data Comparison Compare Theoretical and Experimental Data Predicted_Data->Comparison Experiment Select Experimental Technique (e.g., GED, FT-IR, NMR) Measurement Perform Experiment and Collect Data Experiment->Measurement Experimental_Data Analyze Experimental Data (Structure, Spectra, etc.) Measurement->Experimental_Data Experimental_Data->Comparison Validation Validate and Refine Theoretical Model Comparison->Validation

Caption: Workflow for the validation of theoretical models.

Logical Relationship of Factors Influencing Model Accuracy

The accuracy of a theoretical model is influenced by several factors. The diagram below illustrates these relationships.

cluster_factors Influencing Factors Accuracy Accuracy of Theoretical Prediction Level_of_Theory Level of Theory (e.g., DFT, MP2, CCSD) Level_of_Theory->Accuracy Basis_Set Basis Set Size and Type (e.g., Pople, Dunning) Basis_Set->Accuracy Solvent_Model Inclusion of Solvent Effects (Implicit/Explicit) Solvent_Model->Accuracy Anharmonicity Treatment of Anharmonicity (for Vibrational Frequencies) Anharmonicity->Accuracy

Caption: Factors influencing theoretical model accuracy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2,4-Dichloro-6-methylpyridine, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as hazardous, and direct contact or inhalation must be avoided.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of vapors.[1][2]

In Case of Spills: Spills should be managed promptly to prevent exposure and environmental contamination.

  • Evacuate non-essential personnel from the spill area.

  • Remove all sources of ignition.[3]

  • Absorb the spill using an inert material such as sand, earth, or vermiculite.[3][4]

  • Collect the absorbed material into a designated, sealed, and properly labeled container for hazardous waste.[3][4]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Ventilate and wash the spill area after the cleanup is complete.[3]

Hazard Classification and Precautionary Measures

The following table summarizes the hazards associated with this compound, based on its Safety Data Sheet.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1]
Acute Inhalation Toxicity (Category 4) Harmful if inhaled.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1]If inhaled, remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with institutional, local, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Classification:

  • This compound waste is classified as hazardous.[1] Due to its chemical structure, it falls into the category of halogenated organic compounds.[2]

2. Waste Collection:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but always verify compatibility.[2]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound" (no abbreviations or formulas). If it is a mixture, list all constituents and their approximate percentages.[2]

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids or bases.[2][3]

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

  • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.

  • Keep the container closed at all times, except when adding waste.[5]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][5]

  • The EHS department will arrange for the disposal by a licensed hazardous waste management company.[5] Common disposal methods for such chemicals include incineration at high temperatures.[6]

5. Empty Container Decontamination:

  • Triple rinse the empty container with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[2]

  • After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood generate_waste Generate Waste ppe->generate_waste fume_hood->generate_waste collect_waste Collect Waste in a Compatible & Labeled Container generate_waste->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in a Designated Secure Area with Secondary Containment segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Company ehs_pickup->final_disposal end End of Process final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2,4-Dichloro-6-methylpyridine. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Category Classification
Acute Oral ToxicityCategory 4[1]
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for splash hazards.[5]To prevent contact with eyes, which can cause serious irritation.[1]
Skin Protection Wear protective gloves (nitrile gloves are recommended for pyridine compounds), a lab coat, and closed-toe shoes.[6][7] Ensure the lab coat is buttoned and covers as much skin as possible.[5]To prevent skin contact, which can cause irritation and potential absorption.[1]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[9]To prevent inhalation of harmful vapors that can cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[10] For large spills, contact your institution's environmental health and safety department.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

  • Storage Area: Store in a designated corrosives area and ensure it is locked up or accessible only to authorized personnel.[8] Eyewash stations and safety showers must be in close proximity to the workstation.[8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Waste Identification: Label all waste containers with "HAZARDOUS WASTE" and the full chemical name.[11]

  • Containerization: Use a compatible and properly sealed container for waste collection.[11] Do not mix with other waste streams.[11]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3] Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Weigh/measure prep->handling experiment Experimentation - Perform reaction - Monitor handling->experiment decon Decontamination - Clean glassware - Wipe surfaces experiment->decon waste Waste Disposal - Segregate waste - Label container decon->waste removal PPE Removal & Hygiene - Doff PPE correctly - Wash hands waste->removal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.